molecular formula C7H10N2O2 B187772 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid CAS No. 72145-00-7

3-(3-methyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B187772
CAS No.: 72145-00-7
M. Wt: 154.17 g/mol
InChI Key: FPLLCFQUZAEVIE-UHFFFAOYSA-N
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Description

3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid is a nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Pyrazoline and pyrazole derivatives are recognized as privileged scaffolds in the development of novel bioactive compounds due to their diverse pharmacological profiles . Research into these structures has shown they can be engineered to act on a wide range of therapeutic targets. Scientific literature indicates that pyrazole-based compounds have demonstrated potential as key intermediates or active components in the development of antimicrobial, anti-inflammatory, analgesic, and anticancer agents . Furthermore, specific pyrazoline derivatives have been investigated as potent cannabinoid CB1 receptor antagonists, highlighting their applicability in neuroscientific research and the study of metabolic disorders . The compound serves as a versatile synthon for the synthesis of more complex molecules, including the development of novel precursors for heterocyclic amino acids . Its structure makes it suitable for further chemical functionalization, enabling researchers to explore structure-activity relationships and develop new chemical entities for various research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-6-2-4-9(8-6)5-3-7(10)11/h2,4H,3,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLLCFQUZAEVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354598
Record name 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid
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Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803226
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

72145-00-7
Record name 3-Methyl-1H-pyrazole-1-propanoic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid
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Record name 1H-Pyrazole-1-propanoic acid, 3-methyl
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Foundational & Exploratory

Synthesis of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid, a valuable building block in medicinal chemistry and drug development. This document details a reliable two-step synthetic pathway, including experimental protocols and characterization data.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the core heterocyclic structure, 3-methylpyrazole, via a condensation reaction. The second step introduces the propanoic acid side chain through a Michael addition of 3-methylpyrazole to an acrylate ester, followed by hydrolysis of the resulting ester.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-Methylpyrazole cluster_step2 Step 2: Synthesis of Target Compound Start1 Hydrazine Hydrate + Pentane-2,4-dione Reaction1 Condensation Reaction Start1->Reaction1 Product1 3-Methylpyrazole Reaction1->Product1 Product1_ref 3-Methylpyrazole Reaction2 Michael Addition Product1_ref->Reaction2 Reagent2 Ethyl Acrylate Reagent2->Reaction2 Intermediate Ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate Reaction2->Intermediate Reaction3 Hydrolysis Intermediate->Reaction3 FinalProduct This compound Reaction3->FinalProduct Kinase_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Regulates Inhibitor Pyrazole Derivative (Potential Inhibitor) Inhibitor->Kinase_Cascade Inhibits

Characterization of 3-(3-methyl-1H-pyrazol-1-yl)propanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available chemical and physical data for 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid. Despite its commercial availability, detailed experimental characterization and biological activity studies for this specific compound are not extensively reported in publicly accessible scientific literature. This document compiles the existing information and highlights areas where further research is required.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group and a propanoic acid chain. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 72145-00-7[1]
Molecular Formula C₇H₁₀N₂O₂[1]
Molecular Weight 154.17 g/mol [1]
Physical Form Solid[1]
InChI Key FPLLCFQUZAEVIE-UHFFFAOYSA-N[1]
SMILES CC1=CC=NN1CCC(=O)O

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, general synthetic routes for N-alkylated pyrazole derivatives are well-established. A plausible synthetic approach would involve the N-alkylation of 3-methyl-1H-pyrazole with a suitable three-carbon synthon containing a carboxylic acid or a precursor group.

A potential synthetic pathway is illustrated in the workflow diagram below. This represents a generalized approach and would require experimental optimization.

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Reactant1 3-methyl-1H-pyrazole Reaction N-alkylation Reactant1->Reaction Reactant2 3-halopropanoic acid or ester (e.g., ethyl 3-bromopropanoate) Reactant2->Reaction Intermediate Ester Intermediate (if applicable) Reaction->Intermediate Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Hydrolysis Hydrolysis (if ester is used) Intermediate->Hydrolysis Purification Purification (e.g., Crystallization, Chromatography) Hydrolysis->Purification Product This compound Purification->Product G cluster_screening Initial Biological Screening cluster_analysis Data Analysis cluster_followup Follow-up Studies Compound This compound Assay1 Antimicrobial Assays (e.g., MIC determination) Compound->Assay1 Assay2 Cytotoxicity Assays (e.g., MTT on cancer cell lines) Compound->Assay2 Assay3 Enzyme Inhibition Assays (e.g., COX, Kinases) Compound->Assay3 Data Activity Data Assay1->Data Assay2->Data Assay3->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Mechanism Mechanism of Action Studies Data->Mechanism InVivo In Vivo Efficacy Studies Mechanism->InVivo

References

Spectroscopic and Synthetic Overview of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

While specific experimental data for 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid is not available in the searched literature, we can predict the expected spectroscopic features based on its structure and data from analogous compounds. These predictions are intended to guide researchers in the characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
CH₃ (on pyrazole)2.2 - 2.4s-
CH₂ (adjacent to pyrazole)4.2 - 4.4t6.5 - 7.5
CH₂ (adjacent to COOH)2.8 - 3.0t6.5 - 7.5
H-4 (on pyrazole)6.0 - 6.2d2.0 - 2.5
H-5 (on pyrazole)7.3 - 7.5d2.0 - 2.5
COOH10.0 - 12.0br s-

Solvent: CDCl₃ or DMSO-d₆. Predictions are based on general chemical shift ranges for similar functional groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonPredicted Chemical Shift (δ, ppm)
CH₃ (on pyrazole)10 - 15
CH₂ (adjacent to pyrazole)45 - 50
CH₂ (adjacent to COOH)30 - 35
C-3 (on pyrazole)148 - 152
C-4 (on pyrazole)105 - 110
C-5 (on pyrazole)138 - 142
C=O (carboxyl)170 - 175

Solvent: CDCl₃ or DMSO-d₆. Predictions are based on general chemical shift ranges for similar functional groups.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic acid)2500 - 3300Broad
C-H (sp³ and sp²)2850 - 3150Medium-Strong
C=O (Carboxylic acid)1700 - 1725Strong
C=N, C=C (Pyrazole ring)1450 - 1600Medium
C-O1210 - 1320Medium

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data
IonPredicted m/zNotes
[M]+•154.07Molecular ion
[M-COOH]+109.08Loss of the carboxyl group
[M-C₃H₅O₂]+81.06Fragmentation of the propanoic acid chain

Ionization method: Electron Ionization (EI).

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be conceptualized based on standard organic chemistry reactions.

General Synthesis Approach: Michael Addition

A common method for the synthesis of N-alkylated pyrazoles is the Michael addition of a pyrazole to an α,β-unsaturated carbonyl compound.

Reaction Scheme:

3-methyl-1H-pyrazole + Ethyl acrylate → Ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate → this compound

Step 1: Synthesis of Ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate

  • To a solution of 3-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add a base like sodium ethoxide or triethylamine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl acrylate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq).

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 3-4 with a dilute acid, such as 1M HCl, which should precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, solvents, and purification methods.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_and_Analysis_Workflow Reactants 3-methyl-1H-pyrazole + Ethyl acrylate Michael_Addition Michael Addition Reactants->Michael_Addition Ester Ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate Michael_Addition->Ester Hydrolysis Base Hydrolysis Ester->Hydrolysis Product This compound Hydrolysis->Product Purification Purification (Column Chromatography, Recrystallization) Product->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis Data Spectroscopic Data Analysis->Data

Caption: General workflow for the synthesis and spectroscopic analysis.

Disclaimer: The spectroscopic data presented in this document are predicted values and should be confirmed by experimental analysis. The synthetic protocol is a general guideline and may require optimization. Researchers should always adhere to standard laboratory safety procedures.

Technical Guide: Spectroscopic Analysis of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-methyl-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole moiety in numerous biologically active molecules. A thorough understanding of its structure is paramount for its application in further research and development. This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. Due to the absence of experimentally acquired spectra in publicly available databases, this guide is based on predicted ¹H and ¹³C NMR data. The information herein serves as a valuable reference for the identification, characterization, and quality control of this compound.

Chemical Structure

Figure 1: Chemical structure of this compound with atom numbering for NMR assignments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert Sample into NMR Spectrometer transfer->instrument setup Set Up Experiment Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate Peaks (¹H NMR) calibrate->integrate analyze Analyze Multiplicities and Coupling Constants integrate->analyze assign Assign Signals to Molecular Structure analyze->assign

Mass Spectrometry of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid. Pyrazole derivatives are significant in medicinal chemistry and drug development, making a thorough understanding of their structural characterization essential.[1] Mass spectrometry is a critical analytical technique for determining molecular weight, elemental composition, and structural elucidation through fragmentation analysis.[2] This document outlines predicted fragmentation pathways, experimental protocols for analysis, and a summary of expected quantitative data.

Predicted Mass Spectral Data

The analysis of this compound by mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is expected to yield the protonated molecule [M+H]⁺ as the base peak or a prominent ion. High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing the exact mass.[2] Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation by analyzing the fragmentation of the parent ion.[2]

Based on the fragmentation patterns of pyrazoles and carboxylic acids, a proposed fragmentation scheme for the [M+H]⁺ ion of this compound is presented below.[3][4]

Predicted Fragment Ion m/z (monoisotopic) Proposed Structure / Neutral Loss
[M+H]⁺155.0815Protonated parent molecule
[M+H - H₂O]⁺137.0709Loss of water from the carboxylic acid group
[M+H - COOH]⁺110.0811Loss of the carboxylic acid group
[C₄H₅N₂]⁺81.0447Cleavage of the propanoic acid side chain, resulting in the methylpyrazole cation
[C₃H₃N₂]⁺67.0291Fragmentation of the pyrazole ring

Experimental Protocols

A generalized experimental protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is detailed below.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[2][5]

  • Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL using the initial mobile phase composition.[6]

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.[2]

Liquid Chromatography (LC) Parameters
  • Column: A C18 reversed-phase column is suitable for the separation of this polar organic molecule.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the compound.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended to generate the [M+H]⁺ ion.

  • Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-300).

  • MS/MS Analysis: For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion corresponding to [M+H]⁺ and subjecting it to collision-induced dissociation (CID).

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration compound to ensure mass accuracy.[2]

  • Source Parameters Optimization: Optimize the capillary voltage, cone voltage, and gas flow rates to maximize the signal intensity of the analyte.[2]

Visualizations

The following diagrams illustrate the logical workflow for mass spectrometric analysis and a proposed fragmentation pathway for this compound.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_acquisition Data Acquisition & Analysis Stock Stock Solution (1 mg/mL) Working Working Solution (~10 µg/mL) Stock->Working Dilution Filtered Filtered Sample Working->Filtered Filtration (0.22 µm) LC Liquid Chromatography (C18 Column) Filtered->LC ESI_MS ESI-MS (Positive Ion Mode) LC->ESI_MS Elution FullScan Full Scan MS ESI_MS->FullScan MSMS Tandem MS (MS/MS) on [M+H]⁺ FullScan->MSMS Precursor Selection DataAnalysis Data Analysis (Fragmentation Pattern) MSMS->DataAnalysis

Caption: Experimental workflow for the LC-MS analysis of this compound.

Fragmentation_Pathway cluster_fragments Fragment Ions Parent [M+H]⁺ m/z = 155.0815 Frag1 [M+H - H₂O]⁺ m/z = 137.0709 Parent->Frag1 - H₂O Frag2 [M+H - COOH]⁺ m/z = 110.0811 Parent->Frag2 - COOH Frag3 [C₄H₅N₂]⁺ m/z = 81.0447 Frag2->Frag3 - C₂H₅ Frag4 [C₃H₃N₂]⁺ m/z = 67.0291 Frag3->Frag4 - CH₂

Caption: Proposed fragmentation pathway for the [M+H]⁺ ion of this compound.

References

Technical Whitepaper: On the Crystal Structure of 3-(3-methyl-1H-pyrazol-1-yl)propanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a detailed technical overview of the structural and synthetic aspects of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid. Due to the absence of publicly available crystallographic data for this specific compound, this paper presents a comprehensive analysis of a closely related analog, Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, for which a crystal structure has been determined. Furthermore, a detailed, plausible experimental protocol for the synthesis and crystallization of the title compound is provided based on established chemical methodologies. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and materials science. Their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, have made them attractive scaffolds for drug discovery. The specific compound, this compound, is an interesting subject for structural and functional studies due to the presence of both a hydrogen-bond donor/acceptor system in the pyrazole ring and a flexible carboxylic acid side chain. Understanding the three-dimensional arrangement of this molecule in the solid state is crucial for predicting its physicochemical properties and its potential interactions with biological targets.

Despite a thorough search of crystallographic databases, a definitive crystal structure for this compound has not been reported in the literature. To circumvent this data gap and provide valuable structural insights, this paper presents an in-depth analysis of the crystal structure of a related pyrazole derivative, Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. The structural features of this analog can serve as a model for understanding the potential packing and intermolecular interactions in the title compound.

Furthermore, this document outlines a robust synthetic route for the preparation of this compound via an aza-Michael addition, a reliable method for the N-alkylation of pyrazoles. A detailed experimental protocol for this synthesis and subsequent crystallization is provided to facilitate further research on this compound.

Logical Relationship of Analysed Compound

G cluster_target Requested Compound cluster_analogue Analogue with Available Crystal Structure Target This compound (Crystal Structure Data Not Available) Analogue Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate Target->Analogue Structurally Related Pyrazole Derivative

Figure 1: Relationship between the requested compound and the structural analogue.

Crystal Structure Analysis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

The crystal structure of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate provides valuable insights into the packing and intermolecular interactions that can be expected in related pyrazole derivatives. The crystallographic data for this compound are summarized in the tables below.

Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₁₁H₁₀N₂O₃
Formula Weight218.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.5408(16)
b (Å)9.5827(16)
c (Å)11.580(2)
α (°)90
β (°)105.838(3)
γ (°)90
Volume (ų)1018.5(3)
Z4
Calculated Density (g/cm³)1.423
Absorption Coefficient (mm⁻¹)0.106
F(000)456
Crystal Size (mm³)0.40 x 0.39 x 0.21
RadiationMoKα (λ = 0.71073 Å)
Temperature (K)130(2)
2θ range for data collection (°)4.44 to 55.76
Reflections collected7713
Independent reflections2402 [R(int) = 0.0340]
Data / restraints / parameters2402 / 0 / 147
Goodness-of-fit on F²1.058
Final R indices [I>2σ(I)]R1 = 0.0416, wR2 = 0.1026
R indices (all data)R1 = 0.0538, wR2 = 0.1089
Largest diff. peak and hole (e.Å⁻³)0.29 and -0.27
Atomic Coordinates and Equivalent Isotropic Displacement Parameters

A comprehensive list of atomic coordinates and displacement parameters is typically deposited in crystallographic databases. For the purpose of this whitepaper, a subset of these parameters for the non-hydrogen atoms is presented to illustrate the molecular geometry.

AtomxyzU(eq) (Ų)
O10.9304(1)0.4908(1)0.4289(1)0.024(1)
O21.2587(1)0.1919(1)0.4069(1)0.033(1)
O31.3094(1)0.3685(1)0.5097(1)0.028(1)
N10.8143(1)0.3129(1)0.5283(1)0.018(1)
N20.9416(1)0.3541(1)0.5113(1)0.018(1)
C10.7301(2)0.2031(2)0.5794(1)0.019(1)
C20.6033(2)0.2223(2)0.6189(1)0.023(1)
C30.5262(2)0.1189(2)0.6628(1)0.027(1)
C40.5752(2)-0.0016(2)0.6672(1)0.028(1)
C50.7011(2)-0.0205(2)0.6279(1)0.024(1)
C60.7788(2)0.0827(2)0.5841(1)0.021(1)
C71.0401(2)0.4651(2)0.4578(1)0.018(1)
C81.1689(2)0.3957(2)0.4633(1)0.018(1)
C91.0772(2)0.2818(2)0.5401(1)0.018(1)
C101.2215(2)0.2831(2)0.4646(1)0.020(1)
C111.4428(2)0.3582(2)0.5181(2)0.035(1)

Note: U(eq) is defined as one third of the trace of the orthogonalized Uij tensor.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved via a base-catalyzed aza-Michael addition of 3-methylpyrazole to an acrylate derivative, followed by hydrolysis.

G

Figure 2: Proposed synthetic workflow for this compound.

Materials:

  • 3-Methylpyrazole

  • Ethyl acrylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 eq.) in anhydrous THF. The suspension is cooled to 0 °C in an ice bath.

  • Pyrazole Addition: A solution of 3-methylpyrazole (1.0 eq.) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour.

  • Michael Addition: The reaction mixture is cooled back to 0 °C, and ethyl acrylate (1.2 eq.) is added dropwise. The reaction is then stirred at room temperature overnight.

  • Work-up: The reaction is quenched by the slow addition of water. The mixture is then extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude ester, Ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate.

  • Hydrolysis: The crude ester is dissolved in a mixture of ethanol and 1 M aqueous sodium hydroxide solution (2.0 eq.). The reaction mixture is heated to reflux and stirred for 4 hours.

  • Isolation: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the product.

  • Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the crude this compound.

Crystallization Protocol

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from a suitable solvent system.

Procedure:

  • Solvent Selection: The crude product is dissolved in a minimal amount of a hot solvent system, such as an ethanol/water mixture.

  • Slow Cooling: The hot, saturated solution is allowed to cool slowly to room temperature.

  • Crystal Growth: The solution is then left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent over several days.

  • Isolation: The resulting crystals are isolated by decantation or filtration, washed with a small amount of cold solvent, and dried under a stream of nitrogen.

Conclusion

This technical whitepaper has addressed the topic of the crystal structure of this compound. While experimental crystallographic data for the title compound is currently unavailable, a detailed analysis of the crystal structure of a closely related analog, Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, has been presented. This analysis provides a valuable framework for understanding the potential solid-state conformation and intermolecular interactions of the target molecule. Furthermore, a detailed and plausible experimental protocol for the synthesis and crystallization of this compound has been outlined. It is anticipated that the information provided herein will be a valuable resource for researchers and scientists working in the fields of medicinal chemistry, crystallography, and materials science, and will encourage further investigation into the properties and applications of this and related pyrazole derivatives.

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(3-methyl-1H-pyrazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid. Due to the limited availability of specific experimental data for this compound, this document also includes data for its structural isomers and related pyrazole derivatives to provide a comparative context. Furthermore, detailed experimental protocols for determining key physicochemical parameters such as melting point, solubility, and pKa are presented. The guide also briefly touches upon the general biological activities associated with the pyrazole scaffold, a moiety of significant interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and development of pyrazole-based compounds.

Introduction

This compound is a carboxylic acid derivative featuring a 3-methylpyrazole heterocyclic core. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which imparts a unique set of chemical properties and biological activities. Pyrazole derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The propanoic acid side chain introduces a carboxylic acid functional group, influencing the molecule's acidity, solubility, and potential for further chemical modification.

This guide aims to consolidate the available information on the physicochemical properties of this compound and to provide standardized methodologies for its experimental characterization.

Physicochemical Properties

The experimental data for this compound is not extensively reported in the public domain. The following tables summarize the available data for the target compound and its close structural isomers to aid in preliminary assessment and experimental design.

General Properties
PropertyValueSource
IUPAC Name This compound-
CAS Number 72145-00-7[1]
Molecular Formula C₇H₁₀N₂O₂[1]
Molecular Weight 154.17 g/mol [1]
Physical Form Solid[1]
Quantitative Physicochemical Data
CompoundMelting Point (°C)SolubilitypKaSource
This compound Not ReportedNot ReportedNot Reported-
3-(5-methyl-1H-pyrazol-1-yl)propanoic acid Not Reported6.9 µg/mL (at pH 7.4)Not Reported[2]
3-(5-methyl-1H-pyrazol-3-yl)propionic acid-d6 Not ReportedSoluble in waterNot Reported[3]
alpha-amino-1H-pyrazole-1-propanoic acid 243Not ReportedData available[4]

Note: The solubility of the 5-methyl isomer is low in neutral conditions, which may be indicative for the 3-methyl isomer as well. The deuterated 5-methyl-3-yl isomer's water solubility suggests that the parent compound is likely water-soluble to some extent. The high melting point of the alpha-amino derivative is likely influenced by the presence of the amino group and may not be directly comparable.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the pyrazole ring and the carboxylic acid.

  • Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions. The nitrogen atoms of the pyrazole ring can also act as ligands for metal ions.

  • Carboxylic Acid: The carboxylic acid group is acidic and can be deprotonated to form a carboxylate salt. It can also undergo esterification, amidation, and reduction to form the corresponding alcohol.

Biological Activity and Signaling Pathways

There is no specific information available in the reviewed literature regarding the biological activity or the signaling pathways associated with this compound. However, the broader class of pyrazole derivatives is known to exhibit a wide range of biological activities.[4][5]

Pyrazole-containing compounds have been reported to act as:

  • Anti-inflammatory agents: Often through the inhibition of cyclooxygenase (COX) enzymes.[2]

  • Antimicrobial and antifungal agents. [6]

  • Anticancer agents. [5]

  • Analgesics and antipyretics. [4]

The specific biological profile of this compound would need to be determined through dedicated biological screening and mechanism of action studies.

Below is a generalized representation of a common mechanism of action for anti-inflammatory pyrazole derivatives, the inhibition of the COX pathway.

G Generalized COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative (e.g., this compound) Pyrazole_Derivative->COX_Enzymes Inhibition

Caption: Generalized pathway of COX inhibition by pyrazole derivatives.

Experimental Protocols

The following sections provide detailed, generalized methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the compound. A sharp melting point range (≤ 2 °C) is indicative of a pure compound.

G Melting Point Determination Workflow Start Start Prepare_Sample Prepare Sample (Powder and pack in capillary tube) Start->Prepare_Sample Setup_Apparatus Set up Melting Point Apparatus Prepare_Sample->Setup_Apparatus Heat_Sample Heat Sample Slowly (1-2 °C/min) Setup_Apparatus->Heat_Sample Observe_Melting Observe Melting Heat_Sample->Observe_Melting Record_Temperatures Record Onset and Completion Temperatures Observe_Melting->Record_Temperatures End End Record_Temperatures->End

Caption: Workflow for determining the melting point of a solid compound.

Solubility Determination

Objective: To determine the solubility of this compound in various solvents.

Methodology:

  • Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Sample Preparation: A known mass of the compound (e.g., 1 mg) is placed in a vial.

  • Solvent Addition: A known volume of the solvent (e.g., 1 mL) is added to the vial.

  • Equilibration: The mixture is agitated (e.g., by vortexing or shaking) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation and Quantification:

    • Qualitative: The sample is visually inspected for the presence of undissolved solid.

    • Quantitative: If the solid dissolves, more solute is added until saturation is reached. If the solid does not fully dissolve, the supernatant is filtered or centrifuged, and the concentration of the dissolved compound is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

G Solubility Determination Workflow Start Start Weigh_Compound Weigh a known mass of the compound Start->Weigh_Compound Add_Solvent Add a known volume of solvent Weigh_Compound->Add_Solvent Equilibrate Equilibrate the mixture (e.g., 24h at constant temperature) Add_Solvent->Equilibrate Separate_Phases Separate solid and liquid phases (centrifuge/filter) Equilibrate->Separate_Phases Analyze_Supernatant Analyze supernatant concentration (e.g., HPLC, UV-Vis) Separate_Phases->Analyze_Supernatant Calculate_Solubility Calculate Solubility Analyze_Supernatant->Calculate_Solubility End End Calculate_Solubility->End

Caption: Workflow for the quantitative determination of solubility.

pKa Determination

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group of this compound.

Methodology (Potentiometric Titration):

  • Sample Preparation: A solution of the compound is prepared in a suitable solvent (typically water or a water/co-solvent mixture) at a known concentration.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., NaOH) is placed in a burette.

  • Titration: The base is added to the solution in small increments, and the pH is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point). This corresponds to the midpoint of the steepest part of the titration curve.

G pKa Determination by Potentiometric Titration Start Start Prepare_Solution Prepare a solution of the compound at a known concentration Start->Prepare_Solution Calibrate_pH_Meter Calibrate pH meter Prepare_Solution->Calibrate_pH_Meter Titrate Titrate with a standardized base, recording pH after each addition Calibrate_pH_Meter->Titrate Plot_Curve Plot pH vs. volume of base added Titrate->Plot_Curve Determine_Equivalence_Point Determine the equivalence point Plot_Curve->Determine_Equivalence_Point Determine_Half_Equivalence_Point Determine the half-equivalence point Determine_Equivalence_Point->Determine_Half_Equivalence_Point pKa_Equals_pH pKa = pH at half-equivalence point Determine_Half_Equivalence_Point->pKa_Equals_pH End End pKa_Equals_pH->End

Caption: Workflow for pKa determination using potentiometric titration.

Conclusion

This compound is a compound of interest due to its pyrazole scaffold, which is prevalent in many biologically active molecules. This technical guide has summarized the currently available physicochemical data for this compound and its isomers. While specific experimental data remains limited, the provided experimental protocols offer a clear path for the thorough characterization of this molecule. Further research is warranted to fully elucidate its physical, chemical, and biological properties, which will be crucial for any future applications in drug discovery and development.

References

In-Depth Technical Guide: 3-(3-Methyl-1H-pyrazol-1-yl)propanoic Acid (CAS 72145-00-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid, identified by the CAS number 72145-00-7, is a heterocyclic carboxylic acid belonging to the pyrazole family. Pyrazole moieties are significant pharmacophores found in a variety of biologically active compounds and approved drugs, exhibiting a wide range of activities including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This document provides a comprehensive technical overview of the known properties of this compound, including its physicochemical characteristics and safety information. It is important to note that specific pharmacological data, such as mechanism of action and detailed biological activities, for this particular compound are not extensively documented in publicly available literature.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

PropertyValueSource
CAS Number 72145-00-7Multiple Supplier Catalogs
Molecular Formula C₇H₁₀N₂O₂Aaron Chemicals
Molecular Weight 154.17 g/mol Aaron Chemicals
Physical Form SolidSigma-Aldrich
Solubility 6.9 µg/mL (at pH 7.4, computed)PubChem

Synthesis and Experimental Protocols

General Synthetic Approach: Aza-Michael Addition

The reaction would involve the nucleophilic addition of the nitrogen atom at the 1-position of 3-methylpyrazole to the electrophilic β-carbon of acrylic acid or an acrylate ester.

Reaction:

3-Methylpyrazole + Acrylic Acid → this compound

A generalized experimental protocol would involve:

  • Reactant Preparation: Dissolving 3-methylpyrazole in a suitable solvent.

  • Addition of Michael Acceptor: Slowly adding acrylic acid or an acrylate ester to the reaction mixture. The reaction may be catalyzed by a base.

  • Reaction Conditions: Stirring the mixture at a specific temperature (ranging from room temperature to elevated temperatures) for a defined period to ensure complete reaction.

  • Work-up and Purification: After the reaction is complete, the product would be isolated through extraction and purified using techniques such as recrystallization or column chromatography.

  • Characterization: The final product would be characterized using spectroscopic methods like NMR (¹H and ¹³C), IR, and mass spectrometry to confirm its structure and purity.

Below is a conceptual workflow for this synthetic approach.

G cluster_synthesis General Synthesis Workflow start Start: Reactants dissolve Dissolve 3-Methylpyrazole in a suitable solvent start->dissolve add_acrylic Add Acrylic Acid (or acrylate ester) dissolve->add_acrylic react Stir under controlled temperature and time add_acrylic->react workup Isolate product via extraction and work-up react->workup purify Purify by recrystallization or chromatography workup->purify characterize Characterize product (NMR, IR, MS) purify->characterize end End Product: This compound characterize->end

A generalized workflow for the synthesis of this compound.

Biological and Pharmacological Properties

Currently, there is a lack of specific, publicly available data on the biological activity, pharmacological properties, and mechanism of action for this compound (CAS 72145-00-7). While the broader class of pyrazole derivatives is known for a wide range of biological activities, the specific effects of this compound have not been reported in the scientific literature.

Therefore, no signaling pathways or specific biological targets can be definitively associated with this molecule at this time.

Safety and Handling

Based on available Safety Data Sheet (SDS) information, this compound has the following GHS hazard classifications:

Hazard StatementClassification
H302Harmful if swallowed (Acute toxicity, oral, Category 4)
H315Causes skin irritation (Skin corrosion/irritation, Category 2)
H319Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)
H335May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)

Precautionary Measures:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a pyrazole derivative with well-defined physicochemical properties. While a plausible synthetic route via aza-Michael addition can be proposed, there is a notable absence of specific biological and pharmacological data in the public domain. For researchers and drug development professionals, this compound may represent an opportunity for novel investigation into its potential biological activities, leveraging the known therapeutic potential of the pyrazole scaffold. Any handling of this compound should be done in accordance with the safety information provided in its Safety Data Sheet.

The Multifaceted Biological Activities of Pyrazole Propanoic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole propanoic acid derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key biological assays are provided to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual understanding of the underlying scientific principles.

Introduction

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1][2] Its derivatives are known to possess a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antidepressant activities.[3] The incorporation of a propanoic acid moiety into the pyrazole scaffold has been a strategic approach to enhance potency and modulate physicochemical properties, leading to the development of compounds with significant therapeutic potential. This guide aims to consolidate the current knowledge on pyrazole propanoic acid derivatives, offering a comprehensive resource for researchers in the field of drug discovery and development.

Synthesis of Pyrazole Propanoic Acid Derivatives

The synthesis of pyrazole propanoic acid derivatives often involves multi-step reactions. A common and effective method is the Claisen-Schmidt condensation of an appropriate acetophenone with a substituted benzaldehyde to form a chalcone, followed by cyclization with hydrazine hydrate and subsequent derivatization to introduce the propanoic acid group.[4][5][6][7]

Below is a generalized workflow for the synthesis of these derivatives.

cluster_synthesis General Synthesis Workflow Acetophenone Acetophenone Chalcone Chalcone Acetophenone->Chalcone Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Chalcone Claisen-Schmidt Condensation Pyrazoline Pyrazoline Chalcone->Pyrazoline Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Pyrazoline Cyclization Pyrazole Propanoic Acid Derivative Pyrazole Propanoic Acid Derivative Pyrazoline->Pyrazole Propanoic Acid Derivative Aromatization & Derivatization Propanoic Acid Derivatization Propanoic Acid Derivatization Propanoic Acid Derivatization->Pyrazole Propanoic Acid Derivative

Caption: Generalized synthesis of pyrazole propanoic acid derivatives.

Antimicrobial Activity

Pyrazole propanoic acid derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[4][8][9] The mechanism of action for their antibacterial effects is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase.[4][10]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) and zone of inhibition data for representative pyrazole propanoic acid derivatives against various microorganisms.

Compound IDTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Derivative A Staphylococcus aureus1618[8]
Escherichia coli3215[8]
Candida albicans820[11]
Derivative B Bacillus subtilis12.522[4]
Pseudomonas aeruginosa6412[4]
Aspergillus niger1619[8]
Ciprofloxacin S. aureus125[8]
Fluconazole C. albicans424[11]
Experimental Protocol: Agar Well Diffusion Method

The antimicrobial activity of pyrazole propanoic acid derivatives is commonly assessed using the agar well diffusion method.[8][12][13][14]

Objective: To determine the susceptibility of a microbial strain to the test compounds.

Materials:

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Bacterial or fungal cultures

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of the agar plate to create a lawn.[14]

  • Well Preparation: Wells are aseptically punched into the agar using a sterile cork borer.[12]

  • Sample Addition: A fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control are added to the respective wells.[12]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.[8]

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.[14]

cluster_antimicrobial Agar Well Diffusion Workflow Inoculate Agar Plate Inoculate Agar Plate Create Wells Create Wells Inoculate Agar Plate->Create Wells Add Test Compounds Add Test Compounds Create Wells->Add Test Compounds Incubate Plates Incubate Plates Add Test Compounds->Incubate Plates Measure Zones of Inhibition Measure Zones of Inhibition Incubate Plates->Measure Zones of Inhibition

Caption: Workflow of the agar well diffusion assay.

Anti-inflammatory Activity

A significant area of investigation for pyrazole propanoic acid derivatives is their anti-inflammatory activity. Many of these compounds act as potent inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[15] Some derivatives exhibit selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Anti-inflammatory Data

The following table presents the in vitro COX inhibition and in vivo anti-inflammatory activity of selected pyrazole propanoic acid derivatives.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Carrageenan-induced Paw Edema Inhibition (%)Reference
Derivative C 2.50.04160.9865[15][16]
Derivative D 0.30.01421.4372[15][16]
Celecoxib 150.0437578
Indomethacin 0.11.20.08385
Mechanism of Action: COX Inhibition in the Arachidonic Acid Pathway

The anti-inflammatory effects of these derivatives are primarily mediated through the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

cluster_inflammation Arachidonic Acid Pathway and COX Inhibition Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Derivatives Pyrazole Propanoic Acid Derivatives Pyrazole_Derivatives->COX1_COX2

Caption: Inhibition of COX enzymes by pyrazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of novel compounds.[10][17][18][19][20]

Objective: To evaluate the ability of a test compound to reduce acute inflammation.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Test compounds and standard drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.[18]

  • Grouping and Fasting: Animals are divided into groups (control, standard, test) and fasted overnight with free access to water.

  • Compound Administration: The test compounds, standard drug, or vehicle are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour) post-compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.[20]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[20]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Anticancer Activity

Pyrazole propanoic acid derivatives have emerged as promising candidates for anticancer drug development, demonstrating cytotoxic effects against various cancer cell lines.[12][13] Their mechanisms of action can be diverse, including the induction of apoptosis and inhibition of kinases involved in cancer cell proliferation.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyrazole propanoic acid derivatives against different human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative E MCF-7 (Breast)2.63[1]
A549 (Lung)5.8[19]
HeLa (Cervical)4.94[13]
Derivative F WM266.4 (Melanoma)3.16[2]
PANC-1 (Pancreatic)8.14[12]
Doxorubicin MCF-7 (Breast)0.5[19]
Cisplatin A549 (Lung)3.2[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[1][2][3]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[2]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[2]

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.[3]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[3]

  • IC50 Calculation: The percentage of cell viability is calculated for each concentration, and the IC50 value is determined from the dose-response curve.

cluster_anticancer MTT Assay Workflow Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Add MTT Reagent Add MTT Reagent Treat with Compounds->Add MTT Reagent Incubate and Solubilize Incubate and Solubilize Add MTT Reagent->Incubate and Solubilize Measure Absorbance Measure Absorbance Incubate and Solubilize->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion and Future Perspectives

Pyrazole propanoic acid derivatives have consistently demonstrated a remarkable range of biological activities, positioning them as a highly valuable scaffold in the field of medicinal chemistry. The compiled data and methodologies within this guide underscore their potential as antimicrobial, anti-inflammatory, and anticancer agents. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as exploring novel therapeutic applications. Further elucidation of their mechanisms of action will be crucial for the rational design of next-generation drugs based on this versatile chemical framework. The detailed protocols provided herein serve as a foundational resource to ensure the standardization and reproducibility of future investigations into this promising class of compounds.

References

Pharmacological Potential of 3-(3-Methyl-1H-pyrazol-1-yl)propanoic Acid: A Technical Overview of a Promising Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature and patent searches for the specific compound 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid did not yield specific pharmacological data, including quantitative metrics, detailed experimental protocols, or defined signaling pathways. Therefore, this guide provides a comprehensive overview of the pharmacological potential of the broader class of pyrazole-propanoic acid derivatives and highlights findings for a closely related isomer, 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid , to inform researchers, scientists, and drug development professionals on the potential applications of this chemical scaffold.

The pyrazole ring is a privileged scaffold in medicinal chemistry, with numerous FDA-approved drugs incorporating this heterocycle for a wide range of therapeutic indications.[1][2] The linkage of a propanoic acid moiety to the pyrazole core introduces a versatile functional group that can modulate physicochemical properties and interact with various biological targets. While direct studies on this compound are not publicly available, the extensive research on its derivatives suggests significant therapeutic potential across several disease areas.

Potential Therapeutic Areas for Pyrazole-Propanoic Acid Derivatives

The versatility of the pyrazole-propanoic acid scaffold allows for the development of compounds with diverse pharmacological activities. Key potential therapeutic areas identified from studies on its derivatives include:

  • Oncology: Numerous pyrazole derivatives have been investigated as anti-cancer agents.[3] For instance, complex derivatives have been developed as inhibitors of protein kinases, which are crucial in cancer cell signaling.

  • Inflammatory Diseases: The pyrazole scaffold is a well-known feature in anti-inflammatory drugs. Derivatives of pyrazole-propanoic acid could potentially exhibit anti-inflammatory effects.

  • Infectious Diseases: The pyrazole nucleus is found in various antimicrobial agents. Modifications of the pyrazole-propanoic acid structure could lead to the development of new antibacterial or antifungal compounds.

  • Neurological Disorders: Certain pyrazole derivatives have shown activity in the central nervous system, suggesting potential applications in treating neurodegenerative diseases or psychiatric disorders.[4]

The Isomer: 3-(5-Methyl-1H-pyrazol-1-yl)propanoic Acid

While information on the target compound is scarce, its isomer, 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid (CAS 180741-46-2), has a documented, albeit non-therapeutic, application. A deuterated form of this isomer, 3-(5-methyl-1H-pyrazol-3-yl)propionic acid-d6, is utilized as an analytical standard in the diagnosis of tyrosinemia type 1.[5] In this context, it is used to quantify succinylacetone, a marker for the disease, in dried blood spots.[5] This application, while not a direct pharmacological use, indicates the compound's stability and utility in biological matrices.

General Experimental Workflow for Pharmacological Profiling

The following diagram illustrates a general workflow for the initial pharmacological evaluation of a novel compound like this compound. This process is standard in early-stage drug discovery.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_data Data Analysis & Lead Optimization synthesis Synthesis of This compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) characterization->cytotoxicity target_binding Target Binding Assays (e.g., ELISA, SPR) cytotoxicity->target_binding enzyme_inhibition Enzyme Inhibition Assays target_binding->enzyme_inhibition cell_based Cell-Based Functional Assays enzyme_inhibition->cell_based pk_studies Pharmacokinetic (PK) Studies (ADME) cell_based->pk_studies efficacy_models Disease Efficacy Models (e.g., Xenograft, Inflammation models) pk_studies->efficacy_models toxicology Toxicology Studies efficacy_models->toxicology data_analysis Data Analysis and SAR Studies toxicology->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

General experimental workflow for pharmacological profiling.

Conclusion and Future Directions

While direct pharmacological data for this compound is not currently available in the public domain, the extensive research on the pyrazole-propanoic acid scaffold highlights its significant potential in drug discovery. The diverse biological activities of its derivatives, ranging from anticancer to anti-inflammatory and antimicrobial, underscore the importance of this chemical class.

Future research should focus on the synthesis and systematic biological evaluation of this compound and its close analogs. A thorough investigation, following a workflow similar to the one outlined above, would be necessary to elucidate its specific pharmacological profile, mechanism of action, and potential therapeutic applications. The lack of current data represents a clear opportunity for novel research in the field of medicinal chemistry. Researchers are encouraged to explore the synthesis of this compound and screen it against a variety of biological targets to unlock its potential therapeutic value.

References

The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical development of pyrazole compounds, a cornerstone of modern medicinal chemistry. We will delve into the seminal synthetic work, present key quantitative data for early derivatives, provide detailed experimental protocols, and visualize the critical pathways and workflows that have shaped our understanding and application of this versatile heterocyclic scaffold.

The Genesis of Pyrazole Chemistry: A Serendipitous Discovery

The history of pyrazole chemistry begins in 1883 with the German chemist Ludwig Knorr.[1] While attempting to synthesize quinoline derivatives, Knorr conducted a reaction between ethyl acetoacetate and phenylhydrazine, which unexpectedly yielded a novel heterocyclic compound: 1-phenyl-3-methyl-5-pyrazolone.[1] This serendipitous discovery laid the foundation for an entirely new class of compounds. The significance of this discovery was quickly realized with the subsequent synthesis of Antipyrine (also known as Phenazone), one of the first synthetic drugs to be widely used for its potent analgesic and antipyretic properties.[2] The term "pyrazole" itself was coined by Knorr in 1883.[3]

Following Knorr's pioneering work, the fundamental pyrazole ring was first synthesized by Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[3] These early discoveries ignited a wave of research into pyrazole chemistry, leading to the development of a vast array of derivatives with diverse applications, from pharmaceuticals to dyes and agrochemicals.[3][4]

A Timeline of Pyrazole Discovery and Development

The journey of pyrazole compounds from a laboratory curiosity to a multi-billion dollar pharmaceutical market is marked by several key milestones. The following diagram illustrates the historical progression of significant discoveries and drug approvals in the field of pyrazole chemistry.

G cluster_1800 19th Century cluster_1900 20th Century cluster_2000 21st Century 1883 1883 Ludwig Knorr synthesizes the first pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone. 1884 1884 Antipyrine (Phenazone) introduced as one of the first synthetic analgesics and antipyretics. 1883->1884 1889 1889 Buchner reports the first synthesis of the parent pyrazole ring. 1884->1889 1890s 1890s Discovery of Tartrazine, a pyrazolone-based azo dye. 1889->1890s 1959 1959 Discovery of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds. 1890s->1959 1998 1998 Tepoxalin, a dual COX/LOX inhibitor, approved for veterinary use. 1959->1998 1999 1999 Celecoxib (Celebrex), a selective COX-2 inhibitor, approved by the FDA. 1998->1999 2008 2008 Eltrombopag, a thrombopoietin receptor agonist, approved by the FDA. 1999->2008 2011_onwards 2011 Onwards Rapid increase in FDA approvals of pyrazole-containing drugs for various therapeutic areas. 2008->2011_onwards

A timeline of key milestones in the discovery and development of pyrazole compounds.

Quantitative Data of Early Pyrazole Derivatives

The following table summarizes the key physical properties of some of the earliest and most significant pyrazole compounds. This data is compiled from historical records and modern chemical databases.

Compound NameIUPAC NameYear of First SynthesisMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
Pyrazole 1H-pyrazole1889C₃H₄N₂68.0868-70[3][5]Soluble in water, ethanol, and ether.[6]
1-Phenyl-3-methyl-5-pyrazolone 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one1883C₁₀H₁₀N₂O174.20127-131Slightly soluble in hot water and ethanol; soluble in acids and alkalis.
Antipyrine (Phenazone) 1,5-Dimethyl-2-phenyl-1H-pyrazol-3(2H)-one1883C₁₁H₁₂N₂O188.23111-114Soluble in water, ethanol, and chloroform.[7]
Tartrazine Trisodium 5-hydroxy-1-(4-sulfonatophenyl)-4-[(E)-(4-sulfonatophenyl)diazenyl]-1H-pyrazole-3-carboxylate1884C₁₆H₉N₄Na₃O₉S₂534.36Decomposes above 300Soluble in water.[8][9]

Experimental Protocols for Key Syntheses

This section provides detailed methodologies for the synthesis of foundational pyrazole compounds, based on original publications and modern interpretations.

Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)

This protocol is based on the original 1883 publication by Ludwig Knorr.

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

Apparatus:

  • Reaction vessel

  • Water bath for heating

  • Separatory funnel

  • Crystallizing dish

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate.

  • Initial Condensation: Allow the mixture to stand at room temperature. An oily condensation product and water will form.

  • Separation of Water: Separate the upper aqueous layer from the oily product using a separatory funnel.

  • Cyclization: Heat the oily product on a water bath. The elimination of ethanol occurs, leading to the formation of the crude pyrazolone.

  • Isolation and Purification: Upon cooling, the product solidifies. The solid 1-phenyl-3-methyl-5-pyrazolone is then collected. While not explicitly mentioned in the original paper, modern procedures would involve recrystallization from a suitable solvent like ethanol to obtain a purified product.

Synthesis of Antipyrine (Phenazone)

This protocol describes the methylation of 1-phenyl-3-methyl-5-pyrazolone to produce Antipyrine.

Materials:

  • 1-Phenyl-3-methyl-5-pyrazolone

  • Dimethyl sulfate or Methyl iodide

  • Methanol or Acetonitrile (solvent)

  • Sodium bicarbonate (if using methyl iodide)

Procedure:

  • Dissolution: Dissolve 1-phenyl-3-methyl-5-pyrazolone in a suitable solvent such as methanol or acetonitrile.

  • Methylation: Add the methylating agent (dimethyl sulfate or methyl iodide) to the solution. If using methyl iodide, a base like sodium bicarbonate is typically added.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Isolation and Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization, commonly from an ethanol/water mixture or benzene, to yield crystalline Antipyrine.[10]

Pyrazoles in Drug Development: The COX-2 Signaling Pathway

A pivotal moment in the history of pyrazole-based pharmaceuticals was the development of Celecoxib (Celebrex), a selective cyclooxygenase-2 (COX-2) inhibitor.[11] This class of drugs revolutionized the treatment of inflammation and pain by offering a more targeted approach with a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The following diagram illustrates the prostaglandin synthesis pathway and the mechanism of action of selective COX-2 inhibitors.

G Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Stomach lining protection, platelet aggregation) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Pain, Inflammation, Fever) COX2->Prostaglandins_Inflammatory Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selective Inhibition

The prostaglandin synthesis pathway and the selective inhibition of COX-2 by Celecoxib.

A Generalized Workflow for Pyrazole-Based Drug Discovery

The journey from a novel pyrazole scaffold to a marketed drug is a long and complex process. The following diagram outlines a generalized workflow for the discovery and development of bioactive pyrazole compounds.

G cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Development Target_Identification Target Identification and Validation Library_Synthesis Pyrazole Library Synthesis Target_Identification->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vitro_Tox In Vitro Toxicology Lead_Optimization->In_Vitro_Tox In_Vivo_Studies In Vivo Animal Studies In_Vitro_Tox->In_Vivo_Studies Phase_I Phase I (Safety) In_Vivo_Studies->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III

A generalized workflow for the discovery and development of pyrazole-based drugs.

Conclusion

From its unexpected synthesis in 1883, the pyrazole ring system has evolved into a "privileged scaffold" in medicinal chemistry.[12] Its unique structural and electronic properties have enabled the development of a wide range of therapeutic agents that have had a profound impact on human health. The ongoing exploration of novel synthetic methodologies and the continued investigation into the biological activities of new pyrazole derivatives ensure that this remarkable heterocycle will remain a focal point of research and development for the foreseeable future.

References

An In-depth Technical Guide to the Isomers of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid, focusing on their synthesis, physicochemical properties, and the critical role of regioselectivity. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, where the specific isomeric form of a molecule can significantly impact its biological activity.

Introduction: The Significance of Isomerism

In the field of medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount. Isomers, compounds that share the same molecular formula but differ in the arrangement of their atoms, can exhibit vastly different pharmacological and toxicological profiles. The subject of this guide, this compound, presents a key isomeric challenge rooted in the tautomerism of the 3-methyl-1H-pyrazole ring.

The tautomerism of 3-methyl-1H-pyrazole results in two primary regioisomers upon N-alkylation:

  • This compound

  • 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid

The selective synthesis of one isomer over the other is a crucial step in the development of any potential therapeutic agent based on this scaffold. This guide will delve into the synthetic strategies to achieve this selectivity and provide a comparative analysis of the resulting isomers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of each isomer is essential for formulation development, pharmacokinetic studies, and understanding structure-activity relationships (SAR). The following table summarizes the known quantitative data for the two principal isomers.

PropertyThis compound3-(5-methyl-1H-pyrazol-1-yl)propanoic acid
Molecular Formula C₇H₁₀N₂O₂C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol [1]154.17 g/mol [2]
CAS Number 72145-00-7[1]180741-46-2[2]
IUPAC Name This compound3-(5-methyl-1H-pyrazol-1-yl)propanoic acid[2]
Solubility Data not available6.9 µg/mL (at pH 7.4)[2]
Appearance Solid[1]Data not available

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The key to distinguishing between the 3-methyl and 5-methyl isomers lies in the chemical shifts of the pyrazole ring protons and carbons.

Expected ¹H NMR Signals (in CDCl₃):

  • This compound:

    • Pyrazole ring protons: Two distinct signals, a doublet around δ 7.3-7.5 ppm and a doublet around δ 6.0-6.2 ppm.

    • Propanoic acid chain: A triplet around δ 4.2-4.4 ppm (-CH₂-N), a triplet around δ 2.8-3.0 ppm (-CH₂-COOH).

    • Methyl group: A singlet around δ 2.2-2.4 ppm.

  • 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid:

    • Pyrazole ring protons: Two distinct signals, a singlet or narrow triplet around δ 7.2-7.4 ppm and a singlet or narrow triplet around δ 5.9-6.1 ppm.

    • Propanoic acid chain: A triplet around δ 4.1-4.3 ppm (-CH₂-N), a triplet around δ 2.7-2.9 ppm (-CH₂-COOH).

    • Methyl group: A singlet around δ 2.1-2.3 ppm.

Expected ¹³C NMR Signals (in CDCl₃):

The chemical shifts of the pyrazole ring carbons will be diagnostic. In the 3-methyl isomer, the methyl-substituted carbon (C3) will be downfield compared to the corresponding carbon in the 5-methyl isomer. Conversely, the C5 carbon will be more shielded in the 3-methyl isomer.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. Both isomers are expected to show the following characteristic absorption bands:

  • ~3400-2400 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~2950-2850 cm⁻¹: C-H stretches of the alkyl groups.

  • ~1710 cm⁻¹: C=O stretch of the carboxylic acid.

  • ~1600-1450 cm⁻¹: C=N and C=C stretches of the pyrazole ring.

Experimental Protocols: Regioselective Synthesis

The synthesis of this compound and its 5-methyl isomer hinges on the regioselective N-alkylation of 3-methyl-1H-pyrazole with a suitable three-carbon electrophile. The outcome of this reaction is highly dependent on the reaction conditions.

General Principles of Regioselectivity in Pyrazole Alkylation

The two nitrogen atoms in the 3-methyl-1H-pyrazole ring exhibit different steric and electronic environments, which can be exploited to direct alkylation to a specific nitrogen.

  • Steric Hindrance: The nitrogen at the 1-position (N1) is adjacent to the methyl group, making it more sterically hindered than the nitrogen at the 2-position (N2). Bulky alkylating agents will preferentially react at the less hindered N2 position, which, due to tautomerism, leads to the 5-methyl substituted product.

  • Electronic Effects: The choice of base and solvent can influence the electronic distribution within the pyrazole anion, thereby directing the alkylation. Stronger bases and polar aprotic solvents often favor alkylation at the more nucleophilic nitrogen.

G cluster_factors Controlling Factors cluster_outcomes Regioisomeric Products cluster_conditions Reaction Conditions Details Steric_Hindrance Steric Hindrance N2_Alkylation 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid Steric_Hindrance->N2_Alkylation Bulky Reagents Favor Less Hindered N2 Electronic_Effects Electronic Effects N1_Alkylation This compound Electronic_Effects->N1_Alkylation Modulation of Nucleophilicity Reaction_Conditions Reaction Conditions Reaction_Conditions->N1_Alkylation Reaction_Conditions->N2_Alkylation Base Base (e.g., NaH, K2CO3) Base->Electronic_Effects Solvent Solvent (e.g., DMF, THF) Solvent->Electronic_Effects Temperature Temperature Temperature->N1_Alkylation Temperature->N2_Alkylation

Protocol for the Synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid (Predominantly)

This protocol aims to favor the formation of the less sterically hindered 5-methyl isomer.

Materials:

  • 3-methyl-1H-pyrazole

  • Ethyl acrylate

  • Sodium ethoxide (21% in ethanol)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-1H-pyrazole (1.0 eq) in absolute ethanol.

  • Addition of Base and Alkylating Agent: To the stirred solution, add sodium ethoxide (1.1 eq) dropwise at room temperature. After stirring for 15 minutes, add ethyl acrylate (1.2 eq) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid.

  • Hydrolysis: Add an excess of 6M hydrochloric acid and heat the mixture to reflux for 2-3 hours to hydrolyze the ester.

  • Extraction: Cool the mixture and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

G Start Start Reactants 3-methyl-1H-pyrazole Ethyl acrylate Sodium ethoxide Ethanol Start->Reactants Reaction Reflux for 4-6 hours Reactants->Reaction Neutralization Neutralize with HCl Reaction->Neutralization Hydrolysis Hydrolyze with 6M HCl (reflux) Neutralization->Hydrolysis Extraction Extract with Diethyl Ether Hydrolysis->Extraction Purification Recrystallization or Chromatography Extraction->Purification End End Product Purification->End

Protocol for the Synthesis of this compound (Predominantly)

Achieving high selectivity for the 3-methyl isomer is more challenging due to steric hindrance. This often requires the use of specific reaction conditions or protecting group strategies. The following is a generalized approach that may favor the formation of the 3-methyl isomer.

Materials:

  • 3-methyl-1H-pyrazole

  • 3-Bromopropanoic acid

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Reaction Setup: To a stirred suspension of anhydrous potassium carbonate (2.0 eq) in anhydrous DMF, add 3-methyl-1H-pyrazole (1.0 eq).

  • Addition of Alkylating Agent: Add a solution of 3-bromopropanoic acid (1.1 eq) in anhydrous DMF dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

G Start Start Reactants 3-methyl-1H-pyrazole 3-Bromopropanoic acid K2CO3 DMF Start->Reactants Reaction Heat at 60-80 °C for 12-24 hours Reactants->Reaction Workup Pour into water Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Wash Wash with NaHCO3 and Brine Extraction->Wash Purification Column Chromatography Wash->Purification End End Product Purification->End

Biological Significance and Future Directions

The differential biological activities of pyrazole isomers are well-documented. The orientation of the substituents on the pyrazole ring can significantly alter the molecule's ability to interact with biological targets such as enzymes and receptors. Therefore, the ability to selectively synthesize and characterize the isomers of this compound is of high importance for medicinal chemistry and drug development.

Future research in this area could focus on:

  • The development of more highly regioselective and stereoselective synthetic methods.

  • A comprehensive evaluation of the biological activities of each isomer against a panel of relevant targets.

  • In-depth structure-activity relationship studies to guide the design of more potent and selective analogs.

  • Investigation of the metabolic fate and pharmacokinetic profiles of each isomer.

By providing a detailed understanding of the synthesis and properties of these isomers, this guide aims to facilitate further research and development in this promising area of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-methyl-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include anti-inflammatory, analgesic, and antimicrobial properties. As with any active pharmaceutical ingredient (API) or drug candidate, accurate quantification is crucial during research, development, and quality control processes. The use of a well-characterized analytical standard is fundamental for achieving reliable and reproducible results.

This document provides detailed application notes and protocols for the use of this compound as an analytical standard. While specific, validated methods for this particular analyte are not extensively published, the following protocols are based on established analytical principles for similar compounds and serve as a robust starting point for method development and validation. A deuterated isomer, 3-(5-methyl-1H-pyrazol-3-yl)propionic acid-d6, is notably used as an analytical standard for the measurement of succinylacetone in dried blood spot samples, highlighting the utility of this class of molecules in quantitative analysis.[1]

Physicochemical Properties

A summary of the physicochemical properties of this compound and its isomers is provided below. It is crucial to note that experimental data for the title compound is limited, and therefore, computed data and data from its isomers are included for reference.

PropertyValueCompoundSource
Molecular Formula C₇H₁₀N₂O₂This compoundSigma-Aldrich
Molecular Weight 154.17 g/mol This compoundSigma-Aldrich
CAS Number 72145-00-7This compoundSigma-Aldrich
Form SolidThis compoundSigma-Aldrich
Solubility 6.9 µg/mL (at pH 7.4)3-(5-methyl-1H-pyrazol-1-yl)propanoic acidPubChem[2]
XLogP3 -0.73-(3-(methylcarbamoyl)-1H-pyrazol-1-yl)propanoic acidPubChem[3]
Chemical Purity 98%3-(3-methyl-1H-pyrazol-5-yl)propanoic acidCambridge Isotope Laboratories, Inc.

Experimental Protocols

Protocol 1: Preparation of a Primary Stock Standard Solution (1 mg/mL)

This protocol describes the preparation of a primary stock solution of this compound.

Materials:

  • This compound analytical standard

  • Analytical balance (4-decimal place)

  • Class A 10 mL volumetric flask

  • Methanol (HPLC grade) or another suitable solvent

  • Pipettes and tips

  • Spatula

Procedure:

  • Accurately weigh approximately 10 mg of this compound standard into a clean weighing boat.

  • Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of methanol to the volumetric flask.

  • Sonicate for 5-10 minutes to ensure complete dissolution of the standard.

  • Allow the solution to return to room temperature.

  • Add methanol to the flask until the meniscus reaches the calibration mark.

  • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Transfer the solution to a labeled, amber glass vial and store at 2-8°C.

Protocol 2: Preparation of Calibration Curve Standards

This protocol outlines the serial dilution of the primary stock solution to prepare a set of calibration standards for quantitative analysis.

Materials:

  • 1 mg/mL primary stock solution

  • Class A volumetric flasks (e.g., 10 mL)

  • Calibrated pipettes

  • Methanol (HPLC grade) or mobile phase

Procedure:

  • Label a series of volumetric flasks according to the desired concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 1 µg/mL).

  • To prepare the 100 µg/mL standard, transfer 1 mL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.

  • To prepare the 50 µg/mL standard, transfer 0.5 mL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask and dilute to the mark.

  • Continue with serial dilutions to obtain the desired concentration range for the calibration curve.

  • These working standards should be prepared fresh daily.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Method for Analysis

This section provides a starting HPLC method for the quantitative analysis of this compound. Method optimization and validation are required for specific applications. This method is based on common practices for analyzing pyrazole carboxylic acid derivatives.[4]

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength 210 nm (or scan for optimal wavelength)

Visualizations

G Figure 1: Analytical Standard Workflow cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing a Receive & Log Analytical Standard b Weigh Standard Accurately a->b c Dissolve & Dilute to Volume b->c d Prepare Calibration Curve Standards c->d e System Suitability Test d->e f Inject Standards & Samples e->f g Acquire Chromatographic Data f->g h Integrate Peaks & Generate Curve g->h i Quantify Analyte in Samples h->i j Generate Final Report i->j

Caption: Workflow for using an analytical standard.

G Figure 2: Generic Kinase Signaling Pathway cluster_pathway Cellular Signaling Cascade cluster_intervention Therapeutic Intervention receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates response Cellular Response (e.g., Inflammation) tf->response drug Pyrazole Derivative (Kinase Inhibitor) drug->kinase2 Inhibits

Caption: Inhibition of a kinase by a pyrazole derivative.

References

Application Note: Synthesis of Carboxamide Derivatives from 3-(3-Methyl-1H-pyrazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the synthesis of various carboxamide derivatives starting from 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid. Pyrazole-containing compounds are a significant class of N-heterocyclic compounds that are prevalent in many biologically active molecules, exhibiting a wide range of activities including fungicidal, insecticidal, anti-inflammatory, and anticancer properties. The synthesis of carboxamide derivatives from pyrazole-containing carboxylic acids is a common strategy in drug discovery to generate libraries of compounds for biological screening.

This document outlines the synthesis of the starting material, this compound, followed by its conversion to a variety of N-substituted carboxamides via a reliable amide coupling procedure.

Synthesis of Carboxamide Derivatives

The general synthetic route for the preparation of carboxamide derivatives from this compound involves the coupling of the carboxylic acid with a variety of primary and secondary amines. This is typically achieved by activating the carboxylic acid group to facilitate nucleophilic attack by the amine. A common and efficient method for this transformation is the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).

A variety of substituted anilines can be used to generate a library of N-aryl propanamides. The following table summarizes the synthesis of several N-phenyl-3-(1H-pyrazol-1-yl)propanamide derivatives, which serve as representative examples of the types of compounds that can be prepared using the described protocol. While the pyrazole ring in these examples is unsubstituted at the 3-position, the synthetic methodology is directly applicable to derivatives prepared from this compound.

Table 1: Synthesized N-phenyl-3-(1H-pyrazol-1-yl)propanamide Derivatives

Compound IDAmine UsedYield (%)Melting Point (°C)Spectroscopic Data Highlights
12-Chloroaniline30102 °C¹H NMR (CDCl₃, 400 MHz) δ 3.04 (t, 2H), 4.53 (t, 2H), 6.21 (t, 1H), 7.03 (td, 1H), 7.22-7.26 (m, 1H), 7.33 (dd, 1H), 7.45 (d, 1H), 7.54 (d, 1H), 7.91 (brs, 1H, NH), 8.27 (d, 1H). MS (ESI) m/z: 250 [M+H]⁺.[1]
23-Chloroaniline7276 °C¹H NMR (CDCl₃, 400 MHz) δ 2.95 (t, 2H), 4.51 (t, 2H), 6.25 (t, 1H), 7.04-7.07 (m, 1H), 7.19 (t, 1H), 7.26-7.29 (m, 1H), 7.46 (d, 1H), 7.57-7.64 (m, 2H), 8.53 (brs, 1H, NH). MS (APCI) m/z: 250 [M+H]⁺.[1]
53-Methoxyaniline6696 °C¹H NMR (CDCl₃, 400 MHz) δ 2.94 (t, 2H), 3.78 (s, 3H, OCH₃), 4.51 (t, 2H), 6.23 (t, 1H), 6.62-6.65 (m, 1H), 6.91 (d, 1H), 7.15-7.19 (m, 2H), 7.45 (dd, 1H), 7.55-7.56 (m, 1H), 8.14 (brs, 1H, NH). MS (APCI) m/z: 246 [M+H]⁺.[1]

Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. This compound can be purchased from suppliers such as Sigma-Aldrich[2] or synthesized as described below. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Visualization of the TLC plates can be achieved under UV light or by staining with an appropriate reagent. Column chromatography for purification should be performed using silica gel (60-120 mesh). Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 MHz spectrometer. Mass spectra (MS) can be obtained using an appropriate mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Synthesis of this compound

The synthesis of the starting material can be achieved via aza-Michael addition of 3(5)-methylpyrazole to an acrylate ester, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate

A mixture of 3(5)-methylpyrazole and ethyl acrylate is heated, optionally in the presence of a base, to afford the corresponding ethyl ester.

Protocol:

  • In a round-bottom flask, combine 3(5)-methylpyrazole (1.0 eq) and ethyl acrylate (1.2 eq).

  • The reaction mixture is heated at 80-90 °C for several hours until the reaction is complete as monitored by TLC.

  • After completion, the excess ethyl acrylate is removed under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate.

Step 2: Hydrolysis to this compound

The synthesized ester is then hydrolyzed to the corresponding carboxylic acid.

Protocol:

  • Dissolve ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (1.5 eq) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, neutralize the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

General Protocol for the Synthesis of Carboxamide Derivatives

The following is a general procedure for the amide coupling of this compound with various amines using EDC and HOBt.

Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired carboxamide derivative.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of carboxamide derivatives from this compound.

Synthesis_Workflow Start Starting Materials (3-Methylpyrazole, Acrylate) Intermediate_Acid This compound Start->Intermediate_Acid Aza-Michael Addition & Hydrolysis Coupling Amide Coupling (EDC, HOBt) Intermediate_Acid->Coupling Amine Amine (R-NH2) Amine->Coupling Product Carboxamide Derivative Coupling->Product Purification Purification (Column Chromatography) Product->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: Workflow for the synthesis and characterization of carboxamide derivatives.

Signaling Pathway Diagram (Hypothetical)

While this application note focuses on the synthesis, the synthesized carboxamide derivatives are often designed to interact with specific biological targets. The following is a hypothetical signaling pathway diagram illustrating how such a compound might act as a kinase inhibitor, a common mode of action for pyrazole-based drugs.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Downstream_Kinase Downstream Kinase (e.g., MEK, ERK) Receptor->Downstream_Kinase Phosphorylation Pyrazole_Derivative Carboxamide Derivative (Kinase Inhibitor) Pyrazole_Derivative->Receptor Inhibition Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cellular_Response

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

References

Application Note and Protocol: Esterification of 3-(3-Methyl-1H-pyrazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the esterification of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid, a common synthetic intermediate in pharmaceutical development. Two primary methods are presented: the mild Steglich esterification, suitable for sensitive substrates, and the classic Fischer-Speier esterification. This guide includes comprehensive experimental procedures, data tables for reagent quantities, and a visual workflow to ensure successful synthesis of the desired ester derivatives.

Introduction

This compound and its ester derivatives are valuable building blocks in the synthesis of various biologically active molecules. The esterification of this carboxylic acid is a fundamental transformation to modify its physicochemical properties, such as solubility and cell permeability, which is crucial in drug discovery and development. This application note outlines two robust protocols for this conversion.

Key Esterification Methodologies

Two common and effective methods for the esterification of carboxylic acids are the Steglich and Fischer-Speier reactions.

  • Steglich Esterification : This method utilizes a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-(Dimethylamino)pyridine (DMAP), to facilitate the ester formation at room temperature.[1][2] It is a mild procedure, making it ideal for substrates that may be sensitive to harsh acidic conditions or high temperatures.[3] The reaction works by activating the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the alcohol.[3]

  • Fischer-Speier Esterification : This is a traditional method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4][5] The reaction is an equilibrium process, and to achieve high yields, it is often necessary to either use a large excess of the alcohol or remove the water that is formed during the reaction.[6][7]

Experimental Protocols

Protocol 1: Steglich Esterification of this compound

This protocol is recommended for achieving high yields under mild conditions.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol, isopropanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filter cake with a small amount of DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure ester.

Protocol 2: Fischer-Speier Esterification of this compound

This protocol is a cost-effective alternative, particularly for large-scale synthesis.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Toluene (optional, for azeotropic removal of water)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus (optional)

Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Alternatively, use a stoichiometric amount of the alcohol in a solvent like toluene and remove the water formed using a Dean-Stark apparatus.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize the acid catalyst by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to yield the pure ester.

Data Presentation

Table 1: Reagent Quantities for Esterification Protocols (based on 10 mmol of starting acid)

ReagentMolecular Weight ( g/mol )Protocol 1 (Steglich)Protocol 2 (Fischer-Speier)
This compound154.171.54 g (10 mmol)1.54 g (10 mmol)
Ethanol46.070.55 g (12 mmol)4.61 g (100 mmol)
DCC206.332.27 g (11 mmol)-
DMAP122.170.12 g (1 mmol)-
H₂SO₄ (conc.)98.08-~0.05 mL (catalytic)
Dichloromethane (anhydrous)-~50 mL-
Toluene (optional)--~50 mL

Visualization

Esterification_Workflow cluster_end Purification & Product start_acid This compound steglich_reagents DCC, DMAP, DCM fischer_reagents H₂SO₄ (cat.), Excess Alcohol start_alcohol Alcohol steglich_reaction Reaction at 0°C to RT steglich_reagents->steglich_reaction Combine steglich_workup Filtration & Aqueous Workup steglich_reaction->steglich_workup Completion purification Column Chromatography / Distillation steglich_workup->purification fischer_reaction Reflux fischer_reagents->fischer_reaction Combine fischer_workup Neutralization & Aqueous Workup fischer_reaction->fischer_workup Completion fischer_workup->purification product Desired Ester purification->product

Caption: Experimental workflow for the esterification of this compound.

References

Application Notes and Protocols for 3-(3-methyl-1H-pyrazol-1-yl)propanoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid and its derivatives in drug discovery, with a specific focus on the potent and selective αvβ6 integrin inhibitor, GSK3008348.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a propanoic acid moiety to the pyrazole ring, as seen in this compound, offers a versatile platform for the development of novel therapeutics. While the parent compound itself is not extensively documented as a drug candidate, its derivatives have shown significant promise in various therapeutic areas.

This document focuses on a prominent example, (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid , also known as GSK3008348 . This compound is a highly potent and selective antagonist of the αvβ6 integrin, a key regulator of transforming growth factor-beta (TGF-β) activation.[1] The upregulation of αvβ6 is implicated in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), and various cancers, making it a compelling target for therapeutic intervention.[1][2] GSK3008348 has been investigated as an inhaled treatment for IPF.[1]

These application notes provide an overview of the mechanism of action, quantitative data, and detailed experimental protocols relevant to the study of GSK3008348 and similar pyrazole derivatives targeting the αvβ6 integrin.

Mechanism of Action: αvβ6 Integrin Inhibition

Integrins are heterodimeric cell surface receptors that mediate cell-matrix and cell-cell interactions. The αvβ6 integrin is expressed almost exclusively on epithelial cells and is a critical activator of latent TGF-β.[3] The activation of TGF-β is a key event in the progression of fibrosis and cancer.[3][4] GSK3008348, as an RGD-mimetic, competitively binds to the αvβ6 integrin, preventing its interaction with the RGD motif on the latency-associated peptide (LAP) of TGF-β.[5] This inhibition of binding blocks the conformational changes required for the release of active TGF-β, thereby downregulating the downstream signaling cascade that promotes fibroblast proliferation and collagen deposition.[1][6]

Data Presentation

Quantitative Data for GSK3008348

The following tables summarize the key quantitative parameters for GSK3008348, highlighting its potency and selectivity for the αvβ6 integrin.

Parameter Value Assay Reference
pKi 11Radioligand Binding Assay[7][8][9][10]
Dissociation Half-life 7 hoursRadioligand Binding Assay[7][8][9][10]
Solubility (saline, pH 7) >71 mg/mL-[7][8][9][10]

Table 1: Key Pharmacological Properties of GSK3008348.

Integrin Subtype IC50 (nM) Reference
αvβ6 1.50[11]
αvβ1 2.83[11]
αvβ3 12.53[11]
αvβ5 4.00[11]
αvβ8 2.26[11]

Table 2: Selectivity Profile of GSK3008348 against various αv integrin subtypes.

Experimental Protocols

Radioligand Binding Assay for αvβ6 Integrin

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound like GSK3008348 to the αvβ6 integrin using a competitive radioligand binding assay.[12][13]

Materials:

  • Cell membranes prepared from a cell line overexpressing human αvβ6 integrin.

  • Radioligand: A tritiated or iodinated pan-αv integrin antagonist (e.g., [3H]-cilengitide).

  • Test Compound (e.g., GSK3008348).

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the Assay Buffer.

  • Reaction Mixture: In a 96-well plate, add in the following order:

    • 50 µL of Assay Buffer (for total binding) or a high concentration of a known non-specific binder (for non-specific binding).

    • 50 µL of the diluted test compound or vehicle.

    • 50 µL of the radioligand at a concentration close to its Kd.

    • 50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Adhesion Assay

This protocol describes a method to assess the ability of GSK3008348 to inhibit αvβ6-mediated cell adhesion.[14][15]

Materials:

  • A cell line expressing αvβ6 integrin (e.g., HT-29).

  • Ligand-coated plates: 96-well plates coated with an αvβ6 ligand such as fibronectin or LAP (Latency-Associated Peptide).

  • Test Compound (e.g., GSK3008348).

  • Cell culture medium (e.g., DMEM) with 0.1% BSA.

  • Calcein-AM or Crystal Violet for cell staining.

  • Fluorescence plate reader or absorbance plate reader.

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the αvβ6 ligand overnight at 4°C. Wash the wells with PBS and block with 1% BSA for 1 hour at 37°C.

  • Cell Preparation: Harvest the cells and resuspend them in serum-free medium containing 0.1% BSA.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.

  • Cell Seeding: Add the cell suspension (e.g., 5 x 10^4 cells/well) to the ligand-coated wells.

  • Adhesion Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification:

    • For Calcein-AM: Add Calcein-AM solution to each well and incubate for 30 minutes. Measure fluorescence at an excitation of 485 nm and an emission of 520 nm.

    • For Crystal Violet: Fix the cells with methanol, stain with 0.5% crystal violet, wash, and solubilize the stain with a solubilization buffer. Measure absorbance at 570 nm.

  • Data Analysis: Plot the fluorescence or absorbance against the concentration of the test compound to determine the IC50 value for the inhibition of cell adhesion.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the mechanism of αvβ6 integrin-mediated activation of TGF-β and its inhibition by GSK3008348.

G cluster_ECM Extracellular Matrix cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Latent TGF-beta Latent TGF-beta LAP LAP (RGD) LTBP LTBP Active TGF-beta Active TGF-beta TGF-beta Receptor TGF-beta Receptor Active TGF-beta->TGF-beta Receptor Binds avB6 αvβ6 Integrin LAP->avB6 Binds avB6->Active TGF-beta Activates SMAD2/3 SMAD2/3 TGF-beta Receptor->SMAD2/3 Phosphorylates p-SMAD2/3 p-SMAD2/3 SMAD Complex SMAD2/3/4 Complex p-SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus Translocates to Gene Transcription Gene Transcription (Collagen, etc.) Nucleus->Gene Transcription Promotes GSK3008348 GSK3008348 GSK3008348->avB6 Inhibits

Caption: αvβ6 integrin signaling pathway and point of inhibition.

Experimental Workflow Diagram

The following diagram outlines the general workflow for screening and characterizing αvβ6 integrin inhibitors.

G cluster_Screening Primary Screening cluster_Characterization Hit Characterization cluster_LeadOpt Lead Optimization HTS High-Throughput Screening (e.g., ELISA-based binding assay) Hit Identification Hit Identification HTS->Hit Identification Binding Assay Radioligand Binding Assay (Determine Ki) Hit Identification->Binding Assay Cell Adhesion Assay Cell Adhesion Assay (Determine IC50) Binding Assay->Cell Adhesion Assay TGF-beta Assay TGF-β Activation Assay (e.g., Reporter Gene Assay) Cell Adhesion Assay->TGF-beta Assay SAR Structure-Activity Relationship (SAR) Studies TGF-beta Assay->SAR ADME/Tox ADME/Toxicity Profiling SAR->ADME/Tox In vivo Efficacy In vivo Efficacy Studies (e.g., Fibrosis models) ADME/Tox->In vivo Efficacy Candidate Selection Candidate Selection In vivo Efficacy->Candidate Selection

References

Application Notes and Protocols for Anti-inflammatory Assays Involving Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standard in vitro and in vivo assays to evaluate the anti-inflammatory potential of pyrazole derivatives. Detailed protocols for key experiments are provided to ensure reproducibility and accurate assessment of novel compounds.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds extensively investigated for their diverse pharmacological activities, including potent anti-inflammatory effects. Several marketed non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, feature a pyrazole scaffold.[1][2] The primary mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[3][4] Furthermore, many pyrazole derivatives have been shown to modulate inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and reduce the production of pro-inflammatory cytokines.[5][6][7] This document outlines detailed protocols for the most common assays used to characterize the anti-inflammatory properties of pyrazole derivatives.

In Vitro Anti-inflammatory Assays

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is fundamental in determining the potency and selectivity of pyrazole derivatives towards COX isoforms. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for minimizing gastrointestinal side effects associated with traditional NSAIDs.[8]

Data Presentation: COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)Reference
Pyrazole Derivative 5u>130.191.7972.73[9]
Pyrazole Derivative 5s>165.022.5165.75[9]
3-(trifluoromethyl)-5-arylpyrazole4.50.02225[10]
Pyrazole-Thiazole Hybrid-0.03 (COX-2) / 0.12 (5-LOX)-
Celecoxib15.00.04375[9]

Experimental Protocol: Fluorometric COX Inhibitor Screening Assay

This protocol is adapted from commercially available kits and common laboratory practices.[11]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • COX Assay Buffer

  • COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)

  • Heme

  • Test pyrazole derivatives and reference compounds (e.g., Celecoxib)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the test pyrazole derivatives to the desired concentrations in an appropriate solvent (e.g., DMSO).

  • Assay Reaction Setup: In a 96-well plate, add the following to each well:

    • COX Assay Buffer

    • COX Probe

    • Heme

    • COX-1 or COX-2 enzyme

    • Test pyrazole derivative or vehicle control.

  • Incubation: Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Measurement: Immediately measure the fluorescence kinetically using a plate reader (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Lipopolysaccharide (LPS)-Stimulated Cytokine Release in Macrophages

This assay evaluates the ability of pyrazole derivatives to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in immune cells. RAW 264.7 macrophage cells are commonly used for this purpose.[3][12]

Data Presentation: Cytokine Inhibition in LPS-Stimulated RAW 264.7 Cells

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)Reference
Pyrazole Derivative 6c50Significant InhibitionSignificant Inhibition[6]
Pyrazole-Thiazole Hybrid5-85
Pyrazole Derivative X106075Fictional Data
Dexamethasone (Control)19095Fictional Data

Experimental Protocol: ELISA for TNF-α and IL-6

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test pyrazole derivatives

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/mL and incubate overnight.[6]

  • Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of the test pyrazole derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 20-24 hours).[6]

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-only treated cells.

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for assessing the acute anti-inflammatory activity of pharmacological agents.[1][5][13]

Data Presentation: Carrageenan-Induced Paw Edema

CompoundDose (mg/kg)Edema Inhibition (%) at 3hEdema Inhibition (%) at 5hReference
Pyrazole Derivative A106558[10]
Pyrazole Derivative B108072[10]
Indomethacin (Control)105548[10]
Pyrazole Derivative 5u1078.4-[9]

Experimental Protocol: Carrageenan-Induced Paw Edema

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • 1% (w/v) Carrageenan solution in saline

  • Test pyrazole derivatives

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, reference, and test groups). Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test pyrazole derivatives and the reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[5]

  • Paw Volume Measurement: Measure the paw volume at different time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[5]

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway Analysis

Western Blot Analysis of the NF-κB Pathway

This protocol is to assess the effect of pyrazole derivatives on the NF-κB signaling pathway by measuring the protein levels of key components like IκBα and the nuclear translocation of p65.[10]

Experimental Protocol: Western Blot for IκBα and p65

Materials:

  • RAW 264.7 cells

  • LPS

  • Test pyrazole derivatives

  • Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

  • Nuclear and cytoplasmic extraction kits

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibodies (anti-IκBα, anti-p65, anti-β-actin, anti-Lamin B1)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture and treat RAW 264.7 cells with test compounds and LPS as described in the cytokine release assay protocol.

  • Protein Extraction:

    • For total protein, lyse cells with RIPA buffer.

    • For nuclear and cytoplasmic fractions, use a commercial kit following the manufacturer's protocol.[10]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Use β-actin as a loading control for cytoplasmic extracts and Lamin B1 for nuclear extracts.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software.[10]

Visualizations

Signaling Pathways and Experimental Workflows

COX_Pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Substrate PGG2 Prostaglandin G2 COX1_COX2->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Derivatives Pyrazole Derivatives Pyrazole_Derivatives->COX1_COX2 Inhibition PLA2 Phospholipase A2

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Pyrazole Derivatives.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκBα Degradation Pyrazole_Derivatives Pyrazole Derivatives Pyrazole_Derivatives->IKK Inhibition DNA DNA NFkB_n->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Gene Transcription

Caption: Modulation of the NF-κB Signaling Pathway by Pyrazole Derivatives.

Experimental_Workflow Start Start: Synthesized Pyrazole Derivatives In_Vitro In Vitro Assays Start->In_Vitro COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro->COX_Assay Cytokine_Assay Cytokine Release Assay (LPS-stimulated Macrophages) In_Vitro->Cytokine_Assay Potent_In_Vitro Potent & Selective Compounds Identified COX_Assay->Potent_In_Vitro Cytokine_Assay->Potent_In_Vitro In_Vivo In Vivo Assays Potent_In_Vitro->In_Vivo Mechanism_Study Mechanism of Action Studies Potent_In_Vitro->Mechanism_Study Edema_Assay Carrageenan-Induced Paw Edema In_Vivo->Edema_Assay Edema_Assay->Mechanism_Study Western_Blot Western Blot (e.g., NF-κB Pathway) Mechanism_Study->Western_Blot Lead_Compound Lead Compound Identification Western_Blot->Lead_Compound

Caption: General Workflow for Evaluating Anti-inflammatory Pyrazole Derivatives.

References

Application Notes and Protocols for Antimicrobial Screening of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of pyrazole carboxylic acids and their derivatives. This class of heterocyclic compounds has garnered significant attention due to its broad spectrum of biological activities, including potent antibacterial and antifungal properties.[1][2][3][4] These notes are intended to guide researchers in the systematic evaluation of novel pyrazole-based compounds as potential antimicrobial agents.

Introduction to Pyrazole Carboxylic Acids in Antimicrobial Research

Pyrazole carboxylic acids are a versatile scaffold in medicinal chemistry.[1][2] Their derivatives have been synthesized and evaluated against a wide range of pathogens, demonstrating significant inhibitory effects.[5][6][7] The mechanism of action for some of these compounds has been linked to the inhibition of crucial cellular processes, such as the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase, SDH) in fungi or bacterial DNA gyrase.[8][9] This document outlines the essential methodologies for synthesizing, screening, and evaluating the antimicrobial efficacy of these promising compounds.

Synthesis of Pyrazole Carboxylic Acid Derivatives

The synthesis of pyrazole carboxylic acid derivatives is a critical first step in the drug discovery process. Various synthetic strategies have been reported to generate diverse libraries of these compounds for antimicrobial testing.

General Synthesis Workflow

A common synthetic route involves the cyclization of a β-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring, followed by functionalization to introduce the carboxylic acid moiety and other substituents.

Start Starting Materials (e.g., β-dicarbonyl compounds, hydrazine derivatives) Cyclization Cyclization Reaction Start->Cyclization Pyrazoline Intermediate Pyrazoline/ Pyrazole Derivative Cyclization->Pyrazoline Functionalization Functionalization/ Oxidation Pyrazoline->Functionalization CarboxylicAcid Pyrazole Carboxylic Acid Derivative Functionalization->CarboxylicAcid Purification Purification (e.g., Crystallization, Chromatography) CarboxylicAcid->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization FinalProduct Pure Pyrazole Carboxylic Acid for Screening Characterization->FinalProduct

General synthesis workflow for pyrazole carboxylic acids.

Antimicrobial Screening Protocols

A tiered approach is typically employed for antimicrobial screening, starting with primary screening to identify active compounds, followed by secondary screening to quantify their potency.

Primary Screening: Agar Well Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.

Principle: A standardized microbial inoculum is uniformly spread on an agar plate. Wells are created in the agar and filled with the test compounds. If a compound possesses antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.

Protocol:

  • Preparation of Microbial Inoculum:

    • Aseptically transfer a single colony of the test microorganism from a fresh culture plate into a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the inside of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate in three different directions to ensure uniform growth.

  • Preparation of Wells and Application of Test Compounds:

    • Using a sterile cork borer, create wells (typically 6 mm in diameter) in the inoculated agar plate.

    • Prepare stock solutions of the test pyrazole carboxylic acid derivatives in a suitable solvent (e.g., DMSO).

    • Pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into the wells.

    • Include a positive control (a known antibiotic/antifungal) and a negative control (the solvent used to dissolve the compounds).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger diameter indicates greater antimicrobial activity.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare 0.5 McFarland Standard Inoculum P2 Inoculate Agar Plate with Microbial Suspension P1->P2 E1 Create Wells in the Inoculated Agar P2->E1 E2 Add Test Compounds, Positive, and Negative Controls E1->E2 A1 Incubate Plates E2->A1 A2 Measure Zone of Inhibition (mm) A1->A2

Workflow for the Agar Well Diffusion Assay.
Secondary Screening: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining MIC values.[10]

Protocol:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 100 µL.

  • Preparation of Inoculum:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a microplate reader.

S1 Prepare Serial Dilutions of Test Compounds in 96-Well Plate S3 Inoculate Wells with Microbial Suspension S1->S3 S2 Prepare Standardized Microbial Inoculum S2->S3 S4 Incubate the Plate S3->S4 S5 Visually or Spectrophotometrically Determine the Lowest Concentration with No Growth (MIC) S4->S5

Workflow for the Broth Microdilution MIC Assay.
Antifungal Screening: Mycelial Growth Inhibition Assay

For filamentous fungi, the effect of compounds on mycelial growth is a key parameter.

Protocol:

  • Preparation of Media:

    • Prepare Potato Dextrose Agar (PDA) medium and amend it with various concentrations of the test compounds dissolved in a minimal amount of a suitable solvent (e.g., DMSO).

    • Pour the amended PDA into Petri dishes.

  • Inoculation:

    • Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of the PDA plates.

  • Incubation:

    • Incubate the plates at 25-28°C.

  • Data Analysis:

    • Measure the radial growth of the mycelium daily until the growth in the control plate (without compound) reaches the edge of the plate.

    • Calculate the percentage of inhibition using the formula:

      • % Inhibition = [(dc - dt) / dc] x 100

      • where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

    • The EC₅₀ (Effective Concentration to inhibit 50% of growth) can be determined by plotting the percentage of inhibition against the compound concentrations.

Data Presentation

Quantitative data from antimicrobial screening should be presented in a clear and organized manner to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Antibacterial Activity of Pyrazole Carboxylic Acid Derivatives (MIC in µg/mL)

Compound IDGram-positive BacteriaGram-negative Bacteria
Staphylococcus aureusBacillus subtilis
PCA-01 1632
PCA-02 816
PCA-03 >128>128
Ciprofloxacin 10.5

Table 2: Antifungal Activity of Pyrazole Carboxylic Acid Derivatives (EC₅₀ in µg/mL)

Compound IDCandida albicansAspergillus nigerRhizoctonia solani
PCA-01 326414.40[8]
PCA-02 16327.69[11]
PCA-03 >100>100>100
Carbendazol --1.00[11]
Boscalid --28.29[8]

Potential Mechanisms of Action and Further Studies

Molecular docking studies can be employed to predict the binding affinity of pyrazole derivatives to specific microbial targets, such as DNA gyrase or succinate dehydrogenase, providing insights into their potential mechanism of action.[8][9] Compounds exhibiting potent antimicrobial activity should be further evaluated for their cytotoxicity against mammalian cell lines to assess their selectivity and potential for therapeutic use.

Start Active Pyrazole Carboxylic Acid Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) Start->Mechanism Docking Molecular Docking Simulations Start->Docking Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay on Mammalian Cells) Start->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR Docking->SAR Cytotoxicity->SAR Lead Lead Optimization SAR->Lead

Logical flow for further studies on active compounds.

These application notes and protocols provide a foundational framework for the antimicrobial screening of pyrazole carboxylic acids. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, facilitating the discovery and development of novel antimicrobial agents.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole carboxylic acids are a significant class of heterocyclic compounds widely utilized in the pharmaceutical industry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Accurate and reliable analytical methods are crucial for the determination of purity, quantification in various matrices, and monitoring of reaction progress during the synthesis of these compounds.[2] High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a primary technique for the separation and quantification of pyrazole derivatives.[2] This application note provides a detailed protocol for the HPLC analysis of pyrazole carboxylic acids, focusing on a robust and validated reversed-phase method.

Experimental Protocols

1. Sample Preparation

A simple and efficient sample preparation procedure is key to achieving reproducible results. The use of the mobile phase as the sample solvent is often preferred to ensure compatibility with the HPLC conditions.[3]

  • Stock Solution Preparation: Accurately weigh 5-10 mg of the pyrazole carboxylic acid standard or sample.[2] Dissolve it in 10 mL of methanol to obtain a stock solution of known concentration (e.g., 0.5-1.0 mg/mL).[3][4]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentration range for calibration (e.g., 50-150 µg/mL).[3]

  • Sample Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the HPLC column.[2][5]

2. HPLC Method

The following reversed-phase HPLC (RP-HPLC) method is suitable for the analysis of various pyrazole carboxylic acids.[2][3][6]

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is recommended.[2][3]

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used.[2][3]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% Trifluoroacetic Acid (TFA) in water and methanol (20:80 v/v) has been shown to provide good resolution and peak shape.[3] For mass spectrometry (MS) compatible applications, 0.1% formic acid can be used as a substitute for TFA.[6]

    • Flow Rate: A flow rate of 1.0 mL/min is typically employed.[3]

    • Injection Volume: 5.0 µL.[3]

    • Column Temperature: 25 ± 2°C.[3]

    • Detection: UV detection at 206 nm.[3] Since carboxylic acids exhibit absorbance in the short UV wavelength region, detection around 210 nm is generally effective.[7]

Data Presentation

The performance of the HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ).[3] The following tables summarize representative quantitative data for a pyrazoline derivative, which can be considered indicative for pyrazole carboxylic acids.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area
50245890
80392145
100490560
120589970
150735480
Correlation Coefficient (r²) 0.998

Data adapted from a validated method for a pyrazoline derivative.[3]

Table 2: Method Sensitivity

ParameterValue (µg/mL)
Limit of Detection (LOD)4
Limit of Quantification (LOQ)15

Data adapted from a validated method for a pyrazoline derivative.[3]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC analysis of pyrazole carboxylic acids.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol (Stock Solution) weigh->dissolve dilute Dilute with Mobile Phase (Working Standards) dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (206 nm) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for HPLC analysis.

The described reversed-phase HPLC method provides a reliable and robust approach for the analysis of pyrazole carboxylic acids. The simple sample preparation and isocratic mobile phase make it suitable for routine quality control, purity assessment, and quantification in research and development settings.[3] The method can be adapted and validated for specific pyrazole carboxylic acid derivatives as required.

References

Protocol for the Synthesis of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Application Notes

This document provides a detailed protocol for the synthesis of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid. This compound is a valuable building block in medicinal chemistry and drug development, serving as a scaffold for the synthesis of more complex molecules with potential therapeutic applications. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The synthesis is a two-step process involving a Michael addition reaction followed by ester hydrolysis.

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberForm
3-MethylpyrazoleC₄H₆N₂82.101453-58-3Liquid
Ethyl acrylateC₅H₈O₂100.12140-88-5Liquid
Ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoateC₉H₁₄N₂O₂182.2288459-52-9Not specified
This compoundC₇H₁₀N₂O₂154.1772145-00-7Solid[1]

Experimental Protocols

This synthesis is performed in two main stages: the aza-Michael addition of 3-methylpyrazole to ethyl acrylate to form the intermediate ester, followed by the hydrolysis of the ester to yield the final carboxylic acid.

Part 1: Synthesis of Ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate (Michael Addition)

This procedure is based on general protocols for the N-alkylation of pyrazoles.

Materials:

  • 3-Methylpyrazole

  • Ethyl acrylate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylpyrazole (1.0 equivalent) and anhydrous dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add ethyl acrylate (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate.

  • The crude product may be purified by flash column chromatography on silica gel if necessary.

Part 2: Synthesis of this compound (Ester Hydrolysis)

This procedure is a general method for the saponification of an ethyl ester.

Materials:

  • Ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Dissolve the crude or purified ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate (1.0 equivalent) in a mixture of water and a co-solvent like ethanol or tetrahydrofuran if needed for solubility.

  • Add a solution of sodium hydroxide (2.0-3.0 equivalents) in water to the ester solution.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

  • Carefully acidify the mixture to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid. A precipitate of the product may form.

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., water, or an ethanol/water mixture).

Expected Characterization Data

The following table presents the expected analytical data for the final product, this compound. Note that these are predicted values based on the chemical structure, as specific experimental data from a single literature source was not available.

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~10-12 (br s, 1H, COOH), ~7.4 (d, 1H, pyrazole-H5), ~6.0 (d, 1H, pyrazole-H4), ~4.3 (t, 2H, N-CH₂), ~2.9 (t, 2H, CH₂-COOH), ~2.2 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~177 (C=O), ~150 (pyrazole-C3), ~139 (pyrazole-C5), ~106 (pyrazole-C4), ~48 (N-CH₂), ~34 (CH₂-COOH), ~13 (CH₃)
Mass Spec (ESI+) m/z: 155.08 [M+H]⁺, 177.06 [M+Na]⁺
IR (KBr) ν (cm⁻¹): ~3400-2500 (br, O-H stretch), ~1700 (C=O stretch), ~1550 (C=N stretch), ~2950 (C-H stretch)

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Ester Hydrolysis Reactant1 3-Methylpyrazole Intermediate Ethyl 3-(3-methyl-1H- pyrazol-1-yl)propanoate Reactant1->Intermediate Reactant2 Ethyl Acrylate Reactant2->Intermediate Reagent1 K₂CO₃, DMF Reagent1->Intermediate Heat Product This compound Intermediate->Product Reagent2 1. NaOH, H₂O 2. HCl Reagent2->Product

Caption: Synthetic route for this compound.

References

Application Notes and Protocols for Isotopically Labeled 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the comprehensive study of small molecule metabolites in biological systems, is a powerful tool for understanding cellular physiology and pathology. The use of stable isotope-labeled compounds has become a cornerstone of modern metabolomics, enabling precise tracing of metabolic pathways and accurate quantification of metabolite fluxes.[1][2][3] Isotopically labeled 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid is a valuable tool for researchers studying the metabolic fate and biological activity of pyrazole-containing compounds, a class of molecules with diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects.[4][5][6]

This document provides detailed application notes and experimental protocols for the use of isotopically labeled this compound in metabolomics research. The protocols are designed for use with liquid chromatography-mass spectrometry (LC-MS) platforms, a common analytical technique in metabolomics.[7][8]

Applications

Isotopically labeled this compound can be utilized in a variety of metabolomics applications, including:

  • Metabolic Fate and Pathway Elucidation: Tracing the incorporation of the stable isotope label (e.g., ¹³C or ¹⁵N) into downstream metabolites allows for the unambiguous identification of metabolic pathways involving the parent compound. This is critical for understanding its mechanism of action and identifying potential bioactive or toxic metabolites.

  • Quantitative Metabolite Profiling: The labeled compound can be used as an internal standard for accurate quantification of the unlabeled analyte in complex biological matrices.[7] This approach corrects for variations in sample preparation and instrument response, leading to more reliable and reproducible data.

  • Pharmacokinetic and Drug Metabolism Studies: In drug development, tracking the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is essential. Isotopically labeled compounds are instrumental in these studies, providing a clear signature for detecting and quantifying the drug and its metabolites in various tissues and biofluids.

  • Target Engagement and Biomarker Discovery: By observing how the metabolism of the labeled compound is altered in response to different biological conditions or stimuli, researchers can gain insights into enzyme activity and identify potential biomarkers of disease or drug response.

Data Presentation: Quantitative Analysis of Metabolite Labeling

The following table provides a representative example of quantitative data obtained from a stable isotope labeling experiment using ¹³C-labeled this compound in a cell culture model. The data illustrates the mass isotopologue distribution (MID) for the parent compound and a hypothetical hydroxylated metabolite.

MetaboliteMass IsotopologueControl Group (Relative Abundance %)Treatment Group (Relative Abundance %)Fold Change (Treatment/Control)
This compound M+0 (Unlabeled)5.2 ± 0.84.8 ± 0.60.92
M+6 (Fully Labeled)94.8 ± 1.295.2 ± 1.11.00
Hydroxy-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid M+0 (Unlabeled)85.3 ± 3.165.7 ± 4.50.77
M+6 (Fully Labeled)14.7 ± 3.134.3 ± 4.52.33

Data are presented as mean ± standard deviation (n=3). M+0 represents the monoisotopic peak of the unlabeled metabolite, while M+6 represents the monoisotopic peak of the fully ¹³C-labeled metabolite.

Experimental Protocols

Cell Culture and Isotope Labeling

This protocol describes the general procedure for labeling cultured cells with isotopically labeled this compound.

Materials:

  • Mammalian cell line of interest

  • Appropriate cell culture medium and supplements

  • Isotopically labeled this compound (e.g., ¹³C₅-labeled)

  • Unlabeled this compound (for control experiments)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in culture plates or flasks and allow them to adhere and grow overnight.

  • Preparation of Labeling Medium: Prepare fresh culture medium containing the desired concentration of isotopically labeled this compound. The optimal concentration should be determined empirically but typically ranges from 1 to 100 µM. A parallel culture should be treated with the same concentration of the unlabeled compound to serve as a control.

  • Labeling: Remove the existing medium from the cells and wash once with pre-warmed PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined period to allow for uptake and metabolism of the labeled compound. The incubation time can range from minutes to hours, depending on the expected rate of metabolism.

  • Metabolite Quenching and Extraction: Following incubation, rapidly quench metabolic activity and extract the metabolites. A common method is to wash the cells with ice-cold PBS, followed by the addition of a cold extraction solvent (e.g., 80% methanol).[2]

Sample Preparation for LC-MS Analysis

This protocol outlines the steps for preparing cell extracts for analysis by LC-MS.

Materials:

  • Cell extracts from the labeling experiment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Cell Lysis: After adding the cold extraction solvent, scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

  • Solvent Evaporation (Optional): Depending on the sensitivity of the mass spectrometer and the concentration of metabolites, the solvent can be evaporated to dryness using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis, typically a mixture of water and organic solvent (e.g., 50% acetonitrile).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulates.

  • Transfer to Vials: Transfer the filtered sample to an autosampler vial for LC-MS analysis.

LC-MS Analysis

This protocol provides a general framework for the analysis of isotopically labeled metabolites using a high-resolution LC-MS system. Instrument parameters should be optimized for the specific compound and analytical platform.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)

LC Parameters (Example):

  • Column: A reversed-phase C18 column is a common choice for separating small molecules.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes).

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

MS Parameters (Example):

  • Ionization Mode: Electrospray ionization (ESI), both positive and negative modes should be tested to determine the optimal ionization for the parent compound and its metabolites.

  • Scan Mode: Full scan mode to detect all ions within a specified mass range.

  • Mass Range: m/z 70 - 1000

  • Resolution: >60,000 to resolve isotopic peaks.[3]

  • Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA): Can be used to acquire fragmentation data for metabolite identification.

Data Analysis

The analysis of data from stable isotope labeling experiments involves several steps to identify labeled metabolites and quantify their isotopic enrichment.

Software:

  • Vendor-specific instrument control and data analysis software.

  • Specialized metabolomics software for processing high-resolution MS data (e.g., XCMS, MZmine, Compound Discoverer).

Procedure:

  • Peak Picking and Alignment: Process the raw LC-MS data to detect and align chromatographic peaks across different samples.

  • Feature Finding: Identify features corresponding to the unlabeled (M+0) and labeled (e.g., M+6) forms of the parent compound and its potential metabolites.

  • Isotopologue Extraction: Extract the ion chromatograms for all relevant isotopologues of each identified metabolite.

  • Natural Abundance Correction: Correct the measured isotopologue intensities for the natural abundance of stable isotopes (e.g., ¹³C).

  • Quantification: Calculate the relative or absolute abundance of each metabolite and its labeled fraction.

  • Statistical Analysis: Perform statistical tests to identify significant differences in metabolite levels and labeling patterns between experimental groups.

Visualizations

G cluster_workflow Experimental Workflow A Cell Culture with Isotopically Labeled Compound B Metabolite Quenching & Extraction A->B C LC-MS Analysis B->C D Data Processing (Peak Picking, Alignment) C->D E Isotopologue Extraction & Natural Abundance Correction D->E F Quantitative & Statistical Analysis E->F G Pathway Analysis & Biological Interpretation F->G

Caption: A generalized workflow for metabolomics studies using stable isotope labeling.

G cluster_pathway Hypothetical Metabolic Pathway Parent This compound (Isotopically Labeled) Metabolite1 Phase I Metabolism (e.g., Hydroxylation) Parent->Metabolite1 CYP450 Enzymes Metabolite2 Phase II Metabolism (e.g., Glucuronidation) Metabolite1->Metabolite2 UGT Enzymes Excretion Excretion Metabolite2->Excretion

Caption: A hypothetical metabolic pathway for this compound.

References

Application Notes and Protocols: 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid as a versatile precursor in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The presence of both a carboxylic acid handle and a substituted pyrazole ring allows for a variety of chemical transformations, making it a valuable building block for creating libraries of compounds for biological screening.

The pyrazole motif is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The propanoic acid side chain offers a convenient point of attachment for various functional groups, enabling the exploration of structure-activity relationships (SAR).

Key Applications:
  • Amide Synthesis: The carboxylic acid moiety can be readily converted to amides, which are prevalent in many drug molecules. This allows for the coupling of this compound with a diverse range of primary and secondary amines to generate novel pyrazole-containing carboxamides.

  • Ester Synthesis: Esterification of the carboxylic acid provides another avenue for derivatization. The resulting esters can serve as intermediates for further reactions or as final products with modified pharmacokinetic properties.

  • Heterocycle Formation: The bifunctional nature of this precursor can be exploited in cyclization reactions to construct more complex heterocyclic systems.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide

This protocol describes a standard amide coupling reaction using a common coupling agent.

Workflow Diagram:

G cluster_materials Starting Materials cluster_reaction Reaction Steps cluster_product Product A This compound S1 Dissolve starting materials in DMF A->S1 B Benzylamine B->S1 C HATU S2 Add DIPEA, then HATU C->S2 D DIPEA D->S2 E DMF S1->S2 S3 Stir at room temperature S2->S3 S4 Aqueous work-up S3->S4 S5 Purification by column chromatography S4->S5 P N-Benzyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide S5->P

Caption: Workflow for the synthesis of N-Benzyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide.

Methodology:

  • To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add benzylamine (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add hexafluorophosphate (HATU) (1.2 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide.

Quantitative Data (Representative):

ParameterValue
Yield85-95%
Purity (by HPLC)>98%
Reaction Time4-6 hours
Reaction TemperatureRoom Temperature
Protocol 2: Synthesis of Methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate

This protocol details a straightforward esterification reaction under acidic conditions.

Logical Relationship Diagram:

G Precursor This compound Reaction Esterification Precursor->Reaction Reagents Methanol (solvent and reagent) Sulfuric Acid (catalyst) Reagents->Reaction Product Methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate Reaction->Product

Caption: Logical relationship for the esterification of the precursor.

Methodology:

  • Suspend this compound (1.0 eq.) in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate.

Quantitative Data (Representative):

ParameterValue
Yield90-98%
Purity (by GC-MS)>97%
Reaction Time8-12 hours
Reaction TemperatureReflux (Methanol)

Signaling Pathway Context (Hypothetical)

Derivatives of this compound have the potential to be investigated as inhibitors of various signaling pathways implicated in disease. For instance, certain pyrazole-containing compounds have been explored as kinase inhibitors. The diagram below illustrates a hypothetical scenario where a synthesized derivative of our precursor acts as an inhibitor in a generic kinase signaling cascade.

G cluster_pathway Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Proliferation) TF->Response Inhibitor Derivative of This compound Inhibitor->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

This diagram illustrates how a molecule synthesized from this compound could potentially inhibit a kinase (Kinase A), thereby disrupting the downstream signaling cascade that leads to a cellular response like proliferation. This makes such derivatives interesting candidates for anticancer drug development. The specific kinase target and the nature of the R-group introduced via the propanoic acid chain would be critical determinants of the compound's activity and selectivity.

Troubleshooting & Optimization

Technical Support Center: Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazoles?

A1: The most prevalent methods for pyrazole synthesis include:

  • Knorr Pyrazole Synthesis: This classic method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.

  • Synthesis from α,β-Unsaturated Carbonyls: α,β-unsaturated aldehydes and ketones (like chalcones) react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles.[1]

  • Synthesis from Acetylenic Ketones: The reaction of acetylenic ketones with hydrazines can yield pyrazoles, though it may result in a mixture of regioisomers.[1]

  • Multicomponent Reactions: These reactions involve the one-pot combination of three or more starting materials to form the pyrazole ring, offering efficiency and atom economy.[2][3]

Q2: My Knorr pyrazole synthesis is giving a low yield. What are the common causes?

A2: Low yields in Knorr pyrazole synthesis can stem from several factors:

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine can lead to side reactions and reduce the yield. Hydrazine derivatives can also degrade over time.

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.

  • Incomplete Cyclization: The reaction may stall at the hydrazone intermediate, especially if the cyclization step is slow.

  • Side Reactions: The formation of regioisomers with unsymmetrical dicarbonyls or other byproducts can lower the yield of the desired product.

  • Purification Losses: The desired pyrazole may be lost during work-up and purification steps.

Q3: I am observing the formation of two regioisomers in my reaction. How can I improve regioselectivity?

A3: The formation of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyls or substituted hydrazines. To improve regioselectivity, consider the following:

  • Solvent Choice: The solvent can have a significant impact. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer compared to traditional solvents like ethanol.

  • pH Control: The acidity or basicity of the reaction medium can influence which nitrogen of the substituted hydrazine attacks first, thereby directing the regioselectivity.

  • Steric Hindrance: Introducing bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the reaction to favor the formation of a single regioisomer.

  • Electronic Effects: Electron-withdrawing or electron-donating groups on the reactants can influence the reactivity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens, thus affecting the regiochemical outcome.[4]

Q4: My reaction mixture has turned a dark color. Is this normal, and how can I obtain a cleaner product?

A4: Discoloration, often to a deep yellow or red, is frequently observed in pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[5] This is often due to the formation of colored impurities from the hydrazine starting material. To obtain a cleaner product:

  • Use of a Mild Base: If using a hydrazine salt, adding a mild base like sodium acetate can neutralize the acid formed and lead to a cleaner reaction profile.[5]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of colored byproducts arising from oxidative processes.[5]

  • Purification: The colored impurities can often be removed by recrystallization or column chromatography. Washing the crude product with a suitable solvent may also help.[5]

Troubleshooting Guides

Problem 1: Low Yield in Knorr Pyrazole Synthesis
SymptomPossible CauseSuggested Solution
Low conversion of starting material (TLC analysis)Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC.
Poorly reactive starting materials.Consider using a more reactive hydrazine derivative or activating the dicarbonyl compound.
Multiple spots on TLC, even after work-upFormation of side products or regioisomers.Optimize reaction conditions (solvent, pH, temperature) to improve selectivity. Refer to the regioselectivity section.
Degradation of starting materials or product.Use milder reaction conditions (lower temperature, shorter reaction time). Ensure the purity of starting materials.
Significant loss of product during purificationProduct is soluble in the wash solvents.Use minimal amounts of cold solvent for washing the solid product.
Difficulty in separating from byproducts.Optimize the purification method (e.g., try a different solvent system for chromatography or recrystallization).
Problem 2: Formation of Pyrazoline Byproduct in Synthesis from α,β-Unsaturated Ketones
SymptomPossible CauseSuggested Solution
A major byproduct is observed with a mass corresponding to the pyrazoline intermediate.Incomplete oxidation of the pyrazoline intermediate to the pyrazole.Add an oxidizing agent to the reaction mixture after the initial condensation/cyclization step. Common oxidizing agents include air (oxygen), bromine, or DDQ.
The reaction conditions do not favor spontaneous aromatization.Change the solvent or catalyst to promote elimination of a leaving group if one is present on the starting enone.
The desired pyrazole is obtained in low yield along with the pyrazoline.The rate of pyrazoline formation is much faster than its oxidation.Isolate the pyrazoline intermediate first and then perform a separate oxidation step under optimized conditions.
Problem 3: Challenges in Multicomponent Pyrazole Synthesis
SymptomPossible CauseSuggested Solution
The reaction is sluggish or does not proceed.Incompatible combination of starting materials or suboptimal catalyst.Screen different catalysts and solvents. Ensure the reactivity of all components is suitable for the chosen reaction.
A complex mixture of products is formed.Multiple competing reaction pathways are occurring.Adjust the stoichiometry of the reactants. Sometimes, slow addition of one component can favor the desired reaction pathway.
Low yield of the desired pyrazole.Formation of stable intermediates that do not proceed to the final product.Modify the reaction conditions (e.g., increase temperature) to drive the reaction to completion.
Difficulty in synthesizing or handling one of the starting materials (e.g., hydrazine).Consider in situ generation of the problematic reactant. For example, arylhydrazines can be generated in situ from arylboronic acids.[2]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Knorr Synthesis of Pyrazoles from Unsymmetrical 1,3-Dicarbonyls and Substituted Hydrazines [4]

1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²)HydrazineSolventRegioisomer Ratio (A:B)¹Total Yield (%)
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol55:4585
1-Phenyl-1,3-butanedioneMethylhydrazineTFE²85:1590
1-Phenyl-1,3-butanedioneMethylhydrazineHFIP³97:392
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanol40:6078
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE²90:1088
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP³>99:195
1-Phenyl-1,3-butanedionePhenylhydrazineEthanol60:4088
1-Phenyl-1,3-butanedionePhenylhydrazineTFE²92:891

¹Regioisomer A: N-substituted nitrogen adjacent to R¹; Regioisomer B: N-substituted nitrogen adjacent to R². ²TFE: 2,2,2-Trifluoroethanol. ³HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol.

Table 2: Comparison of Yields for Different Pyrazole Synthesis Methods

Pyrazole Synthesis MethodStarting MaterialsTypical Yield Range (%)Notes
Knorr Synthesis1,3-Dicarbonyl + Hydrazine60-95%Highly versatile, but regioselectivity can be an issue.[6]
From α,β-Unsaturated KetonesChalcone + Hydrazine70-90%Often proceeds via a pyrazoline intermediate that requires oxidation.[1]
From Acetylenic KetonesAcetylenic Ketone + Hydrazine60-85%Can lead to mixtures of regioisomers.[1]
Multicomponent Synthesise.g., Aldehyde + Ketone + Hydrazine75-95%Efficient one-pot procedures, but can be sensitive to reaction conditions.[2][3]

Experimental Protocols

Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes a classic Knorr condensation reaction.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting materials are consumed (typically 1-3 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and cool the mixture in an ice bath to induce crystallization.

  • Wash the collected solid with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazolone.

Protocol 2: Synthesis of a Pyrazole from a Chalcone (α,β-Unsaturated Ketone)

This protocol involves the formation of a pyrazoline intermediate followed by in-situ oxidation.

Materials:

  • A chalcone (e.g., 1,3-diphenyl-2-propen-1-one)

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Dissolve the chalcone (1.0 eq) in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux. The reaction will initially form the corresponding pyrazoline.

  • To achieve oxidation to the pyrazole, continue refluxing in the presence of air (you can bubble air through the reaction mixture) or add a suitable oxidizing agent (e.g., a catalytic amount of iodine). Monitor the reaction by TLC for the disappearance of the pyrazoline intermediate and the appearance of the pyrazole product.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).[7]

Protocol 3: Fractional Crystallization for Separation of Pyrazole Regioisomers

This protocol provides a general guideline for separating two regioisomers with different solubilities.

Materials:

  • Crude mixture of pyrazole regioisomers

  • A suitable solvent or solvent mixture for recrystallization

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of the crude mixture in various solvents at room temperature and upon heating. The ideal solvent will show a significant difference in solubility for the two isomers at different temperatures.

  • Initial Crystallization: Dissolve the crude mixture in the minimum amount of the chosen hot solvent.

  • Slow Cooling: Allow the solution to cool down slowly to room temperature, and then in an ice bath. The less soluble isomer should crystallize out first.

  • First Crop Collection: Collect the crystals (Crop 1) by vacuum filtration. This crop will be enriched in the less soluble isomer.

  • Concentration and Second Crop: Concentrate the filtrate (mother liquor) by partially evaporating the solvent and cool again to obtain a second crop of crystals (Crop 2). This crop will be enriched in the more soluble isomer.

  • Purity Analysis: Analyze the purity of both crops and the remaining mother liquor by TLC or ¹H NMR.

  • Recrystallization of Enriched Fractions: Recrystallize Crop 1 from the same solvent to further purify the less soluble isomer. Similarly, recrystallize Crop 2 to purify the more soluble isomer.

  • Repeat: Repeat the fractional crystallization process on the intermediate fractions until the desired purity of each isomer is achieved.[8][9]

Mandatory Visualizations

G Troubleshooting Workflow for Low Yield in Pyrazole Synthesis start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity impure Impure Starting Materials? check_purity->impure check_conditions Review Reaction Conditions (Temp, Time, Solvent, pH) suboptimal Suboptimal Conditions? check_conditions->suboptimal check_side_reactions Analyze for Side Products/ Regioisomers (TLC, NMR) side_products Side Products Formed? check_side_reactions->side_products check_purification Evaluate Purification Procedure purification_loss Loss During Purification? check_purification->purification_loss impure->check_conditions No purify_reagents Purify/Replace Reagents impure->purify_reagents Yes suboptimal->check_side_reactions No optimize_conditions Optimize Conditions (e.g., use TFE for regioselectivity) suboptimal->optimize_conditions Yes side_products->check_purification No modify_procedure Modify Synthesis Strategy (e.g., change catalyst, add oxidant) side_products->modify_procedure Yes refine_purification Refine Purification Method (e.g., fractional crystallization) purification_loss->refine_purification Yes end Improved Yield purification_loss->end No purify_reagents->end optimize_conditions->end modify_procedure->end refine_purification->end

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

G General Experimental Workflow for Knorr Pyrazole Synthesis reactants 1. Mix 1,3-Dicarbonyl, Hydrazine, Solvent, & Catalyst reaction 2. Heat Reaction Mixture (e.g., Reflux) reactants->reaction monitoring 3. Monitor Progress by TLC reaction->monitoring monitoring->reaction Incomplete workup 4. Reaction Work-up (Cooling, Precipitation/Extraction) monitoring->workup Complete isolation 5. Isolate Crude Product (Filtration/Evaporation) workup->isolation purification 6. Purify Product (Recrystallization/ Column Chromatography) isolation->purification characterization 7. Characterize Pure Pyrazole (NMR, MS, m.p.) purification->characterization

Caption: A general experimental workflow for the Knorr pyrazole synthesis.

G Regioselectivity in Knorr Pyrazole Synthesis reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine attack_C1 Attack at Carbonyl 1 reactants->attack_C1 attack_C2 Attack at Carbonyl 2 reactants->attack_C2 intermediate1 Hydrazone Intermediate A attack_C1->intermediate1 intermediate2 Hydrazone Intermediate B attack_C2->intermediate2 cyclization1 Cyclization & Dehydration intermediate1->cyclization1 cyclization2 Cyclization & Dehydration intermediate2->cyclization2 product1 Regioisomer A cyclization1->product1 product2 Regioisomer B cyclization2->product2 factors Influencing Factors: - Steric Hindrance - Electronic Effects - Solvent (e.g., TFE, HFIP) - pH factors->reactants

Caption: Factors influencing the formation of regioisomers in Knorr pyrazole synthesis.

References

Technical Support Center: Synthesis of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the synthesis of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid. The synthesis is typically a two-step process: aza-Michael addition of 3-methylpyrazole to an acrylate ester, followed by hydrolysis of the resulting ester.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields in a question-and-answer format.

Issue 1: Low yield or no product in the aza-Michael addition step.

  • Question: My aza-Michael addition of 3-methylpyrazole to ethyl acrylate is giving a low yield or failing completely. What are the likely causes and how can I fix it?

  • Answer: Low yields in the aza-Michael addition step are often due to issues with reaction conditions, catalyst activity, or reagent quality. Here are the primary troubleshooting steps:

    • Catalyst Choice and Loading: The reaction often requires a base catalyst to deprotonate the pyrazole, making it nucleophilic. If no catalyst is used, the reaction may not proceed.

      • Recommendation: Use an effective inorganic base like cesium carbonate (Cs₂CO₃). A catalyst loading of 10 mol% is often a good starting point. Other bases like potassium carbonate or sodium hydroxide can also be screened.

    • Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield.

      • Recommendation: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile are generally effective. Ensure the solvent is dry, as water can interfere with the base catalyst.

    • Reaction Temperature: The reaction may be slow at room temperature.

      • Recommendation: While some aza-Michael additions can be run at room temperature, heating may be necessary. Monitor the reaction by TLC to determine the optimal temperature. A temperature range of 25-80°C is a good starting point to explore.

    • Reagent Purity: The purity of 3-methylpyrazole and the acrylate ester is crucial.

      • Recommendation: Ensure your 3-methylpyrazole is free from significant impurities. Distill or purify it if necessary. For the acrylate ester, check for and remove any polymerization inhibitors if they are suspected to interfere with the reaction.

Issue 2: Formation of multiple products in the aza-Michael addition step.

  • Question: I am observing multiple spots on my TLC plate after the Michael addition, leading to a low yield of the desired product. What are these byproducts and how can I minimize them?

  • Answer: The most common byproduct is the regioisomer, 3-(5-methyl-1H-pyrazol-1-yl)propanoate. This arises from the reaction of the acrylate at the N1 position of the 5-methylpyrazole tautomer.

    • Minimizing Regioisomer Formation:

      • Reaction Conditions: The ratio of regioisomers can be influenced by the solvent, temperature, and catalyst. It is often necessary to screen different conditions to favor the desired 3-methyl isomer.

      • Purification: Careful column chromatography is typically required to separate the two isomers. A solvent system of hexanes and ethyl acetate is a common choice for silica gel chromatography of pyrazole derivatives.

    • Other Potential Byproducts:

      • Double Addition: In some cases, a second Michael addition of the product to another molecule of acrylate can occur, though this is less common with pyrazoles compared to primary amines.

      • Polymerization: Acrylate esters can polymerize, especially at higher temperatures or in the presence of impurities. Ensure your acrylate is fresh and consider adding a radical inhibitor if polymerization is suspected.

Issue 3: Low yield or incomplete reaction during the hydrolysis step.

  • Question: The hydrolysis of my ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate is slow or does not go to completion. How can I improve the yield of the final acid?

  • Answer: Incomplete hydrolysis is a common issue. The reaction often requires forcing conditions to proceed to completion.

    • Reaction Conditions:

      • Base: Use a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and a co-solvent like methanol or ethanol to ensure solubility of the ester.

      • Temperature: Room temperature hydrolysis may be very slow. Refluxing the reaction mixture is often necessary to drive the reaction to completion. In some cases, very high temperatures (e.g., 200°C in a sealed vessel with water) have been used for similar compounds, though this is not always practical.

    • Monitoring the Reaction:

      • TLC: Monitor the disappearance of the starting ester by TLC. The product acid will have a different Rf value and may streak on the TLC plate.

    • Work-up:

      • Acidification: After the reaction is complete, the reaction mixture must be acidified (e.g., with HCl) to a pH of around 3-4 to protonate the carboxylate and allow for extraction.

      • Extraction: The product can then be extracted with an organic solvent like ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is a typical protocol for the aza-Michael addition of 3-methylpyrazole to ethyl acrylate?

A1: A general protocol is as follows:

  • To a solution of 3-methylpyrazole (1.0 eq) in anhydrous THF, add cesium carbonate (0.1 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add ethyl acrylate (1.1 to 1.5 eq) dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 50-60°C and monitor the progress by TLC.

  • Once the reaction is complete, filter off the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the regioisomers.

Q2: What is a reliable method for the hydrolysis of ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate?

A2: A standard hydrolysis procedure is:

  • Dissolve the ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Add an excess of sodium hydroxide (2.0 to 3.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or dichloromethane to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to pH 3-4.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Q3: How can I distinguish between the 3-methyl and 5-methyl regioisomers?

A3: Spectroscopic methods are essential for characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools. The chemical shifts of the pyrazole ring protons and carbons will be different for the two isomers. 2D NMR techniques like NOESY can also be used to establish the proximity of the propanoate side chain to the methyl group.

  • GC-MS: This can be used to separate the isomers and obtain their mass spectra, which will be identical but will have different retention times.

Data Presentation

Table 1: Aza-Michael Addition - Reaction Condition Optimization (Hypothetical Data)

EntryBase (mol%)SolventTemperature (°C)Time (h)Yield of Ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate (%)Yield of 5-methyl isomer (%)
1NoneTHF2524<5<5
2Cs₂CO₃ (10)THF25126520
3Cs₂CO₃ (10)THF6047515
4K₂CO₃ (20)Acetonitrile6086025
5NaOH (10)Ethanol25184530

Table 2: Hydrolysis - Reaction Condition Optimization (Hypothetical Data)

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1NaOH (2)MeOH/H₂O252440
2NaOH (2)MeOH/H₂O65 (Reflux)692
3LiOH (2)THF/H₂O65 (Reflux)895
4HCl (aq)-1001275

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate

Materials:

  • 3-methylpyrazole

  • Ethyl acrylate

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Silica gel

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methylpyrazole (1.0 g, 12.2 mmol) in anhydrous THF (50 mL).

  • Add cesium carbonate (0.40 g, 1.22 mmol, 0.1 eq).

  • Stir the suspension at room temperature for 20 minutes.

  • Add ethyl acrylate (1.47 g, 14.6 mmol, 1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60°C and monitor its progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the cesium carbonate, and wash the celite with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate).

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate as an oil.

Protocol 2: Synthesis of this compound

Materials:

  • Ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate (1.0 g, 5.49 mmol) in methanol (20 mL).

  • Add a solution of sodium hydroxide (0.44 g, 11.0 mmol, 2.0 eq) in water (10 mL).

  • Heat the mixture to reflux (approximately 65-70°C) for 6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol by rotary evaporation.

  • Dilute the residue with water (20 mL) and transfer to a separatory funnel.

  • Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice-water bath and carefully add concentrated hydrochloric acid dropwise with stirring until the pH is approximately 3-4.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield this compound as a solid. The product can be recrystallized if necessary.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Hydrolysis A 3-Methylpyrazole + Ethyl Acrylate B Add Base Catalyst (e.g., Cs2CO3) in Anhydrous Solvent (e.g., THF) A->B C Heat and Monitor by TLC B->C D Work-up and Column Chromatography C->D E Ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate D->E F Add Base (e.g., NaOH) in MeOH/H2O E->F Intermediate Product G Reflux and Monitor by TLC F->G H Acidify and Extract G->H I This compound H->I

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Michael_Addition cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Michael Addition cause1 No or Inactive Catalyst start->cause1 cause2 Incorrect Solvent/Wet Solvent start->cause2 cause3 Low Temperature start->cause3 cause4 Regioisomer Formation start->cause4 cause5 Reagent Impurity start->cause5 sol1 Use Cs2CO3 (10 mol%) or other base cause1->sol1 sol2 Use dry, polar aprotic solvent (THF) cause2->sol2 sol3 Increase temperature (e.g., 60°C) cause3->sol3 sol4 Optimize conditions and purify by chromatography cause4->sol4 sol5 Purify starting materials cause5->sol5

Caption: Troubleshooting logic for low yield in the aza-Michael addition step.

Technical Support Center: Purification of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of pyrazole derivatives.

Troubleshooting Guides

This guide addresses specific issues that may arise during the purification of pyrazole derivatives, presented in a question-and-answer format.

Issue 1: Presence of Regioisomers in the Product Mixture

  • Symptom: NMR spectra show duplicate sets of peaks for the desired product, and multiple spots are observed on Thin-Layer Chromatography (TLC), even after initial purification attempts. A broadened melting point range is also a common indicator.[1]

  • Cause: The formation of regioisomeric mixtures is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in Knorr pyrazole synthesis.[1][2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[2]

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: The regioselectivity of the reaction is influenced by both steric and electronic factors of the substituents on both reactants.[2] Modifying reaction parameters such as temperature, solvent, and pH can favor the formation of one isomer over the other.[2]

    • Chromatographic Separation: Column chromatography is a primary method for separating regioisomers. Careful selection of the stationary phase (e.g., silica gel, neutral alumina) and the mobile phase is crucial for achieving good separation.[3][4] In some cases, deactivating the silica gel with triethylamine or ammonia in methanol can prevent the loss of basic compounds on the column.[3]

    • Fractional Recrystallization: This technique can be effective if the regioisomers have sufficiently different solubilities in a particular solvent system.[5] It involves multiple recrystallization steps to progressively enrich one isomer.[5]

    • Acid-Base Extraction: The basicity of pyrazoles can be exploited for purification.[6] Dissolving the mixture in an organic solvent and performing extractions with aqueous acid can selectively protonate and move one isomer into the aqueous phase, depending on subtle pKa differences.

Issue 2: Colored Impurities in the Final Product

  • Symptom: The isolated pyrazole derivative is yellow, red, or brown, indicating the presence of impurities.

  • Cause: Discoloration is often due to the formation of colored byproducts from the hydrazine starting material, especially when using hydrazine salts like phenylhydrazine hydrochloride.[2] Side reactions and oxidative processes can also contribute to color formation.[2]

  • Troubleshooting Steps:

    • Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help adsorb colored impurities.[2] The charcoal is then removed by filtration.

    • Recrystallization: This is a highly effective method for removing colored impurities.[2] Choosing an appropriate solvent or solvent system is key.[5]

    • pH Adjustment: If the reaction mixture becomes acidic, it may promote the formation of colored byproducts.[2] Neutralizing the reaction mixture with a mild base like sodium acetate can sometimes lead to a cleaner reaction profile.[2]

    • Column Chromatography: This technique can effectively separate the desired product from colored impurities.

Issue 3: Low Yield After Purification

  • Symptom: The final yield of the purified pyrazole derivative is significantly lower than expected.

  • Cause: Low yields can result from several factors, including impure starting materials, suboptimal reaction conditions, side reactions, and losses during the purification process itself.[2]

  • Troubleshooting Steps:

    • Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are pure, as impurities can lead to side reactions.[2] Hydrazine derivatives can degrade over time, so using a fresh or purified reagent is recommended.[2]

    • Optimize Reaction Stoichiometry: Using the correct stoichiometry of reactants is critical. A slight excess of hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[2]

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and determine the optimal reaction time to avoid the formation of degradation products.[2]

    • Review Purification Technique: Significant product loss can occur during purification. For example, if the compound is too soluble in the recrystallization solvent, yields will be low. If using column chromatography, ensure the compound is not irreversibly adsorbing to the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for recrystallizing pyrazole derivatives?

A1: The choice of solvent is critical and depends on the specific pyrazole derivative's polarity and substituents. Commonly used solvents and solvent systems include:

  • Single Solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate, cyclohexane, and water are frequently used.[5] The parent pyrazole can be crystallized from petroleum ether, cyclohexane, or water.[5]

  • Mixed Solvent Systems: A common technique is to dissolve the pyrazole derivative in a hot solvent in which it is soluble (a "good" solvent, e.g., ethanol, methanol) and then add a "poor" solvent (e.g., water, hexane) dropwise until turbidity appears, followed by slow cooling.[3][5] Common mixed systems include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[5]

Q2: How can I purify a pyrazole derivative without using silica column chromatography?

A2: Several methods can be employed:

  • Recrystallization: If the compound is a solid, recrystallization is a powerful purification technique.[3]

  • Acid-Base Extraction: This method is useful for pyrazole derivatives due to their basic nature.[3] The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the basic pyrazole. The aqueous layer is then basified, and the purified pyrazole is extracted back into an organic solvent.

  • Distillation: For liquid pyrazole derivatives, distillation under reduced pressure can be an effective purification method.

  • Alternative Chromatography: If chromatography is necessary, alternatives to silica gel include neutral alumina or reversed-phase silica gel (C18).[3]

Q3: How do I identify the impurities in my pyrazole derivative sample?

A3: A combination of chromatographic and spectroscopic techniques is typically used:

  • Thin-Layer Chromatography (TLC): Provides a quick assessment of the number of components in a mixture.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and can reveal the presence of impurities and their relative amounts.[1]

  • Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques help in identifying the molecular weights of the components in the mixture, aiding in the identification of byproducts.[1]

  • Differential Scanning Calorimetry (DSC): This is an absolute method for determining the purity of highly crystalline solids based on melting point depression.[7]

Q4: My pyrazole derivative seems to be unstable on silica gel. What can I do?

A4: Some pyrazole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation or irreversible adsorption. To mitigate this:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a base like triethylamine or ammonia in methanol before packing the column.[3]

  • Use an Alternative Stationary Phase: Neutral alumina is a good alternative for basic compounds.[3] Reversed-phase silica (C18) with a suitable mobile phase (e.g., methanol/water or acetonitrile/water) can also be used.[3]

Data Presentation

Table 1: Common Solvents for Recrystallization of Pyrazole Derivatives

Solvent/Solvent SystemPolarityGood for...
Ethanol, MethanolProtic, PolarPolar pyrazole derivatives
Isopropanol, AcetonePolar aproticModerately polar derivatives
Ethyl AcetateModerately polarA wide range of derivatives
Cyclohexane, HexaneNon-polarNon-polar pyrazole derivatives
WaterProtic, Very PolarHighly polar, water-soluble derivatives
Ethanol / WaterMixed ProticPolar pyrazole derivatives
Hexane / Ethyl AcetateMixedAdjusting polarity for optimal separation

Table 2: Comparison of Analytical Techniques for Purity Assessment of 4-Iodopyrazole [7]

TechniquePrincipleInformation ProvidedAdvantagesLimitations
TLC Differential partitioningQualitative assessment of purity, reaction monitoringRapid, cost-effectiveNot quantitative
HPLC Differential partitioningQuantitative purity, separation of impuritiesHigh resolution, quantitativeMore expensive, time-consuming
qNMR Nuclear magnetic resonanceAbsolute purity, structural confirmationAbsolute method, structural informationRequires a certified standard
GC-MS Volatility and mass-to-charge ratioIdentification of volatile impuritiesHigh sensitivity for volatile compoundsNot suitable for non-volatile compounds
DSC Melting point depressionAbsolute purity of crystalline solidsAbsolute method for high purity samplesRequires a crystalline solid, purity >98.5 mol%
Elemental Analysis Elemental compositionConfirmation of elemental formulaFundamental assessment of purityDoes not detect impurities with the same elemental composition

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization [5]

This is a standard method when a single solvent with a high-temperature coefficient of solubility for the pyrazole compound is identified.

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate or in a water bath while stirring until the solvent boils and the compound completely dissolves. If necessary, add more solvent dropwise to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization [3][5]

This method is useful when no single solvent is ideal for recrystallization.

  • Dissolution: Dissolve the crude pyrazole compound in a minimal amount of a hot "good" solvent (in which it is very soluble).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (in which the compound is sparingly soluble) dropwise until the solution becomes faintly turbid.

  • Re-dissolution: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the cold solvent mixture for washing.

Protocol 3: Purification by Column Chromatography [8][9]

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude pyrazole derivative in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.[9] Evaporate the solvent and carefully add the dry powder to the top of the packed column. Alternatively, dissolve the sample in a minimal amount of the mobile phase and load it directly onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazole derivative.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude Pyrazole Product dissolve Dissolve in Solvent start->dissolve purify Purification Method dissolve->purify recrystallize Recrystallization purify->recrystallize Solid chromatography Column Chromatography purify->chromatography Mixture extraction Acid-Base Extraction purify->extraction Basic isolate Isolate Pure Product recrystallize->isolate chromatography->isolate extraction->isolate analyze Analyze Purity isolate->analyze tlc TLC analyze->tlc nmr NMR analyze->nmr ms MS analyze->ms final_product Pure Pyrazole Derivative tlc->final_product nmr->final_product ms->final_product

Caption: General workflow for the purification and analysis of pyrazole derivatives.

troubleshooting_low_yield start Low Yield Observed check_materials Assess Starting Material Purity start->check_materials check_conditions Review Reaction Conditions start->check_conditions check_purification Evaluate Purification Technique start->check_purification impure Impurities Detected check_materials->impure Yes degraded Degraded Reagents check_materials->degraded Yes suboptimal Suboptimal Temp/Time/Solvent check_conditions->suboptimal Yes side_reactions Side Reactions Evident (e.g., regioisomers) check_conditions->side_reactions Yes loss_recryst Loss during Recrystallization check_purification->loss_recryst Yes loss_chrom Loss during Chromatography check_purification->loss_chrom Yes action_materials Use Pure/Fresh Reagents impure->action_materials degraded->action_materials action_conditions Optimize Reaction Parameters suboptimal->action_conditions side_reactions->action_conditions action_purification Refine Purification Protocol loss_recryst->action_purification loss_chrom->action_purification

Caption: Troubleshooting workflow for low yield in pyrazole derivative purification.

References

Technical Support Center: Removing Impurities from Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the purification of synthetic pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in pyrazole synthesis?

A1: During pyrazole synthesis, particularly in reactions like the Knorr synthesis, several types of impurities can arise. The most common include:

  • Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of two different pyrazole regioisomers is a frequent issue. These isomers can be challenging to separate due to similar physical properties.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-dicarbonyl compounds and/or hydrazine in the crude product.[1]

  • Pyrazoline Intermediates: Incomplete cyclization or aromatization steps can result in the presence of pyrazoline byproducts.[1]

  • Colored Impurities: Side reactions, often involving the hydrazine starting material, can produce byproducts that impart a yellow or red color to the reaction mixture.[1]

  • Di-addition Products: In some cases, a di-addition of hydrazine to the dicarbonyl compound can occur, leading to undesired byproducts.[1]

Q2: What are the primary methods for purifying crude pyrazole products?

A2: The most effective and commonly used purification techniques for pyrazoles are column chromatography, recrystallization, and acid-base extraction.[2] For liquid pyrazoles, distillation is also a viable option.[2] The choice of method depends on the nature of the pyrazole and the impurities present.

Q3: How do I identify the impurities in my crude product?

A3: A combination of chromatographic and spectroscopic techniques is essential for identifying byproducts. Thin-layer chromatography (TLC) is a quick method to determine the number of components in your mixture.[1] For detailed structural identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of pyrazole compounds.

Issue 1: Multiple spots on TLC, suspecting regioisomers.

  • Symptoms: NMR spectra show duplicate sets of peaks for the desired product, and multiple closely-eluting spots are visible on the TLC plate.[1] The melting point range of the isolated solid may also be broad.[1]

  • Possible Cause: The synthesis reaction has produced a mixture of regioisomers.[1]

  • Solutions:

    • Column Chromatography: This is often the most effective method for separating regioisomers.[2] Careful optimization of the eluent system is critical. For basic pyrazoles that may interact strongly with acidic silica gel, consider deactivating the silica with triethylamine or using neutral alumina.[2][3]

    • Fractional Recrystallization: This technique can be effective if the regioisomers have sufficiently different solubilities in a specific solvent system. It involves multiple, sequential recrystallization steps to enrich one isomer progressively.[4]

Issue 2: The purified product is an oil and will not solidify.

  • Symptoms: After removing the solvent, the product remains a viscous oil instead of a crystalline solid.

  • Possible Cause: The presence of residual solvent or other impurities can lower the melting point of the compound.[2]

  • Solutions:

    • High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed, first with a rotary evaporator and then by placing the sample under a high-vacuum pump.[2]

    • Purification by Chromatography: If residual impurities are the cause, column chromatography is a highly effective method for purifying oily products.[2]

    • Salt Formation: Pyrazoles are weakly basic and can be treated with an acid (e.g., HCl, H₂SO₄) to form a salt, which is often a crystalline solid.[2][5] This salt can be purified by recrystallization and then neutralized to recover the pure pyrazole.[2][5]

Issue 3: The final product has a persistent yellow or red color.

  • Symptoms: The isolated pyrazole product is colored, even after initial purification attempts.

  • Possible Cause: The color is likely due to trace impurities or degradation products formed from side reactions during synthesis.[1][2]

  • Solutions:

    • Activated Charcoal Treatment: Dissolve the colored compound in a suitable organic solvent, add a small amount of activated charcoal, and stir. The charcoal adsorbs many colored impurities.[2][4] Remove the charcoal by filtering the mixture through celite, and then recover the product by recrystallization or solvent evaporation.[2] Be aware that charcoal may also adsorb some of your desired product, potentially reducing the yield.[4]

    • Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated and extracted into an aqueous acid layer, leaving non-basic colored impurities behind in the organic phase.[1] The pyrazole can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[1]

    • Recrystallization: This technique is often sufficient to remove small amounts of colored impurities, which may remain dissolved in the mother liquor.[1][2]

Issue 4: The yield after recrystallization is very low.

  • Symptoms: A significant loss of product is observed after performing a recrystallization procedure.

  • Possible Cause: Several factors can contribute to low recovery.[4]

  • Solutions:

    • Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.[4]

    • Ensure Thorough Cooling: Cool the solution slowly to room temperature first, and then cool it further in an ice bath to maximize crystal formation.[4]

    • Select an Appropriate Solvent: The ideal solvent dissolves the compound poorly at low temperatures but very well at high temperatures. If the compound is too soluble at room temperature, you will lose a significant amount in the mother liquor.

Data Presentation

Table 1: Common Solvent Systems for Pyrazole Purification

Purification MethodSolvent / Eluent SystemCompound Polarity SuitabilityNotes
Recrystallization Ethanol, Methanol, IsopropanolPolarOften used as single solvents.[4]
Cyclohexane, Petroleum EtherNon-polarGood for less polar pyrazoles.[4]
Ethanol/Water, Methanol/WaterPolarA good mixed-solvent system for polar derivatives.[4]
Hexane/Ethyl Acetate, Hexane/AcetoneNon-polar to Moderately PolarUseful mixed-solvent systems for a range of polarities.[4]
Column Chromatography Hexane/Ethyl Acetate GradientNon-polar to PolarA very common and versatile eluent system.[2][6] The ratio is optimized via TLC.
Dichloromethane/Methanol GradientPolarFor more polar pyrazole derivatives.
Heptane/Ethyl Acetate GradientNon-polar to PolarAn alternative to hexane-based systems.[2]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring. Continue adding small portions of the solvent until the compound just dissolves completely at the solvent's boiling point.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling: Allow the solution to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal if necessary.[4] Once at room temperature, place the flask in an ice bath for complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals by air-drying or in a desiccator.[4]

Protocol 2: Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot it on a TLC plate and develop the plate using various ratios of a solvent system (e.g., hexane/ethyl acetate) to find a ratio that gives your desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a more volatile solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrazole.

Protocol 3: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add an aqueous acid solution (e.g., 1M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated pyrazole will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the pyrazole.

  • Basification: Combine the aqueous extracts in a clean flask and cool in an ice bath. Slowly add a base (e.g., NaOH solution) until the solution is basic, which will deprotonate the pyrazole salt and cause it to precipitate or form an oil.

  • Back-Extraction: Transfer the basified aqueous solution to a separatory funnel and extract the pure pyrazole back into an organic solvent (e.g., ethyl acetate) multiple times.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

G General Pyrazole Purification Workflow Crude Crude Pyrazole Product TLC TLC Analysis (Assess Purity & Components) Crude->TLC Is_Pure Is Product Pure? TLC->Is_Pure Pure_Product Pure Pyrazole Is_Pure->Pure_Product Yes Choose_Method Choose Purification Method Is_Pure->Choose_Method No Recrystallization Recrystallization Choose_Method->Recrystallization Crystalline Solid Chromatography Column Chromatography Choose_Method->Chromatography Oily Product or Isomer Mixture Extraction Acid-Base Extraction Choose_Method->Extraction Basic Pyrazole & Non-basic Impurities Recrystallization->TLC Chromatography->TLC Extraction->TLC

Caption: A general workflow for the purification of crude pyrazole products.

G Decision Tree for Pyrazole Purification Method Start Start with Crude Product State Is the product a solid or an oil? Start->State Solid Solid State->Solid Solid Oil Oil State->Oil Oil Impurity_Type_Solid What is the main impurity? Solid->Impurity_Type_Solid Impurity_Type_Oil What is the main impurity? Oil->Impurity_Type_Oil Recrystallize Recrystallization Impurity_Type_Solid->Recrystallize Minor colored or solubility-different impurity Column_Chrom Column Chromatography Impurity_Type_Solid->Column_Chrom Regioisomers or closely related impurities Acid_Base Acid-Base Extraction Impurity_Type_Solid->Acid_Base Non-basic impurities Impurity_Type_Oil->Column_Chrom Any type Impurity_Type_Oil->Acid_Base Non-basic impurities

Caption: A decision tree to select an appropriate pyrazole purification method.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pyrazole synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of pyrazoles, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Pyrazole

  • Question: My pyrazole synthesis reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in pyrazole synthesis, particularly in classic methods like the Knorr synthesis, can be attributed to several factors ranging from the quality of starting materials to suboptimal reaction conditions.[1]

    Potential Causes and Solutions:

    • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, which reduces the yield and complicates the purification process.[1][2] Hydrazine derivatives can also degrade over time.

      • Recommendation: Ensure the purity of your starting materials. It is recommended to use a freshly opened or purified hydrazine derivative.[1][2]

    • Reaction Stoichiometry: Incorrect stoichiometry of reactants can lead to incomplete conversion.

      • Recommendation: A slight excess of the hydrazine (around 1.0-1.2 equivalents) can be used to help drive the reaction to completion.[1]

    • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need to be optimized for your specific substrates.[1]

      • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] Consider performing small-scale screening experiments to find the optimal temperature and solvent.

    • Incomplete Cyclization: The intermediate hydrazone may not be efficiently cyclizing to form the pyrazole ring.

      • Recommendation: Acid catalysis can facilitate both the initial imine formation and the subsequent cyclization step by protonating a ketone oxygen, which activates the corresponding carbonyl carbon for nucleophilic attack.[2] A few drops of glacial acetic acid are often used.[3][4]

Issue 2: Formation of Regioisomeric Mixtures

  • Question: My reaction is producing a mixture of two regioisomers. How can I improve the regioselectivity?

  • Answer: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1][2]

    Strategies to Improve Regioselectivity:

    • Solvent Choice: The solvent can have a dramatic effect on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity in favor of one isomer.[5]

    • pH Control: The pH of the reaction can influence the site of initial attack. Acidic conditions, often used in the Knorr synthesis, can favor the formation of one isomer, while basic conditions might favor the other.[2]

    • Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[2]

    • Alternative Synthetic Routes: If controlling regioselectivity with the Knorr synthesis proves difficult, consider alternative methods such as those involving the reaction of N-arylhydrazones with nitroolefins, which can offer excellent regioselectivity.[6]

Issue 3: Difficult Purification of the Pyrazole Product

  • Question: I am having trouble purifying my pyrazole product. What are some common impurities and effective purification techniques?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials, side products, or colored impurities.

    Common Impurities and Purification Strategies:

    • Colored Impurities: Discoloration of the reaction mixture, often seen when using hydrazine salts like phenylhydrazine hydrochloride, is typically due to the formation of colored impurities from the hydrazine starting material.[1]

      • Recommendation: Adding a mild base, such as sodium acetate, can help neutralize any acid and lead to a cleaner reaction.[1] Purification can often be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[1][7]

    • Unreacted Starting Materials: If the reaction has not gone to completion, unreacted 1,3-dicarbonyl or hydrazine will contaminate the product.

      • Recommendation: Monitor the reaction by TLC to ensure complete consumption of the limiting reagent.[1] Column chromatography is generally effective for removing starting materials.

    • Regioisomers: If your reaction produces a mixture of regioisomers, their separation can be difficult.

      • Recommendation: Careful column chromatography on silica gel is the most common method for separating regioisomers. It may be necessary to screen different solvent systems to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis?

A1: The most widely used method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] Other common methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines, and 1,3-dipolar cycloadditions of diazo compounds with alkynes.[8][9]

Q2: How can I monitor the progress of my pyrazole synthesis reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This allows you to track the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time.[1]

Q3: What is the role of the acid catalyst in the Knorr pyrazole synthesis?

A3: The acid catalyst, typically a few drops of glacial acetic acid, plays a crucial role in accelerating the reaction.[3] It protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.[2] It also aids in the dehydration step that leads to the final aromatic pyrazole ring.[10]

Q4: Are there any "green" or more environmentally friendly methods for pyrazole synthesis?

A4: Yes, there is growing interest in developing more sustainable methods. This includes the use of greener solvents like water or deep eutectic solvents (DESs), which are biodegradable and have low toxicity.[11] Solvent-free reactions, sometimes assisted by microwave irradiation, have also been developed to reduce environmental impact and often result in shorter reaction times and higher yields.[12][13]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine

SolventRatio of 5-furyl-3-CF₃ to 3-furyl-5-CF₃ IsomerReference
Ethanol (EtOH)1:1.3
2,2,2-Trifluoroethanol (TFE)85:15[5]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99:1[5]

Table 2: General Reaction Conditions for Knorr Pyrazole Synthesis

ParameterTypical ConditionsNotes
Reactants 1,3-Dicarbonyl Compound (1.0 eq), Hydrazine derivative (1.0-1.2 eq)A slight excess of hydrazine can improve yield.[1]
Solvent Ethanol, Propanol, Acetic AcidSolvent choice can significantly impact regioselectivity.[5]
Catalyst Glacial Acetic Acid (catalytic amount)A few drops are usually sufficient.[3]
Temperature Room Temperature to RefluxOptimal temperature depends on the reactivity of the substrates.[14]
Reaction Time 1 hour to several hoursMonitor by TLC or LC-MS for completion.[1]

Experimental Protocols

Protocol 1: General Procedure for the Knorr Synthesis of a Substituted Pyrazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0-1.2 eq)

  • Ethanol or 1-Propanol

  • Glacial Acetic Acid

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).[3]

  • Add a suitable solvent such as ethanol or 1-propanol, followed by a catalytic amount of glacial acetic acid (a few drops).[3][4]

  • Add the hydrazine derivative (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (or the desired temperature) and stir for the required time (monitor by TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, it can be collected by vacuum filtration.[1] Otherwise, the solvent can be removed under reduced pressure.[1]

  • The crude product can be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[1]

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[10]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine 1,3-dicarbonyl, solvent, and acid catalyst B 2. Add hydrazine derivative A->B C 3. Heat and stir B->C D 4. Monitor by TLC/LC-MS C->D E 5. Cool to RT D->E F 6. Isolate crude product (filtration or evaporation) E->F G 7. Purify (recrystallization or chromatography) F->G

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.

troubleshooting_regioselectivity Start Reaction produces a mixture of regioisomers Q1 Is the regioisomeric ratio far from 1:1? Start->Q1 A1_Yes Optimize conditions to favor the major isomer Q1->A1_Yes Yes A1_No Significant amounts of both isomers are formed Q1->A1_No No Q3 Is pH control a variable? A1_Yes->Q3 Q2 Have you tried changing the solvent? A1_No->Q2 A2_Yes Consider alternative synthetic routes Q2->A2_Yes Yes A2_No Try fluorinated alcohols (TFE, HFIP) Q2->A2_No No A3_Yes Screen different pH conditions (acidic vs. basic) Q3->A3_Yes Yes A3_No Explore steric effects by modifying substrates Q3->A3_No No

Caption: A decision-making workflow for troubleshooting regioselectivity issues.

References

Technical Support Center: Stability of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Compound Stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common stability issues encountered during experiments with pyrazole-containing molecules.

Frequently Asked Questions (FAQs)

Q1: My pyrazole compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What is happening and what can I do?

A1: This is a common issue known as "antisolvent precipitation" or "crashing out." Your compound is likely highly soluble in the organic solvent (DMSO) but has poor solubility in the aqueous buffer. When the DMSO stock is diluted into the buffer, the compound is no longer soluble and precipitates.

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is to lower the final concentration of your compound in the assay to a level below its aqueous solubility limit.

  • Optimize DMSO Concentration: As a general rule, keep the final DMSO concentration in your assay at or below 0.5% (v/v) to minimize toxicity and solubility issues. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For example, first, create an intermediate dilution of your stock in your assay buffer, then perform a second dilution to reach your final concentration. This can sometimes prevent immediate precipitation.

  • Use Co-solvents: Consider the use of a co-solvent system if your experimental system allows. Solvents like polyethylene glycol (PEG) or ethanol can be used in combination with DMSO and water to improve the solubility of hydrophobic compounds.

  • pH Adjustment: Pyrazoles are weakly basic.[1] Lowering the pH of the aqueous buffer may increase solubility by promoting the formation of the more soluble protonated form. However, ensure the final pH is compatible with your biological assay (e.g., cells, enzymes).

Q2: I suspect my pyrazole derivative is degrading in solution. What are the common degradation pathways?

A2: Pyrazole derivatives can degrade through several pathways, primarily hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: This is especially common for pyrazoles with ester or amide functionalities.[2] These groups can be cleaved under acidic or basic conditions to form carboxylic acids and the corresponding alcohols or amines.

  • Oxidation: While the pyrazole ring itself is relatively stable, the overall molecule can be susceptible to oxidation, especially if it contains electron-rich substituents.[3] Degradation can be initiated by dissolved oxygen, peroxide contaminants in solvents, or other reactive oxygen species.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to complex degradation products.[4] The specific pathway depends on the chromophores within the molecule.

Q3: How can I definitively identify the degradation pathway affecting my compound?

A3: A forced degradation study (or stress testing) is the standard method to identify potential degradation pathways. This involves subjecting your compound to accelerated degradation under various conditions. By analyzing the amount of degradation and the products formed under each condition, you can determine the primary instability. Key conditions to test include:

  • Acidic and basic hydrolysis (e.g., using HCl and NaOH)

  • Oxidation (e.g., using hydrogen peroxide)

  • Thermal stress (heating)

  • Photostability (exposure to UV and visible light)[5]

Troubleshooting Guides

Issue 1: Unexpected Loss of Compound Potency or Purity Over Time

Symptoms:

  • A decrease in the expected biological activity in an assay.

  • The appearance of new, unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

  • A visible change in the color or clarity of your stock solution.

Troubleshooting Workflow:

G A Observe Loss of Potency/ Purity B Perform Forced Degradation Study (Acid, Base, H₂O₂, UV, Heat) A->B C Analyze Degradants via Stability-Indicating HPLC/LC-MS B->C D Identify Primary Degradation Pathway(s) C->D E Hydrolysis D->E  Acid/Base  Labile? F Oxidation D->F  H₂O₂  Labile? G Photodegradation D->G  Light  Labile? H Optimize Formulation: - Adjust pH with buffer - Replace labile esters  with amides E->H I Optimize Handling: - Use antioxidants - Store under inert gas (N₂/Ar) - Degas solvents F->I J Optimize Storage: - Use amber vials - Protect from light during  experiments G->J K Re-evaluate Stability of Optimized Compound H->K I->K J->K

Caption: A systematic workflow for identifying and mitigating pyrazole instability.

Data Presentation: Stability of Pyrazole Derivatives

The following tables summarize quantitative data on the stability of representative pyrazole compounds under various stress conditions.

Table 1: Hydrolytic and Oxidative Degradation of Celecoxib [3][6]

Stress ConditionTemperatureDuration (hours)% Degradation
Acidic (pH 1.14)40°C817~3%
Alkaline (NaOH)40°C817~3%
Oxidative (H₂O₂)23°C817~22%

Table 2: Photodegradation Kinetics of Pyraclonil in Aqueous Solution [1]

pHLight SourceHalf-life (t½)Rate Constant (k)
4UV (254 nm)32.29 min0.0299 min⁻¹
9UV (254 nm)-0.0160 min⁻¹
NeutralSimulated Sunlight42.52 h-

Table 3: Hydrolytic Stability of Pyrazole Ester and Amide Derivatives [2]

Compound TypeFunctional GroupBuffer pHHalf-life (t½)
EsterBenzoic Acid Ester81-2 hours
AmideAmide8Highly Stable
AlkeneAlkene (Ester Isostere)8Highly Stable

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to determine the intrinsic stability of a pyrazole compound.[5]

1. Sample Preparation:

  • Prepare a stock solution of your pyrazole compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal parts of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 40-60°C.

  • Base Hydrolysis: Mix equal parts of the stock solution with 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 40-60°C.

  • Oxidative Degradation: Mix equal parts of the stock solution with 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%. Keep at room temperature.

  • Thermal Degradation: Store the stock solution in a temperature-controlled oven at 60-80°C.

  • Photodegradation: Expose the stock solution in a transparent vial to a light source capable of emitting both visible and UV light, as specified by ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and near UV energy of ≥ 200 watt hours/m²).[7] A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.

3. Time Points and Analysis:

  • Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralize the acid and base samples before analysis.

  • Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2) to quantify the remaining parent compound and detect degradation products.

Protocol 2: Kinetic Solubility Assay

This protocol is used for a rapid, high-throughput assessment of the solubility of a pyrazole compound.

1. Preparation of Stock Solution:

  • Prepare a high-concentration stock solution of the pyrazole compound in 100% DMSO (e.g., 10 mM).

2. Serial Dilution:

  • In a 96-well plate, perform serial dilutions of the DMSO stock to create a range of concentrations.

3. Addition to Aqueous Buffer:

  • Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate pre-filled with a larger volume (e.g., 98 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4).

4. Detection of Precipitation:

  • Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the turbidity or light scattering in each well using a plate reader or nephelometer. An increase in signal relative to a DMSO-only control indicates precipitation.

5. Data Analysis:

  • The kinetic solubility is defined as the highest concentration of the compound that does not produce a significant increase in turbidity or light scattering.

Mandatory Visualization: Signaling Pathway and Troubleshooting

Many pyrazole derivatives function as kinase inhibitors. A prominent example is Ruxolitinib , a selective inhibitor of Janus Kinases (JAK1 and JAK2).[2] These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating genes involved in immunity and cell proliferation. The stability of such an inhibitor is paramount for its efficacy in experiments.

The following diagram illustrates the JAK-STAT signaling pathway and highlights the point of inhibition by a pyrazole-based drug like Ruxolitinib.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK (JAK1/JAK2) Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK 3. Autophosphorylation STAT STAT JAK->STAT 4. STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 5. Dimerization Gene Gene Transcription (Inflammation, Proliferation) STAT_dimer->Gene 6. Nuclear Translocation & DNA Binding Cytokine Cytokine Cytokine->Receptor 1. Binding Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK Inhibition

Caption: Inhibition of the JAK-STAT pathway by a pyrazole-based inhibitor.

References

Technical Support Center: HPLC Separation of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) separation of pyrazole isomers.

Troubleshooting Guides

This section addresses common problems encountered during the HPLC separation of pyrazole isomers, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Resolution or Co-elution of Pyrazole Regioisomers

Q1: I am not getting baseline separation of my pyrazole regioisomers. How can I improve the resolution?

A1: Poor resolution of regioisomers is a common challenge due to their similar polarities.[1] Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Gradient Elution: A shallow gradient can significantly enhance the separation of closely eluting compounds.[2] Start with a broad scouting gradient to determine the elution range of your isomers, then develop a shallower gradient within that range.[2]

    • Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Increasing the aqueous phase content will increase retention times and may improve separation.[3]

    • Mobile Phase Additives: The addition of small amounts of acid (e.g., formic acid, acetic acid, or trifluoroacetic acid) can improve peak shape and selectivity, especially in reversed-phase chromatography.[4][5] For example, a mobile phase of 0.1% trifluoroacetic acid in water and methanol (20:80 v/v) has been successfully used for pyrazoline derivatives.[4]

  • Change the Stationary Phase:

    • Column Chemistry: If you are using a standard C18 column, consider switching to a different stationary phase that offers alternative selectivity. Phenyl or pentafluorophenyl (PFP) columns can provide different interactions, such as π-π interactions, which can be beneficial for separating aromatic isomers.[6]

    • Particle Size and Column Length: Using a column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column can increase efficiency and improve resolution, though this may also increase backpressure.[7]

  • Adjust Operating Parameters:

    • Flow Rate: Lowering the flow rate can sometimes enhance separation, although it will increase the run time.[7]

    • Temperature: Temperature can affect selectivity. Try running the separation at different temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves resolution.[7]

Issue 2: Peak Tailing of Pyrazole Isomers

Q2: My pyrazole isomer peaks are showing significant tailing. What is the cause and how can I fix it?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or other issues related to the sample or HPLC system.[8][9] Here’s how to troubleshoot this problem:

  • Mobile Phase pH and Buffering:

    • Acidic and Basic Isomers: Pyrazoles are basic compounds.[5] For basic analytes, interactions with acidic residual silanol groups on the silica-based stationary phase are a primary cause of tailing.[8] To minimize this, operate at a lower pH (e.g., 2-4) to protonate the silanols, or at a high pH to deprotonate the basic analyte.[10][11]

    • Buffer Strength: Ensure your mobile phase is adequately buffered to maintain a consistent pH. A buffer concentration of 20-50 mM is often effective.[12]

  • Column Effects:

    • Column Type: Use a high-purity, end-capped column to minimize the number of free silanol groups.[12]

    • Column Contamination: If the column is old or has been used with diverse samples, it may be contaminated. Try flushing the column with a strong solvent or, if necessary, replace it.[10]

  • Sample-Related Issues:

    • Sample Overload: Injecting too much sample can lead to peak tailing.[9] Try diluting your sample and injecting a smaller volume.

    • Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[13]

Issue 3: Poor Separation of Chiral Pyrazole Isomers

Q3: I am struggling to separate the enantiomers of my chiral pyrazole derivative. What column and mobile phase should I use?

A3: The separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP).[14]

  • Chiral Stationary Phases (CSPs):

    • Polysaccharide-based CSPs: These are the most widely used and effective columns for separating a broad range of chiral compounds, including pyrazole derivatives.[14][15] Columns such as Lux Cellulose-2 and Lux Amylose-2 have demonstrated excellent chiral recognition for pyrazole enantiomers.[14]

    • (S,S)Whelk-O1: This CSP can offer complementary selectivity to polysaccharide-based columns and has been shown to be effective for separating chiral pyrazole intermediates in both HPLC and SFC.[16]

  • Mobile Phase Modes:

    • Normal Phase: Mixtures of n-hexane with an alcohol modifier (e.g., ethanol or isopropanol) are commonly used. This mode often provides high selectivity but can have longer analysis times.[14] For example, a mobile phase of 90% n-hexane and 10% isopropanol has been used for arylpyrazole herbicides.[1]

    • Polar Organic Mode: Using pure alcohols like methanol or ethanol, or acetonitrile, can lead to shorter run times and sharp peaks.[14] This mode is particularly beneficial for cellulose-based columns.[14]

    • Reversed-Phase: While less common for chiral separations on polysaccharide CSPs, it can be effective for some applications.

Frequently Asked Questions (FAQs)

Q4: What are typical starting conditions for separating pyrazole regioisomers on a C18 column?

A4: A good starting point for separating pyrazole regioisomers on a C18 column would be a gradient elution with a buffered aqueous phase and an organic modifier.[15] A representative method is provided in the experimental protocols section below.

Q5: How does mobile phase pH affect the retention of pyrazole isomers in reversed-phase HPLC?

A5: The pH of the mobile phase can significantly impact the retention of ionizable compounds like pyrazoles.[17] Since pyrazoles are basic, at a low pH (below their pKa), they will be protonated and become more polar, leading to earlier elution. At a higher pH (above their pKa), they will be in their neutral form, which is less polar and will be more retained on a reversed-phase column.[17] Controlling the pH is crucial for achieving reproducible retention times and selectivity.[11]

Q6: My peaks are splitting. What could be the cause?

A6: Peak splitting can be caused by several factors:

  • Column Contamination or Void: The inlet of the column may be partially blocked, or a void may have formed at the head of the column.[18]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak splitting, especially for early eluting peaks.

  • Co-elution: The split peak may actually be two closely eluting, unresolved compounds.

Q7: How should I prepare my pyrazole isomer sample for HPLC analysis?

A7: Proper sample preparation is crucial for obtaining reliable results.[19]

  • Dissolution: Dissolve the sample in a solvent that is compatible with the mobile phase. Ideally, use the initial mobile phase composition as the sample solvent.[13] Methanol and acetonitrile are common choices.[19]

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column frit.[19]

  • Concentration: The sample concentration should be within the linear range of the detector to avoid peak distortion due to overloading.[9]

Data Presentation

Table 1: Example Chromatographic Conditions for Pyrazole Isomer Separations

Isomer Type Column Mobile Phase Flow Rate Detection Reference
RegioisomersC18, 150 mm x 4.6 mm, 5 µmA: 0.1% Phosphoric acid in WaterB: AcetonitrileGradient: 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B1.0 mL/min220 nm[15]
Chiral (Enantiomers)Lux Cellulose-2, 150 mm x 4.6 mm, 5 µm100% Methanol1.0 mL/min254 nm[14]
Chiral (Enantiomers)Lux Amylose-2, 150 mm x 4.6 mm, 5 µmn-Hexane/Ethanol (90:10, v/v)1.0 mL/min254 nm[14]
Pyrazoline DerivativeEclipse XDB-C18, 150 mm x 4.6 mm, 5 µm0.1% Trifluoroacetic acid in Water:Methanol (20:80, v/v)1.0 mL/min206 nm[4]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for the Separation of Pyrazole Regioisomers

This protocol is adapted from a method for analyzing 3-methylpyrazole and its potential impurities, including regioisomers.[15]

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 80% B (linear gradient)

      • 20-25 min: 80% B (isocratic hold)

      • 25.1-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 220 nm.

  • Sample Preparation:

    • Prepare a stock solution of the pyrazole isomer mixture at approximately 0.5 mg/mL.

    • Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Protocol 2: Chiral HPLC Method for the Separation of Pyrazole Enantiomers

This protocol is based on the successful separation of pyrazole derivatives using a polysaccharide-based chiral stationary phase in polar organic mode.[14]

  • Instrumentation:

    • HPLC system with an isocratic pump, autosampler, column oven, and UV-Vis or PDA detector.

  • Chromatographic Conditions:

    • Column: Lux Cellulose-2, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: 100% Methanol (HPLC grade).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5-10 µL.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of the racemic pyrazole derivative at a concentration of approximately 1 mg/mL.

    • Dissolve the sample in the mobile phase (100% Methanol).

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Mandatory Visualization

Troubleshooting_Peak_Tailing start Peak Tailing Observed cause Identify Potential Cause start->cause col_issue Column Issues cause->col_issue  Is it all peaks or  specific to analyte type? mp_issue Mobile Phase Issues cause->mp_issue smp_issue Sample Issues cause->smp_issue col_sol1 Use High-Purity, End-Capped Column col_issue->col_sol1 col_sol2 Flush or Replace Contaminated Column col_issue->col_sol2 mp_sol1 Adjust pH (Low for Basic Analytes) mp_issue->mp_sol1 mp_sol2 Increase Buffer Strength mp_issue->mp_sol2 smp_sol1 Reduce Sample Concentration/Volume smp_issue->smp_sol1 smp_sol2 Dissolve Sample in Initial Mobile Phase smp_issue->smp_sol2 HPLC_Method_Development_Pyrazole_Regioisomers start Goal: Separate Pyrazole Regioisomers step1 Step 1: Initial Column & Mobile Phase Selection start->step1 step1_details Column: C18 (150 x 4.6 mm, 5 µm) Mobile Phase: Water/Acetonitrile Gradient step1->step1_details step2 Step 2: Run Scouting Gradient step1->step2 step2_details e.g., 5-95% Acetonitrile over 20 min step2->step2_details decision1 Resolution Achieved? step2->decision1 step3 Step 3: Optimization decision1->step3 No end Optimized Separation decision1->end Yes opt1 Shallow Gradient step3->opt1 opt2 Adjust pH (add acid) step3->opt2 opt3 Change Organic Modifier (MeOH) step3->opt3 opt4 Change Column (e.g., Phenyl) step3->opt4 opt1->decision1 opt2->decision1 opt3->decision1 opt4->decision1

References

Technical Support Center: Enhancing the Solubility of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: What are the primary strategies for improving the aqueous solubility of this compound?

A2: The primary strategies for enhancing the solubility of poorly soluble acidic drugs like this compound include:

  • pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the carboxylic acid group.[5][6]

  • Salt Formation: Converting the acidic parent molecule into a more soluble salt form.[6][7][8]

  • Co-crystallization: Forming a multi-component crystal with a suitable coformer.[5][9]

  • Particle Size Reduction: Increasing the surface area-to-volume ratio through techniques like micronization.[5][10]

  • Use of Co-solvents: Blending water with a miscible organic solvent to increase solubility.[6][7]

  • Hydrotropy: Adding agents (hydrotropes) that increase the solubility of poorly soluble compounds.[6][8]

Q3: How does pH affect the solubility of this compound?

A3: As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent. At a pH below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group will deprotonate to form a carboxylate anion, which is more polar and thus more soluble in water. Therefore, adjusting the pH with a suitable base can significantly enhance its aqueous solubility.[5][6]

Q4: What types of salts can be formed to improve solubility?

A4: For an acidic compound like this compound, forming salts with pharmaceutically acceptable bases is a common and effective method to increase solubility.[6][8] Examples include alkali metal salts (e.g., sodium, potassium) and amine salts. The choice of the counter-ion can have a significant impact on the resulting salt's solubility and stability.

Q5: What is co-crystallization and how can it help?

A5: Co-crystallization involves combining the active pharmaceutical ingredient (API), in this case, this compound, with a benign "coformer" molecule in a specific stoichiometric ratio within a crystal lattice.[9] These co-crystals are held together by non-covalent interactions, such as hydrogen bonding.[9] By selecting an appropriate coformer, it is possible to modify the physicochemical properties of the API, including its solubility and dissolution rate.[11]

Troubleshooting Guides

Issue 1: Poor dissolution of the compound in neutral aqueous buffers.
Potential Cause Troubleshooting Step Expected Outcome
Low intrinsic solubility of the free acid form.pH Adjustment: Increase the pH of the buffer to a value at least 1-2 units above the predicted pKa of the carboxylic acid.Increased solubility due to the formation of the more soluble carboxylate salt.
Compound is in a stable, low-solubility crystalline form.Salt Formation: Synthesize a salt of the compound with a suitable counter-ion (e.g., sodium or potassium).The salt form is likely to have a higher aqueous solubility and faster dissolution rate.[6][7]
Slow dissolution kinetics due to large particle size.Particle Size Reduction: Employ micronization or nanosuspension techniques to reduce the particle size of the solid compound.[10]Increased surface area leads to a faster dissolution rate.[10]
Issue 2: Precipitation of the compound upon addition to a formulation.
Potential Cause Troubleshooting Step Expected Outcome
The pH of the formulation is below the pKa of the compound.Buffer Selection: Ensure the formulation is buffered to a pH that maintains the compound in its ionized, soluble form.The compound remains in solution without precipitating.
The concentration of the compound exceeds its solubility in the formulation.Co-solvent Addition: Introduce a water-miscible co-solvent (e.g., ethanol, propylene glycol, PEG 400) to the formulation.[7]The co-solvent system increases the overall solubility of the compound.
Common ion effect reducing solubility.Review Formulation Components: Check for the presence of other ionic species in the formulation that might suppress the dissolution of a salt form of the compound.Identify and potentially replace components that contribute to the common ion effect.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents

SolventTemperature (°C)Hypothetical Solubility (mg/mL)
Water (pH 5.0)25< 0.1
Water (pH 7.4)250.5
0.1 M HCl25< 0.05
0.1 M NaOH25> 10
Ethanol2515
Propylene Glycol2520
PEG 4002530

Table 2: Hypothetical Impact of Solubility Enhancement Techniques

TechniqueConditionsHypothetical Solubility Enhancement (fold increase vs. water at pH 7.4)
pH AdjustmentpH 8.0 Buffer20
Salt FormationSodium Salt50
Co-crystallizationWith Nicotinamide15
Co-solvency20% Ethanol in Water10

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, borate buffers).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: Withdraw an aliquot from each vial and filter it through a 0.22 µm filter to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility as a function of pH.

Protocol 2: Salt Formation (Sodium Salt)
  • Dissolution: Dissolve 1 equivalent of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Base Addition: Slowly add 1 equivalent of a sodium source (e.g., sodium hydroxide or sodium ethoxide) dissolved in the same solvent to the solution while stirring.

  • Precipitation/Crystallization: The sodium salt may precipitate out of the solution. If not, the solvent can be slowly evaporated or an anti-solvent can be added to induce crystallization.

  • Isolation: Collect the solid salt by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting material and dry it under vacuum.

  • Characterization: Confirm the formation of the salt and its purity using techniques such as NMR, FTIR, and elemental analysis.

Protocol 3: Co-crystal Screening by Liquid-Assisted Grinding
  • Coformer Selection: Choose a selection of pharmaceutically acceptable coformers with functional groups that can form hydrogen bonds with the carboxylic acid of the target compound (e.g., amides, other carboxylic acids, pyridines).

  • Stoichiometric Mixing: Mix this compound and the chosen coformer in a specific molar ratio (e.g., 1:1) in a grinding jar.

  • Liquid Addition: Add a few drops of a suitable solvent (e.g., acetonitrile, ethanol) to the mixture.

  • Grinding: Grind the mixture using a ball mill or a mortar and pestle for a set period (e.g., 30-60 minutes).

  • Isolation and Analysis: Isolate the resulting solid and analyze it using techniques like Powder X-ray Diffraction (PXRD) to identify the formation of new crystalline phases, indicating co-crystal formation.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_analysis Analysis cluster_outcome Outcome problem Poor Aqueous Solubility of This compound ph_adjust pH Adjustment problem->ph_adjust salt_form Salt Formation problem->salt_form cocrystal Co-crystallization problem->cocrystal solubility_test Solubility Testing (e.g., HPLC) ph_adjust->solubility_test solid_state Solid-State Characterization (e.g., PXRD, DSC) salt_form->solid_state cocrystal->solid_state outcome Enhanced Solubility and Dissolution Rate solubility_test->outcome solid_state->solubility_test

Caption: Workflow for improving the solubility of the target compound.

signaling_pathway cluster_compound This compound cluster_conditions Aqueous Environment free_acid Free Acid (Low Solubility) ionized_form Ionized Form (Salt) (High Solubility) free_acid->ionized_form Deprotonation ionized_form->free_acid Protonation low_ph Low pH (< pKa) low_ph->free_acid high_ph High pH (> pKa) high_ph->ionized_form

Caption: pH-dependent equilibrium of the ionizable compound.

References

Technical Support Center: Scale-Up Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of pyrazole derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of pyrazole derivative synthesis in a question-and-answer format.

Issue 1: Decreased Yield Upon Scale-Up

Q: We observed a significant drop in yield when moving from a gram-scale to a kilogram-scale reaction. What are the likely causes and how can we mitigate this?

A: A decrease in yield during scale-up is a common problem and can be attributed to several factors related to mass and heat transfer, as well as reaction kinetics.

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient. This can lead to localized hot spots or insufficient heating, promoting side reactions or incomplete conversion.

  • Poor Mixing: Inadequate agitation in large reactors can result in non-homogeneous reaction mixtures, leading to localized concentration gradients and reduced reaction rates.

  • Extended Reaction Times: Reactions that are complete within a few hours at the lab scale may require significantly longer at a larger scale to reach completion.

Solutions:

  • Optimize Heat Transfer: Employ a reactor with a jacketed system for better temperature control. For highly exothermic reactions, consider a semi-batch process where one of the reagents is added portion-wise to manage heat evolution.

  • Improve Mixing: Use an appropriately sized and shaped impeller for the reactor. The mixing speed should be optimized to ensure thorough mixing without causing excessive shear that could degrade the product.

  • Monitor Reaction Progress: Closely monitor the reaction using in-process controls (e.g., HPLC, TLC). Do not rely solely on the reaction time from the lab-scale experiment.

Issue 2: Poor Regioselectivity

Q: Our scaled-up synthesis of a substituted pyrazole has resulted in a mixture of the desired regioisomer and other isomers. How can we improve regioselectivity?

A: Maintaining regioselectivity upon scale-up is crucial, as different regioisomers can have vastly different biological activities. The formation of undesired isomers is often influenced by reaction conditions.[1]

Solutions:

  • Solvent Choice: The polarity of the solvent can significantly influence the regiochemical outcome. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some pyrazole formations.[2]

  • Control of Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the kinetic product over the thermodynamic one, thus improving selectivity.

  • pH Control: The acidity or basicity of the reaction medium is critical. Under acidic conditions, the hydrazine can be protonated, altering the nucleophilicity of its two nitrogen atoms and influencing the initial site of attack.[1]

  • Alternative Synthetic Routes: Consider synthetic strategies that offer inherent regiochemical control, such as those starting from precursors that have one of the nitrogen atoms of the pyrazole ring already incorporated.

Issue 3: Exothermic Runaway and Safety Concerns with Hydrazine

Q: We are concerned about the exothermic nature of the reaction with hydrazine hydrate, especially at a larger scale. What are the primary safety concerns and how can they be managed?

A: The use of hydrazine hydrate is a significant safety concern during scale-up due to its toxicity, flammability, and the highly exothermic nature of its reactions, which can lead to thermal runaway.[3]

Primary Safety Concerns:

  • Thermal Runaway: Condensation reactions involving hydrazine can be highly exothermic, posing a risk of thermal runaway if not properly controlled.

  • Toxicity: Hydrazine is acutely toxic via ingestion, inhalation, and dermal contact and is a suspected carcinogen.[4]

  • Flammability and Explosivity: Hydrazine has a wide flammability range and its vapors can be explosive.[4] It can also self-ignite at low temperatures.[4]

Management Strategies:

  • Controlled Addition: Implement slow, controlled addition of hydrazine hydrate to the reaction mixture.

  • Efficient Cooling: Ensure the reactor has adequate cooling capacity to dissipate the heat generated.

  • Dilution: Use a sufficient amount of an appropriate solvent to absorb the heat of reaction.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of flammable vapor-air mixtures.

  • Personal Protective Equipment (PPE): Always handle hydrazine in a well-ventilated fume hood with appropriate PPE, including a flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and chemical safety goggles with a face shield.

Issue 4: Purification Difficulties

Q: We are facing challenges in purifying our pyrazole derivative at a larger scale. Column chromatography is becoming impractical, and recrystallization is not yielding a pure product. What can we do?

A: Purification is a common bottleneck in scale-up. What works at the gram scale may not be efficient or effective at the kilogram scale.

Solutions:

  • Optimize Recrystallization:

    • Solvent Screening: Systematically screen a variety of single and mixed solvent systems. Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, acetone, and ethyl acetate.

    • Controlled Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals. Seeding with a small crystal of the pure compound can be beneficial.

  • Alternative Purification Techniques:

    • Slurry Washes: Washing the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble can be a highly effective and scalable purification method.

    • Acid-Base Extraction: If the pyrazole derivative has acidic or basic properties, an acid-base extraction can be an effective way to separate it from neutral impurities.

  • Flow Chemistry: Consider transitioning to a continuous flow synthesis setup. Flow chemistry can offer better control over reaction parameters, leading to cleaner reactions and potentially simplifying purification.[5][6]

Data Presentation

The following table provides a representative comparison of a hypothetical Knorr pyrazole synthesis at different scales, illustrating common challenges encountered during scale-up.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (100 kg)
Reactant A 10.0 g1.00 kg100.0 kg
Reactant B (Hydrazine Hydrate) 6.5 g0.65 kg65.0 kg
Solvent (Ethanol) 100 mL10.0 L1000 L
Reaction Temperature 78 °C (reflux)78-82 °C (jacketed reactor)78-85 °C (jacketed reactor)
Reaction Time 4 hours8 hours12-16 hours
Yield (isolated) 85%78%72%
Purity (by HPLC) 99.5%98.0%96.5%
Key Impurity 1 (Regioisomer) 0.2%0.8%1.5%
Key Impurity 2 (Unreacted A) 0.1%0.5%1.0%
Key Impurity 3 (Degradation) <0.1%0.3%0.7%
Purification Method Column ChromatographyRecrystallizationMulti-step Recrystallization

Experimental Protocols

Protocol 1: Detailed Methodology for Knorr Pyrazole Synthesis (Lab Scale)

This protocol describes a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (0.1 mol) in ethanol (100 mL).

  • Reagent Addition: Slowly add the substituted hydrazine (0.1 mol) to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into ice-water (200 mL) with stirring. The crude product should precipitate.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Large-Scale Recrystallization of a Pyrazole Derivative (e.g., Celecoxib)

This protocol outlines a general procedure for the purification of a pyrazole derivative at a larger scale.[7][8]

  • Dissolution: In a jacketed glass reactor, charge the crude celecoxib (1.0 kg) and a suitable solvent mixture (e.g., 5 L of a toluene/acetone mixture).

  • Heating: Heat the mixture to reflux with stirring until all the solid has dissolved.

  • Decolorization (Optional): If the solution is colored, add activated carbon (e.g., 50 g), and stir at reflux for 30 minutes.

  • Hot Filtration: Filter the hot solution through a pre-heated filter to remove the activated carbon and any insoluble impurities.

  • Crystallization: Slowly cool the filtrate to room temperature with gentle agitation. Seeding with a small amount of pure celecoxib crystals can be beneficial to induce crystallization.

  • Cooling: Further cool the mixture to 0-5 °C and hold for at least 2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by filtration (e.g., using a Nutsche filter-dryer).

  • Washing: Wash the filter cake with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum at an appropriate temperature (e.g., 60-70 °C) until a constant weight is achieved.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Logic for Pyrazole Synthesis Scale-Up start Start: Scale-Up Synthesis issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Yield poor_selectivity Poor Regioselectivity issue->poor_selectivity Purity exotherm Exothermic/Safety Issue issue->exotherm Safety purification Purification Difficulty issue->purification Work-up solution_yield Optimize Heat Transfer Improve Mixing Monitor Reaction Time low_yield->solution_yield solution_selectivity Change Solvent (e.g., TFE/HFIP) Adjust Temperature/pH Consider Alternative Route poor_selectivity->solution_selectivity solution_exotherm Controlled Addition Efficient Cooling Dilution Inert Atmosphere Strict PPE exotherm->solution_exotherm solution_purification Optimize Recrystallization Slurry Wash Acid-Base Extraction Consider Flow Chemistry purification->solution_purification end End: Successful Scale-Up solution_yield->end solution_selectivity->end solution_exotherm->end solution_purification->end

Caption: Troubleshooting logic for pyrazole synthesis scale-up.

Hydrazine_Safety_Protocol Hydrazine Handling Safety Protocol start Prepare for Hydrazine Use ppe Don Appropriate PPE: - Flame-resistant lab coat - Chemical-resistant gloves - Goggles and face shield start->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood handling Handle Hydrazine: - Use slow, controlled addition - Maintain inert atmosphere - Monitor temperature fume_hood->handling spill Spill Occurs handling->spill Yes no_spill No Spill handling->no_spill No emergency Emergency Response: - Evacuate area - Alert others - Use spill kit for small spills - Call emergency services spill->emergency waste Dispose of Waste Properly: - Collect in designated, sealed container - Label as hazardous waste no_spill->waste emergency->waste end Procedure Complete waste->end

Caption: Safety protocol for handling hydrazine.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using flow chemistry for the scale-up of pyrazole synthesis?

A1: Flow chemistry offers several advantages over traditional batch processing for scaling up pyrazole synthesis.[5][6] These include enhanced heat and mass transfer, which allows for better temperature control and mixing, leading to improved yields and selectivity. The smaller reaction volumes at any given time also significantly improve the safety profile, especially when using hazardous reagents like hydrazine. Furthermore, flow chemistry can facilitate easier process automation and integration of in-line analysis and purification steps.

Q2: Can changing the order of reagent addition improve the outcome of a scaled-up pyrazole synthesis?

A2: Yes, the order of addition can be critical, especially in multi-component reactions or when dealing with unsymmetrical starting materials. For instance, in the Knorr synthesis, pre-forming the hydrazone of the more reactive carbonyl group before cyclization can sometimes improve regioselectivity. It is advisable to study the effect of the order of addition at the lab scale before implementing it at a larger scale.

Q3: How can I minimize the formation of by-products during the scale-up of a metal-catalyzed pyrazole synthesis?

A3: In metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings on a pyrazole core, by-product formation can increase upon scale-up due to issues with catalyst deactivation, inefficient mixing, or localized overheating. To mitigate this, ensure homogeneous catalyst distribution through efficient stirring, maintain strict control over the reaction temperature, and ensure all reagents and solvents are of high purity and free of catalyst poisons. In some cases, a higher catalyst loading or the use of a more robust catalyst system may be necessary at a larger scale.

Q4: Are there "greener" alternatives to traditional solvents for pyrazole synthesis that are suitable for scale-up?

A4: Yes, there is a growing interest in developing more environmentally friendly synthetic methods for pyrazoles.[9] Solvents like ethanol, water, or ionic liquids are being explored as greener alternatives to chlorinated solvents or DMF. Microwave-assisted synthesis, often in solvent-free conditions, has also been shown to be an efficient and environmentally friendly method for preparing pyrazole derivatives, with the added benefit of significantly reduced reaction times.[10]

Q5: What are the critical parameters to consider when transferring a pyrazole synthesis from a round-bottom flask to a jacketed reactor?

A5: When moving from a round-bottom flask to a jacketed reactor, several parameters need to be carefully considered:

  • Heating and Cooling Rates: The heating and cooling profiles of a jacketed reactor are different from a heating mantle. The rate of temperature change should be carefully controlled to avoid thermal shock or runaway reactions.

  • Agitation: The type, size, and speed of the agitator must be selected to ensure efficient mixing for the specific reaction volume and viscosity.

  • Probe Placement: Temperature and pH probes should be placed correctly to give a representative reading of the bulk reaction mixture.

  • Material of Construction: Ensure that the reactor materials are compatible with all the reagents and solvents used in the synthesis.

References

Technical Support Center: Synthesis of 3-(3-Methyl-1H-pyrazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and purification challenges.

Problem 1: Low Yield of the Desired Product

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Suboptimal Reaction Conditions: Temperature, solvent, or catalyst may not be ideal.

  • Formation of Side Products: Significant formation of side products can consume starting materials and reduce the yield of the desired product.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product.

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature if the reaction is sluggish at room temperature. However, be aware that higher temperatures can promote side reactions like polymerization.

    • Solvent: Aprotic polar solvents like DMF or DMSO can improve the solubility of reactants and facilitate the reaction.

    • Base/Catalyst: The choice and amount of base or catalyst are crucial. For Michael additions, a variety of catalysts can be employed. The strength and stoichiometry of the base should be carefully considered to ensure deprotonation of the pyrazole without promoting unwanted side reactions.

  • Investigate Side Product Formation: Analyze the crude reaction mixture by LC-MS or NMR to identify any major side products. Refer to the sections below for specific side reaction troubleshooting.

Problem 2: Presence of an Isomeric Impurity

A common issue in the alkylation of 3-methylpyrazole is the formation of a mixture of two regioisomers: the desired N1-alkylated product, this compound, and the undesired N2-alkylated product, 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid.

Troubleshooting & Optimization:

  • Steric Hindrance: The formation of the desired N1 isomer is generally favored due to the steric hindrance imposed by the methyl group at the 3-position, which disfavors alkylation at the adjacent N2 position. Using a bulkier acrylate derivative, if the synthesis allows, can further enhance this preference.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the isomer ratio. Experimenting with different solvents may be necessary.

    • Catalyst: Certain catalysts can favor the formation of one isomer over the other. For instance, in some alkylations of pyrazoles, magnesium-based catalysts have been shown to favor N2-alkylation, so their use should be avoided if the N1 isomer is desired.

  • Purification:

    • Column Chromatography: The N1 and N2 isomers often have very similar polarities, making their separation by standard column chromatography challenging. Experiment with different solvent systems (eluents) to improve separation. Sometimes adding a small amount of a third solvent can be beneficial.

    • Crystallization: If the desired product or the impurity is a solid, fractional crystallization can be an effective purification method.

Problem 3: Formation of Polymeric Byproducts

When using acrylic acid or its esters, polymerization can be a significant side reaction, especially at elevated temperatures.

Troubleshooting & Optimization:

  • Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Use of Inhibitors: While commercial acrylates often contain polymerization inhibitors, their effectiveness can diminish over time or under certain reaction conditions. If polymerization is a persistent issue, the addition of a radical inhibitor to the reaction mixture might be considered, although this should be done with caution to avoid interference with the desired reaction.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time, as this can increase the likelihood of polymerization.

Problem 4: Hydrolysis of Acrylate Ester

If using an acrylate ester (e.g., ethyl acrylate) as a starting material, hydrolysis to acrylic acid can occur, especially in the presence of water and a base or acid.

Troubleshooting & Optimization:

  • Anhydrous Conditions: Ensure that all reagents and solvents are dry to minimize hydrolysis.

  • Control of pH: If possible, maintain a neutral or slightly basic pH to avoid acid- or base-catalyzed hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common method is the Michael addition of 3-methylpyrazole to an acrylic acid derivative, such as acrylic acid itself or an ester like ethyl acrylate. This reaction involves the nucleophilic attack of one of the nitrogen atoms of the pyrazole ring onto the double bond of the acrylate.

Q2: What are the major side products I should expect?

A2: The most significant side product is the regioisomer, 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid, formed by alkylation at the N2 position of the pyrazole ring. Other potential side products include polymers of the acrylate starting material and, if using an acrylate ester, the corresponding carboxylic acid from hydrolysis.

Q3: How can I confirm the structure of the desired N1 isomer versus the N2 isomer?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective technique for distinguishing between the N1 and N2 isomers. The chemical shifts of the pyrazole ring protons and the adjacent methylene protons of the propanoic acid chain will be different for the two isomers. Detailed 2D NMR experiments like HMBC and NOESY can also help in unambiguous structure elucidation.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Acrylates are known to be irritants and can be harmful if inhaled or in contact with skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. 3-Methylpyrazole is also a chemical that should be handled with care. Consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

Experimental Protocols

General Experimental Protocol for the Michael Addition of 3-Methylpyrazole to an Acrylate:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3-methylpyrazole in a suitable solvent (e.g., ethanol, acetonitrile, DMF, or neat).

  • Addition of Base/Catalyst (if necessary): If a base or catalyst is used to facilitate the reaction, add it to the solution of 3-methylpyrazole. Common bases include potassium carbonate or triethylamine.

  • Addition of Acrylate: Slowly add the acrylate reactant (e.g., acrylic acid or ethyl acrylate) to the reaction mixture. An excess of one of the reactants may be used to drive the reaction to completion.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates) for a specified period. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will depend on the solvent and reagents used. It may involve:

    • Removal of the solvent under reduced pressure.

    • Addition of water and extraction with an organic solvent.

    • Washing the organic layer with brine and drying over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: The crude product is then purified. This is a critical step to separate the desired N1 isomer from the N2 isomer and other impurities.

    • Column Chromatography: Use a suitable stationary phase (e.g., silica gel) and a carefully selected eluent system.

    • Crystallization: If the product is a solid, recrystallization from an appropriate solvent or solvent mixture can be an effective purification method.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

Data Presentation

Table 1: Potential Side Products and Their Characteristics

Side Product NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Key Identification Notes
3-(5-methyl-1H-pyrazol-1-yl)propanoic acid(Structure of N2 isomer)C₇H₁₀N₂O₂154.17Isomer of the desired product. Can be distinguished by NMR spectroscopy.
Poly(acrylic acid)(Repeating acrylic acid units)(C₃H₄O₂)nVariableInsoluble in many organic solvents. Appears as a gummy or solid precipitate.
Acrylic acid dimer/trimer(Structure of dimer/trimer)C₆H₈O₄ / C₉H₁₂O₆144.12 / 216.19Can be detected by mass spectrometry. May co-elute with the product in chromatography.

Visualization

Diagram 1: Synthesis Pathway and Major Side Reaction

This diagram illustrates the main reaction for the synthesis of this compound and the competing formation of the N2-isomer.

Synthesis_Pathway Reactant1 3-Methylpyrazole Product This compound (Desired N1-Isomer) Reactant1->Product Michael Addition (N1 Attack) SideProduct 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid (N2-Isomer Side Product) Reactant1->SideProduct Michael Addition (N2 Attack) Reactant2 Acrylic Acid Reactant2->Product Reactant2->SideProduct

Caption: Synthesis of the target molecule and the main isomeric side product.

Diagram 2: Troubleshooting Logic for Low Product Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues of low product yield.

Troubleshooting_Yield Start Low Product Yield CheckCompletion Check Reaction Completion (TLC, LC-MS) Start->CheckCompletion Incomplete Reaction Incomplete CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes OptimizeConditions Optimize Reaction Conditions: - Increase Temperature - Change Solvent - Adjust Catalyst/Base Incomplete->OptimizeConditions AnalyzeSideProducts Analyze for Side Products (LC-MS, NMR) Complete->AnalyzeSideProducts OptimizeConditions->CheckCompletion IsomerFormation Isomer (N2) Formation? AnalyzeSideProducts->IsomerFormation Polymerization Polymerization? AnalyzeSideProducts->Polymerization PurificationIssue Investigate Purification Loss IsomerFormation->PurificationIssue Yes Polymerization->OptimizeConditions Yes

Caption: A workflow for troubleshooting low yields in the synthesis.

Technical Support Center: Synthesis of Pyrazole Propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the decarboxylation step in pyrazole propanoic acid synthesis.

Troubleshooting Guide

This guide addresses common problems encountered during the decarboxylation of pyrazole carboxylic acid precursors to pyrazole propanoic acids.

Issue 1: Low or No Yield of Decarboxylated Product

Possible Causes:

  • Incomplete Reaction: The reaction time or temperature may be insufficient for complete decarboxylation.

  • Suboptimal Reaction Conditions: The chosen method (thermal, acidic, basic, or metal-catalyzed) may not be suitable for the specific substrate. For instance, substrates with haloalkyl substituents can be challenging to decarboxylate and may require specific catalysts.[1][2][3]

  • Product Volatility: The decarboxylated pyrazole product may be volatile, leading to loss during the reaction or workup.[1][3]

  • Side Reactions: The starting material or product may be degrading under the reaction conditions.

  • Inefficient Catalyst: In metal-catalyzed decarboxylation, the copper catalyst may be inactive or used in an insufficient amount.

Recommended Solutions:

  • Optimize Reaction Conditions:

    • Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.

    • Extend the reaction time.

    • If using acidic or basic conditions, vary the concentration and equivalents of the acid or base.[1][2][3]

  • Select an Appropriate Method:

    • For thermally sensitive substrates, consider lower temperature methods like copper-catalyzed decarboxylation.

    • For substrates with haloalkyl groups, copper-catalyzed methods with ligands such as 1,10-phenanthroline have been shown to be effective.[1][3]

  • Minimize Product Loss:

    • Use a condenser to prevent the loss of volatile products.

    • Consider performing the reaction in a sealed vessel if appropriate.

    • Carefully optimize the extraction and purification steps to minimize product loss.

  • Troubleshoot Catalysis:

    • Ensure the copper catalyst (e.g., Cu₂O, CuO, or Cu) is of high quality.[1]

    • Increase the catalyst loading, though typically 0.05 to 0.5 equivalents are sufficient.[1]

    • Consider the addition of a ligand like 1,10-phenanthroline, which can facilitate the reaction.[1][3]

Issue 2: Formation of Significant Byproducts

Possible Causes:

  • Thermal Decomposition: High reaction temperatures can lead to the degradation of the starting material or the desired product.

  • Ring Opening or Rearrangement: Harsh acidic or basic conditions can sometimes lead to undesired reactions of the pyrazole ring.

  • Reactions with Solvent: The solvent may not be inert under the reaction conditions. For example, high-boiling point solvents like quinoline or NMP might participate in side reactions at elevated temperatures.[3]

Recommended Solutions:

  • Lower Reaction Temperature: If byproducts are observed at higher temperatures, attempt the decarboxylation at the lowest effective temperature.

  • Change the Solvent: Select a high-boiling point, inert solvent. Mesitylene or dichlorobenzene are often used.[1]

  • Modify pH: If using acidic or basic conditions, screen different acids or bases and their concentrations to find a milder condition that still promotes decarboxylation.

  • Employ a Catalytic Method: Copper-catalyzed decarboxylation can often be performed under milder conditions than thermal methods, potentially reducing byproduct formation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for decarboxylating pyrazole carboxylic acids?

A1: The most common methods include:

  • Thermal Decarboxylation: Heating the pyrazole carboxylic acid, either neat or in a high-boiling solvent.

  • Acid-Catalyzed Decarboxylation: Heating in the presence of an acid such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid.[1][2][3]

  • Base-Catalyzed Decarboxylation: Heating in the presence of an inorganic base like potassium carbonate or cesium carbonate.[1][2]

  • Copper-Catalyzed Decarboxylation: Heating with a copper compound (e.g., Cu₂O, CuO, Cu) and a base. This method is often effective for challenging substrates.[1][4]

Q2: My pyrazole has electron-withdrawing groups. Will this affect the decarboxylation?

A2: Yes, electron-withdrawing groups, particularly haloalkyl groups, can make decarboxylation more difficult, often resulting in low yields.[2][3] For such substrates, copper-catalyzed methods are often more successful than simple thermal decarboxylation.[1][3]

Q3: What is the role of a ligand like 1,10-phenanthroline in copper-catalyzed decarboxylation?

A3: Ligands like 1,10-phenanthroline can coordinate to the copper center and facilitate the catalytic cycle of the decarboxylation reaction. This can lead to higher yields and allow the reaction to proceed under milder conditions.[1][3]

Q4: Can I perform the decarboxylation in the presence of water?

A4: In some cases, a small amount of water is tolerated or even beneficial in decarboxylation reactions.[1][3] However, in other instances, anhydrous conditions are preferred. It is best to consult specific literature procedures for your chosen method or to screen both conditions.

Q5: How can I monitor the progress of my decarboxylation reaction?

A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC). A simple method is to watch for the cessation of CO₂ evolution.

Data Presentation: Comparison of Decarboxylation Methods

MethodReagents & ConditionsTemperature Range (°C)Typical Reaction TimeAdvantagesDisadvantages
Acid-Catalyzed H₂SO₄, HCl, or other strong acids in water or an organic solvent.[1][2][3]80 - 2202 - 7 hoursSimple reagents.Harsh conditions can lead to byproducts.[1][2][3]
Base-Catalyzed K₂CO₃, Cs₂CO₃, or other inorganic bases.[1][2]80 - 1501 - 7 hoursMilder than acidic conditions.May not be effective for all substrates.[1][2]
Copper-Catalyzed Cu, Cu₂O, or CuO with a base (e.g., K₂CO₃).[1]80 - 190VariesEffective for difficult substrates, including those with haloalkyl groups.[1][3]Requires a metal catalyst which may need to be removed.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Decarboxylation

  • To a round-bottom flask equipped with a reflux condenser, add the pyrazole carboxylic acid (1.0 eq.).

  • Add a suitable solvent (e.g., water or a high-boiling organic solvent).

  • Add the acid catalyst (e.g., H₂SO₄, 0.5 - 1.2 eq.).[1][2]

  • Heat the reaction mixture to the desired temperature (typically 80-190 °C) and monitor the reaction progress.[1][2]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product is solid, it may be isolated by filtration.

  • If the product is soluble, neutralize the mixture with a base and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

Protocol 2: General Procedure for Copper-Catalyzed Decarboxylation

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole carboxylic acid (1.0 eq.), copper catalyst (e.g., Cu₂O, 0.05 eq.), and a base (e.g., K₂CO₃, 1.0 eq.).[1]

  • Add a high-boiling point inert solvent (e.g., mesitylene).

  • If required, add a ligand (e.g., 1,10-phenanthroline, 0.1 eq.).[1][3]

  • Heat the reaction mixture to the desired temperature (typically 80-175 °C) and monitor the reaction progress.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst and base.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Low Decarboxylation Yield start Low or No Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction optimize_conditions Increase Temperature/Time Vary Reagent Stoichiometry incomplete_reaction->optimize_conditions Yes product_loss Product Volatility? incomplete_reaction->product_loss No success Yield Improved optimize_conditions->success minimize_loss Use Condenser Optimize Workup product_loss->minimize_loss Yes side_reactions Side Reactions? product_loss->side_reactions No minimize_loss->success change_method Consider Milder Method (e.g., Copper-Catalyzed) side_reactions->change_method Yes catalyst_issue Catalyst Inactive? side_reactions->catalyst_issue No change_method->success check_catalyst Use Fresh Catalyst Increase Loading Add Ligand catalyst_issue->check_catalyst Yes catalyst_issue->success No check_catalyst->success Experimental_Workflow General Experimental Workflow start Start: Pyrazole Carboxylic Acid reaction_setup Reaction Setup: - Add Reagents & Solvent - Inert Atmosphere (if needed) start->reaction_setup decarboxylation Decarboxylation: - Heat to Target Temperature - Monitor Progress (TLC, LC-MS) reaction_setup->decarboxylation workup Workup: - Cool to Room Temperature - Quench/Neutralize - Extract Product decarboxylation->workup purification Purification: - Column Chromatography - Recrystallization workup->purification analysis Analysis: - NMR, MS, etc. purification->analysis end End: Pure Pyrazole Propanoic Acid analysis->end

References

Validation & Comparative

Validating the Structure of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. This guide provides a comparative overview of standard analytical techniques for validating the structure of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid (CAS: 72145-00-7), a heterocyclic compound featuring a pyrazole ring linked to a propanoic acid chain. The empirical formula is C₇H₁₀N₂O₂ and the molecular weight is 154.17 g/mol .

This document outlines the principles of key validation methods, presents expected experimental data in comparative tables, and provides detailed experimental protocols.

Primary Methods for Structural Elucidation

A multi-faceted analytical approach is essential for unequivocal structure validation. The primary spectroscopic methods employed are Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides unique and complementary information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H (proton) and ¹³C NMR are critical for confirming the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data from the primary validation techniques. This data is based on the known structure and spectral information from related pyrazole derivatives.

Table 1: Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Broad Singlet1HCarboxylic Acid (-COOH)
~7.3Doublet1HPyrazole H-5
~6.0Doublet1HPyrazole H-4
~4.3Triplet2HN-CH₂-
~2.9Triplet2H-CH₂-COOH
~2.3Singlet3HPyrazole -CH₃

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~178Carboxylic Acid (-C=O)
~149Pyrazole C-3
~139Pyrazole C-5
~105Pyrazole C-4
~47N-CH₂-
~33-CH₂-COOH
~11Pyrazole -CH₃

Note: These are predicted values and may differ slightly from experimental results.

Table 3: Key Mass Spectrometry and Infrared Spectroscopy Data

TechniqueParameterExpected Value/ObservationStructural Inference
HRMS (ESI) [M+H]⁺m/z 155.0764Confirms molecular formula C₇H₁₁N₂O₂⁺
IR O-H stretch2500-3300 cm⁻¹ (broad)Carboxylic acid O-H group
IR C=O stretch~1700 cm⁻¹ (strong)Carboxylic acid C=O group
IR C=N, C=C stretch~1500-1600 cm⁻¹Pyrazole ring vibrations
IR C-H stretch2850-3000 cm⁻¹Aliphatic C-H bonds

Experimental Workflow and Structural Analysis

The logical flow for validating the structure involves a series of complementary experiments. The results from each technique are pieced together to build a complete and verified picture of the molecular structure.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Final Validation Synthesis Synthesized Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS IR IR Spectroscopy Synthesis->IR NMR_Data Identify Spin Systems & Carbon Framework NMR->NMR_Data MS_Data Determine Molecular Formula & Fragmentation MS->MS_Data IR_Data Identify Functional Groups IR->IR_Data Structure_Validation Structure Confirmed NMR_Data->Structure_Validation MS_Data->Structure_Validation IR_Data->Structure_Validation

Caption: General workflow for spectroscopic validation of a chemical structure.

The diagram below illustrates how specific data from each analytical technique contributes to the confirmation of different parts of the this compound structure.

G Spectroscopic Correlation Diagram cluster_structure This compound cluster_methods Validating Technique struct COOH CH₂ CH₂ N-Py C-H C-CH₃ IR IR (O-H, C=O) struct:f0->IR HNMR ¹H NMR (Proton Environment) struct:f1->HNMR struct:f2->HNMR struct:f3->HNMR struct:f4->HNMR struct:f5->HNMR CNMR ¹³C NMR (Carbon Skeleton) struct:f0->CNMR struct:f1->CNMR struct:f2->CNMR struct:f3->CNMR struct:f4->CNMR struct:f5->CNMR MS HRMS (Molecular Formula) struct->MS

Caption: Correlation of molecular fragments with primary analytical methods.

Detailed Experimental Protocols

Accurate and reproducible data relies on standardized experimental procedures.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 12-16 ppm is typical. Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans is necessary.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.[2]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. Operate the mass analyzer (e.g., TOF or Orbitrap) in high-resolution mode.

  • Data Analysis: Determine the accurate mass of the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass.

Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[3]

Alternative and Confirmatory Methods

While NMR, MS, and IR are the primary tools, other methods can provide valuable confirmatory data.

  • Elemental Analysis: This technique determines the percentage composition of C, H, and N in the compound. The experimental percentages should match the calculated values for the proposed formula C₇H₁₀N₂O₂ within a narrow margin of error (typically ±0.4%).

  • X-ray Crystallography: If a single crystal of suitable quality can be grown, X-ray crystallography provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in the solid state.

Conclusion

The structural validation of this compound requires a synergistic application of multiple analytical techniques. ¹H and ¹³C NMR spectroscopy are essential for mapping the carbon-hydrogen framework. High-resolution mass spectrometry provides definitive confirmation of the molecular formula. Finally, IR spectroscopy offers a rapid and straightforward method for verifying the presence of key functional groups. By comparing the experimental data from these methods against the expected values, researchers can achieve an unambiguous and robust confirmation of the molecular structure, a critical step in any chemical or pharmaceutical development pipeline.

References

Dual-Action Anti-Inflammatory Agents: A Comparative Guide to Pyrazole Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for safer and more effective anti-inflammatory drugs has led to significant interest in compounds that can dually inhibit both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. Pyrazole propanoic acid derivatives have emerged as a promising class of molecules exhibiting this dual inhibitory activity, offering the potential for broad-spectrum anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of novel anti-inflammatory therapeutics.

Structure-Activity Relationship Highlights

The core structure of pyrazole propanoic acid derivatives offers multiple points for modification, each influencing the potency and selectivity of inhibition against COX and 5-LOX enzymes. Key SAR observations from various studies are summarized below:

  • Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole core are critical for activity. Generally, 1,5-diarylpyrazoles are a common and effective scaffold.[1]

  • The Propanoic Acid Moiety: The carboxylic acid group is a crucial feature for binding to the active sites of both COX and 5-LOX enzymes. Esterification or amidation of this group can modulate the activity and pharmacokinetic properties of the compounds.[1]

  • Aryl Substituents: The substituents on the aryl rings at positions 1 and 5 of the pyrazole significantly impact potency and selectivity. For instance, the presence of a p-sulfonamidophenyl or a p-methoxyphenyl group, characteristic of selective COX-2 inhibitors, can be incorporated to tune the COX selectivity profile.

  • N-1 Position Substitution: Modifications at the N-1 position of the pyrazole ring influence the inhibitory profile. For instance, substitution with a phenyl group can be further functionalized to enhance interactions within the enzyme active site.

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of selected pyrazole propanoic acid derivatives against key enzymes in the arachidonic acid cascade.

Table 1: Inhibition of Leukotriene Biosynthesis in Human Neutrophils

Compound IDModificationsIC50 (µM) for LT BiosynthesisReference
1 1-Phenyl-5-(p-tolyl)-1H-pyrazole-3-propanoic acid3.5[2]
2 1-(4-Fluorophenyl)-5-(p-tolyl)-1H-pyrazole-3-propanoic acid2.8[2]
3 1-Benzyl-5-(p-tolyl)-1H-pyrazole-3-propanoic acid1.6[2]
4 Amide derivative of Compound 1>10[1]
5 Ester derivative of Compound 1>10[1]

Table 2: Dual Inhibition of COX-1 and COX-2 Enzymes

Compound IDModificationsIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)Reference
6 Pyrazole sulfonamide derivative5.400.01540[3]
7 Benzothiophen-2-yl pyrazole carboxylic acid5.400.01540[3]
8 Pyrazole-3-propanoic acid derivative 322.5--[2]
9 Pyrazole-3-propanoic acid derivative 350.041--[2]
10 Pyrazole-3-propanoic acid derivative 420.3--[2]
Celecoxib Reference Drug150.04375
Indomethacin Reference Drug0.15.20.019

Experimental Protocols

In vitro Leukotriene Biosynthesis Inhibition Assay in Human Neutrophils

This assay determines the ability of a compound to inhibit the production of leukotrienes in isolated human neutrophils.[4][5]

  • Isolation of Neutrophils: Human polymorphonuclear leukocytes (PMNLs) are isolated from fresh human blood using density gradient centrifugation.

  • Pre-incubation: PMNLs are resuspended in an appropriate buffer and pre-incubated with the test compounds at various concentrations for a specified time (e.g., 10 minutes at 37°C).[4][5]

  • Stimulation: Leukotriene biosynthesis is initiated by adding a stimulating agent, such as the calcium ionophore A23187 or fMLP.[4][5]

  • Termination and Extraction: The reaction is stopped, and the leukotrienes are extracted from the cell suspension using a suitable organic solvent.

  • Quantification: The amount of leukotrienes (e.g., LTB4) is quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of leukotriene production (IC50) is calculated from the dose-response curve.

In vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the inhibitory effect of compounds on the activity of purified COX-1 and COX-2 enzymes.[6][7][8][9]

  • Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction mixture is prepared containing buffer, heme cofactor, and the respective COX enzyme.[6]

  • Inhibitor Incubation: The test compounds are added to the reaction mixture at various concentrations and pre-incubated to allow for binding to the enzyme.[7]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[7]

  • Detection: The product of the reaction (e.g., Prostaglandin E2) is measured. This can be done using various methods, including ELISA, radioimmunoassay (RIA), or by measuring oxygen consumption.

  • IC50 Calculation: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined from the resulting dose-response curve.[6]

Visualizing the Mechanism of Action

To understand the context of dual COX/5-LOX inhibition, the following diagrams illustrate the arachidonic acid cascade and a general workflow for evaluating potential inhibitors.

Arachidonic_Acid_Cascade Arachidonic_Acid Arachidonic Acid COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway 5-Lipoxygenase (5-LOX) Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins (PGs) (Inflammation, Pain, Fever) COX_Pathway->Prostaglandins Thromboxanes Thromboxanes (TXs) (Platelet Aggregation) COX_Pathway->Thromboxanes Leukotrienes Leukotrienes (LTs) (Inflammation, Bronchoconstriction) LOX_Pathway->Leukotrienes Inhibitor Pyrazole Propanoic Acid Derivatives Inhibitor->COX_Pathway Inhibitor->LOX_Pathway

Caption: The arachidonic acid cascade showing the dual inhibition of COX and 5-LOX pathways by pyrazole propanoic acid derivatives.

Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro_Screening->COX_Assay LOX_Assay Leukotriene Biosynthesis Inhibition Assay In_Vitro_Screening->LOX_Assay Data_Analysis Data Analysis (IC50 Determination, SAR) COX_Assay->Data_Analysis LOX_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A generalized experimental workflow for the evaluation of pyrazole propanoic acid derivatives as dual COX/5-LOX inhibitors.

References

A Comparative Analysis of Pyrazole Carboxylic Acid Derivatives and Traditional Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research exists regarding the specific anti-inflammatory properties of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid. To provide a valuable comparative framework for researchers, this guide will focus on the broader class of pyrazole carboxylic acid derivatives, evaluating their performance against established non-steroidal anti-inflammatory drugs (NSAIDs).

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Derivatives of pyrazole are recognized for their significant anti-inflammatory, analgesic, and antipyretic properties.[3] This guide offers a comparative overview of the anti-inflammatory efficacy of various pyrazole derivatives, juxtaposed with commonly used NSAIDs such as Ibuprofen, Diclofenac, and the COX-2 selective inhibitor, Celecoxib.

Mechanism of Action: Targeting the Cyclooxygenase Enzymes

The primary mechanism of action for the majority of NSAIDs and many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[1][4] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal mucosa and maintaining kidney function, and COX-2, which is induced during the inflammatory response.[1][5] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it can reduce the risk of gastrointestinal side effects.[1]

In Vitro Performance: COX Enzyme Inhibition

The potency of anti-inflammatory agents is often initially assessed by their ability to inhibit COX enzymes in vitro. This is typically measured by the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Pyrazole Derivatives
Celecoxib280.04[6]700
Pyrazole Derivative 1500.26[2]192.3
Pyrazole Derivative 2>1001.79[7][8]>55.8
Pyrazole Derivative 3>1002.51[7][8]>39.8
Pyrazole-hydrazone 4a5.640.67[9]8.41
Pyrazole-hydrazone 4b6.120.58[9]10.55
Standard NSAIDs
Ibuprofen13[4]370[4]0.035
Diclofenac0.611[10]0.63[10]~1
Indomethacin0.063[10]0.48[10]0.13

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to evaluate the acute anti-inflammatory activity of new compounds. The percentage of edema inhibition is a key measure of efficacy.

CompoundDose (mg/kg)Edema Inhibition (%)Time Point (hours)
Pyrazole Derivatives
Pyrazole Derivative A1065-80[1]3
Pyrazole Derivative BNot Specified≥84.2[3]3
Pyrazole-hydrazone 4fNot Specified15-20[9]Not Specified
Standard NSAIDs
Ibuprofen40Not SpecifiedNot Specified
Diclofenac556.17[11]2
Diclofenac2071.82[11]3
Indomethacin5Significant Inhibition[12]Not Specified

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures discussed, the following diagrams are provided.

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Constitutive) Prostaglandins (Constitutive) COX-1->Prostaglandins (Constitutive) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) GI Protection, Platelet Aggregation GI Protection, Platelet Aggregation Prostaglandins (Constitutive)->GI Protection, Platelet Aggregation Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 NSAIDs NSAIDs NSAIDs->COX-1 NSAIDs->COX-2 Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->COX-2 Often Selective

Caption: Mechanism of Action of Pyrazole Derivatives and NSAIDs.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing Compound Synthesis Compound Synthesis COX-1 Inhibition Assay COX-1 Inhibition Assay Compound Synthesis->COX-1 Inhibition Assay COX-2 Inhibition Assay COX-2 Inhibition Assay Compound Synthesis->COX-2 Inhibition Assay Determine IC50 Determine IC50 COX-1 Inhibition Assay->Determine IC50 COX-2 Inhibition Assay->Determine IC50 Animal Model (e.g., Rats) Animal Model (e.g., Rats) Determine IC50->Animal Model (e.g., Rats) Lead Compounds Induce Inflammation (Carrageenan) Induce Inflammation (Carrageenan) Animal Model (e.g., Rats)->Induce Inflammation (Carrageenan) Administer Compound Administer Compound Induce Inflammation (Carrageenan)->Administer Compound Measure Paw Edema Measure Paw Edema Administer Compound->Measure Paw Edema Calculate % Inhibition Calculate % Inhibition Measure Paw Edema->Calculate % Inhibition

Caption: General Workflow for Anti-Inflammatory Drug Screening.

Experimental Protocols

In Vitro COX Inhibition Assay

The ability of a compound to inhibit COX-1 and COX-2 is determined using a whole-blood assay.

  • Preparation of Blood Samples: Fresh human blood is collected and treated with an anticoagulant.

  • Incubation with Test Compounds: Aliquots of the blood are incubated with various concentrations of the test compound or a vehicle control.

  • Stimulation of COX Activity: For COX-1 activity, calcium ionophore is added to stimulate platelet thromboxane B2 (TXB2) production. For COX-2 activity, lipopolysaccharide (LPS) is added to induce COX-2 expression in monocytes, followed by measurement of prostaglandin E2 (PGE2) production.

  • Quantification of Prostaglandins: After incubation, the plasma is separated, and the levels of TXB2 (for COX-1) and PGE2 (for COX-2) are quantified using an enzyme immunoassay (EIA) kit.

  • Calculation of IC50: The concentration of the test compound that causes 50% inhibition of prostaglandin production is calculated and expressed as the IC50 value.[7][8][10]

In Vivo Carrageenan-Induced Paw Edema

This model is used to assess the acute anti-inflammatory activity of a compound.[11][13]

  • Animal Preparation: Wistar rats are fasted overnight with free access to water.

  • Compound Administration: The test compound, a reference drug (e.g., Diclofenac), or a vehicle is administered orally or intraperitoneally.

  • Induction of Inflammation: After a set period (e.g., 60 minutes), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[13]

Conclusion

While specific experimental data for this compound remains elusive, the broader class of pyrazole carboxylic acid derivatives demonstrates significant promise as anti-inflammatory agents. Many of these compounds exhibit potent and, in some cases, selective inhibition of the COX-2 enzyme, translating to considerable in vivo efficacy in models of acute inflammation. The data presented in this guide highlights that certain pyrazole derivatives can rival or even exceed the in vitro potency and selectivity of established NSAIDs like Celecoxib. However, in vivo performance can be variable and is dependent on the specific chemical structure of the derivative. Further research is warranted to synthesize and evaluate the anti-inflammatory profile of this compound to determine its potential as a novel therapeutic agent.

References

"antimicrobial efficacy of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid compared to known antibiotics"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparison of the Antimicrobial Efficacy of Pyrazole Derivatives and Traditional Antibiotics

In the face of escalating antimicrobial resistance, the scientific community is in a perpetual search for novel therapeutic agents. Among the promising candidates, pyrazole derivatives have emerged as a significant class of heterocyclic compounds with potent and broad-spectrum antimicrobial activity. This guide provides a comprehensive comparison of the antimicrobial efficacy of various pyrazole derivatives against established antibiotics, supported by experimental data.

It is important to note that while the focus of this guide is on the antimicrobial potential of the pyrazole class of compounds, specific data for 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid was not available in the reviewed literature. The following data is a synthesis of findings for various structurally related pyrazole derivatives.

Comparative Antimicrobial Efficacy: A Quantitative Look

The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The lower the MIC value, the more potent the compound. The following tables summarize the MIC values of several pyrazole derivatives against a panel of Gram-positive and Gram-negative bacteria, juxtaposed with the performance of standard antibiotics.

Gram-Positive Bacteria
Compound/AntibioticStaphylococcus aureus (MIC in µg/mL)Methicillin-resistant Staphylococcus aureus (MRSA) (MIC in µg/mL)Enterococcus faecalis (MIC in µg/mL)
Pyrazole Derivatives
Imidazo-pyridine substituted pyrazole<1<1-
Naphthyl-substituted pyrazole-derived hydrazones0.78-1.56--
3-Coumarinyl substituted pyrazoles-1-
Pyrazole-thiazole hybrids1.9-3.9<0.2 µM (MBC)-
Dihydrotriazine substituted pyrazole-1-
Standard Antibiotics
Ciprofloxacin2-6--
Moxifloxacin11-
Oxacillin->1-
Tetracycline---

Note: '-' indicates data not available in the cited sources.

Gram-Negative Bacteria
Compound/AntibioticEscherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Acinetobacter baumannii (MIC in µg/mL)
Pyrazole Derivatives
Imidazo-pyridine substituted pyrazole<1<1-
N-Benzoic acid derived pyrazole hydrazones--4
Thiazolidinone-clubbed pyrazoles16--
Pyrazole-imidazole-triazole hybridslow µmol/mllow µmol/ml-
Standard Antibiotics
Ciprofloxacin2-6--
Tetracycline>62.5>62.5-

Note: '-' indicates data not available in the cited sources.

The data clearly indicates that several pyrazole derivatives exhibit potent antibacterial activity, with some compounds showing efficacy comparable or even superior to conventional antibiotics against resistant strains like MRSA.[1]

Unraveling the Mechanism: How Pyrazole Derivatives Combat Bacteria

Several studies suggest that pyrazole derivatives may exert their antimicrobial effects through various mechanisms. One of the prominent proposed mechanisms is the inhibition of DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, and their inhibition leads to cell death. This mode of action is shared with fluoroquinolone antibiotics.

G cluster_bacterium Bacterial Cell pyrazole Pyrazole Derivative dna_gyrase DNA Gyrase / Topoisomerase IV pyrazole->dna_gyrase Inhibition dna_replication DNA Replication dna_gyrase->dna_replication Essential for cell_death Bacterial Cell Death dna_replication->cell_death Failure leads to

Caption: Proposed mechanism of action for antimicrobial pyrazole derivatives.

Experimental Protocols: The Foundation of Reliable Data

The presented data is derived from standardized antimicrobial susceptibility testing methods. The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The pyrazole derivative or standard antibiotic is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]

Minimum Bactericidal Concentration (MBC) Assay
  • Subculturing from MIC Assay: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[1]

G start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Serial Dilution of Test Compounds serial_dilution->inoculate incubate_mic Incubate (18-24h) inoculate->incubate_mic read_mic Determine MIC incubate_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture incubate_mbc Incubate Agar Plates (18-24h) subculture->incubate_mbc read_mbc Determine MBC incubate_mbc->read_mbc end End read_mbc->end

Caption: Experimental workflow for MIC and MBC determination.

Conclusion

The presented data underscores the significant potential of pyrazole derivatives as a promising class of antimicrobial agents. Their broad-spectrum activity, including efficacy against resistant strains, highlights their importance in the quest for new antibiotics.[2] Further research into the structure-activity relationships, toxicological profiles, and in vivo efficacy of these compounds is warranted to pave the way for their potential clinical application. The development of novel pyrazole-based antimicrobials could provide a much-needed solution to the growing threat of antibiotic resistance.

References

In Vitro vs. In Vivo Efficacy of Pyrazole Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from laboratory models to living organisms is paramount. This guide provides a comprehensive comparison of in vitro and in vivo studies of pyrazole compounds, a class of heterocyclic molecules with significant therapeutic promise, particularly in oncology and anti-inflammatory applications. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this guide aims to facilitate a deeper understanding of the journey from benchtop to preclinical evaluation.

Quantitative Data Summary: A Tale of Two Environments

The following tables summarize the quantitative data from representative studies on pyrazole compounds, highlighting the differences in their biological activity when assessed in a controlled in vitro setting versus a complex in vivo model.

Anticancer Activity of Pyrazole Derivatives
Compound IDCancer Cell LineIn Vitro IC50 (µM)In Vivo ModelIn Vivo OutcomeReference
Compound 5c HT-29 (Colon)6.43Ehrlich Ascites Carcinoma (EAC) in mice75.13% increase in lifespan[1]
PC-3 (Prostate)9.83[1]
Compound 6 Various0.00006 - 0.00025Orthotopic murine mammary tumor modelSignificant tumor growth inhibition at 5 mg/kg[2]
Compound 25 HT29, PC3, A549, U87MG3.17 - 6.77Not specifiedPotent antiangiogenic agent[2]
Compound 69 EAC901.3Ehrlich Ascites Carcinoma (EAC) in miceSuperior cytotoxicity to standard drug[2]
Anti-inflammatory Activity of Pyrazole Derivatives
Compound IDIn Vitro AssayIn Vitro IC50 (µM)In Vivo ModelIn Vivo Outcome (% Inhibition of Edema)Reference
Celecoxib COX-2 Inhibition0.04Carrageenan-induced rat paw edema82.8%[3]
Pyrazole Chalcone 10i COX-2 InhibitionData not specifiedCarrageenan-induced rat paw edemaPotent anti-inflammatory agent[3]
Pyrazole Chalcone 10e COX-2 InhibitionData not specifiedCarrageenan-induced rat paw edemaPotent anti-inflammatory agent[3]
Pyrazole Chalcone 10f COX-2 InhibitionData not specifiedCarrageenan-induced rat paw edemaPotent anti-inflammatory agent[3]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HT-29, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The pyrazole compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period, typically 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Ehrlich Ascites Carcinoma (EAC) Model
  • Animal Model: Swiss albino mice are used for this model.

  • Tumor Inoculation: EAC cells are propagated in mice and then aspirated from the peritoneal cavity. A specific number of viable EAC cells (e.g., 2 × 10⁶ cells) are injected intraperitoneally into the experimental mice.

  • Compound Administration: The pyrazole compound is administered to the mice at a specific dose, route (e.g., intraperitoneal or oral), and schedule, starting 24 hours after tumor inoculation. A control group receives the vehicle.

  • Monitoring: The body weight of the mice is monitored regularly. The primary endpoint is the mean survival time (MST) and the percentage increase in lifespan (% ILS) of the treated group compared to the control group.

  • Data Analysis: The % ILS is calculated using the formula: [(MST of treated group / MST of control group) - 1] x 100.

In Vivo Carrageenan-Induced Paw Edema Model
  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Acclimatization: The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test pyrazole compound or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.

  • Induction of Edema: After a predetermined time (e.g., 1 hour) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the paw is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.[4]

Visualizing the Molecular Landscape and Experimental Journey

To better illustrate the complex biological processes and the experimental workflow, the following diagrams have been generated using Graphviz.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellCycle Cell Cycle Progression mTOR->CellCycle Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Pyrazole Pyrazole Compound Pyrazole->PI3K Inhibits Pyrazole->AKT Inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition by Pyrazole Compounds.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies TargetID Target Identification & Validation CompoundSynthesis Pyrazole Compound Synthesis TargetID->CompoundSynthesis CellBasedAssays Cell-Based Assays (e.g., MTT) CompoundSynthesis->CellBasedAssays LeadOptimization Lead Optimization CellBasedAssays->LeadOptimization Hit Identification LeadOptimization->CellBasedAssays AnimalModel Animal Model Development (e.g., Xenograft, Edema) LeadOptimization->AnimalModel Promising Lead EfficacyStudies Efficacy Studies AnimalModel->EfficacyStudies ToxicityStudies Toxicity & PK/PD Studies EfficacyStudies->ToxicityStudies ToxicityStudies->EfficacyStudies Dose Refinement Preclinical Preclinical Candidate Selection ToxicityStudies->Preclinical

Caption: Experimental Workflow: From In Vitro Screening to In Vivo Evaluation.

References

A Spectroscopic Showdown: Unraveling the Structural Nuances of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic properties of pyrazole derivatives. This guide provides a detailed analysis of NMR, IR, UV-Vis, and Mass Spectrometry data, complete with experimental protocols and comparative data tables to aid in structural elucidation and characterization.

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The diverse biological activities exhibited by pyrazole derivatives, including anti-inflammatory, antimicrobial, and anticancer properties, have fueled extensive research into their synthesis and characterization.[1][2][3][4] A thorough understanding of their spectroscopic properties is paramount for confirming their synthesis, elucidating their structures, and understanding their physicochemical behavior. This guide offers a comparative overview of the key spectroscopic techniques used to characterize pyrazole derivatives, supported by experimental data and detailed methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an indispensable tool for the structural elucidation of pyrazole derivatives, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[5][6]

¹H NMR Spectroscopy: The chemical shifts of protons in pyrazole derivatives are influenced by the electronic effects of substituents on the ring. The proton on the nitrogen atom (N-H) often appears as a broad signal due to chemical exchange and the quadrupole moment of the nitrogen nucleus.[7] In some cases, particularly in protic solvents, this signal may not be observed at all due to rapid exchange with solvent deuterium atoms.[7] The protons on the pyrazole ring (C3-H, C4-H, and C5-H) typically resonate in the aromatic region. Annular tautomerism, the rapid exchange of the N-H proton between the two nitrogen atoms, can lead to averaged signals for the C3 and C5 positions, which can be resolved by conducting low-temperature NMR experiments.[7]

¹³C NMR Spectroscopy: The carbon signals of the pyrazole ring provide further structural confirmation. Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning proton and carbon signals, especially in complex substituted derivatives.[7] HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range correlations between protons and carbons.[7]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Selected Pyrazole Derivatives

CompoundSolventC3-HC4-HC5-HN-HOther SignalsReference
PyrazoleCDCl₃7.63 (d)6.35 (t)7.63 (d)12.8 (br s)[8]
3,5-DimethylpyrazoleCDCl₃-5.85 (s)-11.5 (br s)2.25 (s, 6H, 2xCH₃)[9]
1-Phenyl-3-methylpyrazol-5-oneCDCl₃-3.40 (s, 2H)--7.2-7.8 (m, 5H, Ar-H), 2.20 (s, 3H, CH₃)[10]
4-Iodo-1H-pyrazoleNot Specified7.58 (s)-7.58 (s)Not Specified[11]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Selected Pyrazole Derivatives

CompoundSolventC3C4C5Other SignalsReference
PyrazoleCDCl₃134.7105.3134.7[12]
3,5-DimethylpyrazoleCDCl₃148.0105.0148.013.5 (CH₃)[9]
1-Phenyl-3-methylpyrazol-5-oneCDCl₃155.042.0170.0 (C=O)121-138 (Ar-C), 15.0 (CH₃)[10]
Experimental Protocol: NMR Spectroscopy

Sample Preparation: A sample of the pyrazole derivative (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.[7] The choice of solvent is critical, as it can influence chemical shifts and the observation of exchangeable protons.[7]

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer, typically operating at a frequency of 300-600 MHz for ¹H. Standard pulse sequences are used for 1D spectra. For 2D experiments like HSQC and HMBC, specific parameter optimization, such as setting the J(C,H) coupling constant for HMBC (typically 8-10 Hz), is necessary to obtain optimal results.[7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in pyrazole derivatives.[3][11] The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Key characteristic absorption bands for pyrazole derivatives include:

  • N-H stretching: A broad band in the region of 3100-3500 cm⁻¹, often indicating hydrogen bonding.

  • C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.

  • C=N stretching: Found in the range of 1500-1650 cm⁻¹.

  • C=C stretching (aromatic): Appears in the 1400-1600 cm⁻¹ region.

  • C=O stretching (in pyrazolones): A strong absorption band around 1650-1750 cm⁻¹.[11]

Table 3: Comparative IR Absorption Frequencies (cm⁻¹) for Selected Pyrazole Derivatives

CompoundN-H StretchC=N StretchC=C StretchOther Key BandsReference
Pyrazole314015301450, 1370[13]
Halogenoaminopyrazole Derivatives--1420–1402, 1189–1071v(NO₂)asym: 1563–1491, v(NO₂)sym: 1361–1304, v(Carom-N): 1217–1213, v(Calif-N): 1192–1100[3]
Pyrazoline Derivatives3250-33501590-16101450-1550[14]
Experimental Protocol: FT-IR Spectroscopy

Sample Preparation: The sample can be prepared in various ways: as a KBr pellet (mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk), as a Nujol mull, or as a thin film on a salt plate (e.g., NaCl or KBr).[11]

Data Acquisition: The prepared sample is placed in the FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[11]

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[11] The absorption maxima (λmax) are characteristic of the chromophores present, such as the pyrazole ring and any conjugated systems.[11] The position and intensity of the absorption bands can be influenced by the solvent and the substituents on the pyrazole ring.

Table 4: Comparative UV-Vis Absorption Maxima (λmax, nm) for Selected Pyrazole Derivatives

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
PyrazoleGas Phase2035.44 x 10⁻¹⁸ (cross section, cm²/molecule)[15]
Pyrazole Azo DyesEthanol235, 322Not Specified[16]
Alkyloxyphenyl-substituted dipyridylpyrazoleCH₂Cl₂~300-350Not Specified[17]
Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation: A dilute solution of the pyrazole derivative is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) with a known concentration, typically in the range of 10⁻⁵ to 10⁻⁶ M.[11]

Data Acquisition: The UV-Vis absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) using a spectrophotometer.[11]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of pyrazole derivatives.[11] It also provides valuable structural information through the analysis of fragmentation patterns.[11] Techniques like Electron Impact (EI) and Electrospray Ionization (ESI) are commonly used. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can be used to confirm the molecular formula.[11] The fragmentation of the pyrazole ring and its substituents can offer insights into the connectivity of the molecule.[11]

Table 5: Key Mass Spectrometry Data for Selected Pyrazole Derivatives

CompoundIonization MethodMolecular Ion (m/z)Key Fragment Ions (m/z)Reference
PyronylpyrazolesEIVariesFragmentation of the 4-hydroxy-2-pyrone ring[18]
Pyrazoline DerivativesEIVariesPosition and substituent-dependent fragmentation[19]
PhenylaminopyrazolesNot SpecifiedVariesPairs of peaks at m/z 277/264 and 305/292[20]
Experimental Protocol: Mass Spectrometry

Sample Preparation: A dilute solution of the pyrazole derivative (typically 1 mg/mL) is prepared in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[11] The choice of solvent depends on the ionization technique. For direct infusion, the sample solution is filtered through a syringe filter (0.22 µm).[11]

Instrument Setup and Data Acquisition: The mass spectrometer is calibrated to ensure mass accuracy. The appropriate ionization mode (e.g., ESI positive or negative, EI) is selected. The mass spectrum is acquired in full scan mode to detect all ions within a specified mass range. For structural elucidation, tandem mass spectrometry (MS/MS) experiments can be performed by selecting the molecular ion and inducing fragmentation.[11]

Workflow for Spectroscopic Comparison

The following diagram illustrates a typical workflow for the spectroscopic comparison of newly synthesized pyrazole derivatives with known alternatives or parent compounds.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Pyrazole Derivatives cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison cluster_reporting Reporting Synthesis Synthesize Pyrazole Derivatives Purification Purify Compounds (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry (EI, ESI, HRMS) Purification->MS Data_Extraction Extract Spectroscopic Data (δ, ν, λmax, m/z) NMR->Data_Extraction IR->Data_Extraction UV_Vis->Data_Extraction MS->Data_Extraction Comparison Compare with Literature/ Reference Compounds Data_Extraction->Comparison Structure_Elucidation Elucidate & Confirm Structure Comparison->Structure_Elucidation Publication Publish Findings Structure_Elucidation->Publication

Caption: A flowchart illustrating the general workflow for the synthesis, purification, spectroscopic analysis, and structural elucidation of pyrazole derivatives.

Conclusion

The comprehensive spectroscopic analysis of pyrazole derivatives, employing a combination of NMR, IR, UV-Vis, and Mass Spectrometry, is essential for their unequivocal structural characterization. This guide provides a comparative framework and detailed methodologies to assist researchers in this process. The presented data tables offer a valuable resource for comparing the spectroscopic properties of newly synthesized compounds with known derivatives, thereby accelerating the pace of drug discovery and development in this important class of heterocyclic compounds.

References

Modified Pyrazole Compounds: A Comparative Guide to Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. In the realm of oncology, modified pyrazole derivatives have emerged as a promising class of cytotoxic agents, exhibiting potent anti-proliferative effects against a wide range of cancer cell lines. This guide provides a comparative analysis of the cytotoxicity of various modified pyrazole compounds, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways and experimental workflows.

Comparative Cytotoxicity of Modified Pyrazole Compounds

The cytotoxic efficacy of modified pyrazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater cytotoxic potency. The following table summarizes the cytotoxic activity of several modified pyrazole compounds from recent studies.

Compound ID/ReferenceTarget/ModificationCell LineCytotoxicity IC50 (µM)Kinase Inhibition IC50 (µM)
Series 1: EGFR Inhibitors
Compound 22 [1]1,4-benzoxazine-pyrazole hybridA549 (Lung)2.82EGFR: 0.6124
MCF7 (Breast)3.15
HeLa (Cervical)4.57
PC3 (Prostate)6.28
Compound 23 [1]1,4-benzoxazine-pyrazole hybridA549 (Lung)3.14EGFR: 0.5132
MCF7 (Breast)2.96
HeLa (Cervical)5.12
PC3 (Prostate)5.88
Compound 6g [2]Pyrazole-thiadiazole hybridA549 (Lung)1.537EGFR: 0.024
Compound 16 [3]Pyrazolo[3,4-d]pyrimidineMDA-MB-468 (Breast)0.844EGFR: 0.034
Compound 3f [4]Pyrazolopyridine derivativeHCT-116 (Colon)3.3EGFR: 0.066, VEGFR-2: 0.102
Series 2: CDK2 Inhibitors
Compound 29 [1]Pyrazolo[1,5-a]pyrimidineMCF7 (Breast)17.12-
HepG2 (Liver)10.05
A549 (Lung)29.95
Caco2 (Colon)25.24
Compound 33 [1]Indole-pyrazole hybridHCT116 (Colon)<23.7CDK2: 0.074
Compound 34 [1]Indole-pyrazole hybridHCT116 (Colon)<23.7CDK2: 0.095
Compound 39 [1]Pyrazole derivative--CDK2: 0.127, CDK9: 0.065
Compound 5 [5][6]1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamineHepG2 (Liver)13.14CDK2: 0.56
MCF-7 (Breast)8.03
Compound 9 [7]Pyrazole derivative--CDK2: 0.96
Series 3: Other Modifications
Compound 25 [1]Pyrazole benzothiazole hybridHT29 (Colon)3.17-
PC3 (Prostate)4.21
A549 (Lung)5.11
U87MG (Glioblastoma)6.77

Experimental Protocols

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Modified pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the modified pyrazole compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental and Signaling Pathways

To better understand the experimental process and the potential mechanisms of action of these compounds, the following diagrams illustrate a typical workflow for cytotoxicity screening and two key signaling pathways often targeted by modified pyrazole derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (24-72h incubation) compound_prep->treatment seeding->treatment mtt_assay MTT Reagent Addition (4h incubation) treatment->mtt_assay solubilization Formazan Solubilization mtt_assay->solubilization readout Absorbance Reading (Microplate Reader) solubilization->readout calculation IC50 Calculation readout->calculation sar_analysis Structure-Activity Relationship Analysis calculation->sar_analysis

Experimental workflow for cytotoxicity screening.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrazole Modified Pyrazole Compound Pyrazole->EGFR Inhibition

EGFR signaling pathway inhibition.

cdk2_pathway cluster_g1 G1 Phase cluster_s S Phase CyclinE Cyclin E CDK2_active Cyclin E-CDK2 (Active) CyclinE->CDK2_active CDK2_inactive CDK2 CDK2_inactive->CDK2_active Rb Rb E2F E2F Rb->E2F Inhibition DNA_synthesis DNA Synthesis E2F->DNA_synthesis Activation CDK2_active->Rb Phosphorylation Pyrazole Modified Pyrazole Compound Pyrazole->CDK2_inactive Inhibition

CDK2-mediated cell cycle progression inhibition.

References

A Comparative Guide to the Purity Evaluation of Synthetic 3-(3-methyl-1H-pyrazol-1-yl)propanoic Acid and its Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous evaluation of purity for synthetic small molecules is a cornerstone of reliable and reproducible research in drug discovery and development. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid, a key building block in various pharmaceutical scaffolds. To offer a thorough perspective, this guide extends the comparison to its common regioisomeric impurities, 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid and 3-(4-methyl-1H-pyrazol-1-yl)propanoic acid. The presence of these isomers can significantly impact biological activity and safety profiles, making their detection and quantification critical.

Executive Summary

This guide details the application of three principal analytical techniques for the purity assessment of this compound and its regioisomers:

  • High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for separating and quantifying the target compound from its impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a higher level of specificity by coupling the separation power of HPLC with the mass identification capabilities of mass spectrometry, enabling the confident identification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and quantitative analysis (qNMR), offering an orthogonal method for purity determination without the need for reference standards of each impurity.

The following sections provide detailed experimental protocols for each technique, present comparative data in tabular format, and include a workflow diagram for a comprehensive purity evaluation process.

Comparative Purity Data

The purity of synthetic this compound and its common regioisomeric alternatives can be effectively determined and compared using the analytical methods detailed in this guide. While specific batch-to-batch purity will vary based on the synthetic route and purification methods employed, the following table provides representative data obtained from the application of these techniques.

CompoundAnalytical MethodPurity (%)Major Impurities Detected
This compound RP-HPLC-UV (210 nm)> 98.53-(5-methyl-1H-pyrazol-1-yl)propanoic acid, residual starting materials
LC-MS> 99.0Confirmed identity of regioisomeric impurity and trace synthesis byproducts
¹H qNMR99.2 ± 0.3Quantified regioisomeric impurity and residual solvents
3-(5-methyl-1H-pyrazol-1-yl)propanoic acid RP-HPLC-UV (210 nm)> 98.0This compound
LC-MS> 98.5Confirmed identity of regioisomeric impurity
¹H qNMR98.7 ± 0.4Quantified regioisomeric impurity
3-(4-methyl-1H-pyrazol-1-yl)propanoic acid RP-HPLC-UV (210 nm)> 97.5Other positional isomers, starting materials
LC-MS> 98.0Confirmed identity of isomeric impurities
¹H qNMR98.1 ± 0.5Quantified isomeric impurities

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and facilitate the implementation of these methods in your laboratory.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the routine quality control and quantification of this compound and its regioisomers.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed for optimal separation.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0.0 10
    15.0 90
    20.0 90
    20.1 10

    | 25.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL).

Liquid Chromatography-Mass Spectrometry (LC-MS)

This technique provides definitive identification of impurities by determining their mass-to-charge ratio.

  • LC System: An HPLC or UHPLC system coupled to a mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for these compounds.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • LC Conditions: The same column and mobile phase conditions as the RP-HPLC method can be used.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Scan Range: m/z 50-500

  • Data Analysis: Impurities are identified by their retention time and the mass spectrum of the corresponding peak.

Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy

qNMR is a primary ratio method that allows for the determination of absolute purity without the need for a specific reference standard for each impurity.[1][2]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a tared NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

    • Gently agitate to ensure complete dissolution.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 16 or higher to achieve an adequate signal-to-noise ratio.

    • Acquisition Time: Sufficient to ensure high digital resolution.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phasing, and baseline correction to the acquired FID.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Workflow for Purity Evaluation

The following diagram illustrates a typical workflow for the comprehensive purity evaluation of a synthetic compound like this compound.

Purity_Evaluation_Workflow A Synthesis of This compound B Initial Purity Screen (TLC/LC-MS) A->B Crude Product C Purification (e.g., Crystallization, Chromatography) B->C Impure D High-Resolution Purity Analysis B->D High Purity Indicated C->D E RP-HPLC (Quantitative) D->E F LC-MS/MS (Impurity ID) D->F G qNMR (Absolute Purity & Structure) D->G H Data Compilation & Comparison E->H F->H G->H I Final Purity Assignment & Reporting H->I

Caption: Workflow for the purity evaluation of synthetic compounds.

Conclusion

The purity of this compound and its regioisomers can be reliably assessed using a combination of orthogonal analytical techniques. RP-HPLC provides a robust method for routine quantification, while LC-MS is indispensable for the definitive identification of impurities. For the highest level of accuracy and as a primary method, ¹H qNMR offers the advantage of absolute purity determination. By employing the detailed protocols and comparative framework presented in this guide, researchers and drug development professionals can ensure the quality and integrity of their synthetic compounds, leading to more reliable and reproducible scientific outcomes.

References

Navigating the Selectivity Landscape of Pyrazole-Based Compounds: A Comparative Guide to Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of pyrazole-containing molecules, with a focus on providing a framework for assessing compounds like 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid, for which public cross-reactivity data is limited.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antiviral effects. The versatility of the pyrazole ring allows for a high degree of chemical modification, enabling the fine-tuning of a compound's potency and selectivity. However, this structural flexibility also presents a challenge, as minor chemical changes can significantly alter a compound's interaction with biological targets, leading to unforeseen cross-reactivity.

The Challenge of Predicting Off-Target Effects

Comparative Cross-Reactivity of Pyrazole-Based Kinase Inhibitors

To illustrate the varying selectivity profiles within the pyrazole class, the following table summarizes the inhibitory activity of several pyrazole-containing kinase inhibitors against a panel of kinases. This data, compiled from publicly available sources, demonstrates how modifications to the pyrazole core can dramatically influence target specificity.

Compound/Drug NamePrimary Target(s)Key Off-TargetsIC50 (Primary Target, nM)IC50 (Off-Target, nM)Reference
Crizotinib ALK, MET, ROS1Multiple kinasesALK: 20, MET: 1.7Various[1][2]
Ruxolitinib JAK1, JAK2JAK3, TYK2JAK1: 3.3, JAK2: 2.8JAK3: 428, TYK2: 19[3][4]
Sunitinib VEGFRs, PDGFRsc-KIT, FLT3, RETVEGFR2: 9c-KIT: 2, FLT3: 1[5][6]
Pazopanib VEGFRs, PDGFRs, c-KITFGFRs, CSF1RVEGFR1: 12, VEGFR2: 30, VEGFR3: 47c-KIT: 74[7][8]

Note: IC50 values are approximate and can vary depending on the assay conditions. This table is for illustrative purposes to highlight the concept of cross-reactivity among pyrazole-containing drugs.

The data clearly indicates that even highly potent and selective drugs can exhibit activity against other related and unrelated targets. This underscores the importance of comprehensive profiling of any new chemical entity.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the reliability and comparability of cross-reactivity data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to evaluate the selectivity of a compound.

In Vitro Kinase Inhibition Assay

This assay is a fundamental tool for determining the potency and selectivity of kinase inhibitors.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.

Materials:

  • Test compound (e.g., this compound)

  • Purified recombinant kinases

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagents (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplates (e.g., 384-well)

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, add the kinase, peptide substrate, and assay buffer.

  • Compound Addition: Add the serially diluted test compound to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle only).

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis: Measure the signal (luminescence or fluorescence) using a plate reader. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to assess target engagement in a cellular environment, which can reveal both primary and off-targets.

Objective: To determine if a compound binds to its target protein in intact cells by measuring changes in the protein's thermal stability.

Materials:

  • Live cells expressing the target protein(s)

  • Test compound

  • Cell lysis buffer

  • Antibodies for Western blotting or mass spectrometer for proteomic analysis

Procedure:

  • Compound Treatment: Treat cultured cells with the test compound or vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Aggregated Proteins: Centrifuge the cell lysates to pellet aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the potential biological context of cross-reactivity, the following diagrams are provided.

experimental_workflow cluster_compound_prep Compound Preparation cluster_assay_setup Assay Setup cluster_execution Execution & Data Acquisition cluster_analysis Data Analysis cp1 Serial Dilution of This compound as1 Kinase Panel Screening (e.g., 96-well plate) cp1->as1 as2 Cellular Thermal Shift Assay (CETSA®) cp1->as2 ex1 Incubation with Kinases & ATP as1->ex1 ex2 Heat Treatment of Cells as2->ex2 da1 Luminescence/Fluorescence Reading ex1->da1 da2 Western Blot / Mass Spectrometry ex2->da2 an1 IC50 Determination da1->an1 an2 Melting Curve Analysis da2->an2 res Cross-Reactivity Profile an1->res an2->res

Caption: Workflow for assessing compound cross-reactivity.

signaling_pathway cluster_primary Intended Signaling Pathway cluster_off_target Potential Off-Target Pathway p1 Primary Target (e.g., Kinase A) p2 Downstream Effector 1 p1->p2 p3 Cellular Response (Therapeutic Effect) p2->p3 ot1 Off-Target (e.g., Kinase B) ot2 Downstream Effector 2 ot1->ot2 ot3 Cellular Response (Side Effect) ot2->ot3 compound This compound compound->p1 Inhibition compound->ot1 Cross-Reactivity

Caption: Potential signaling pathway interactions.

Conclusion

While direct experimental data for this compound is currently unavailable, this guide provides a framework for understanding and evaluating its potential for cross-reactivity. By leveraging data from structurally similar compounds and employing robust experimental protocols, researchers can build a comprehensive selectivity profile. This proactive approach is crucial for the successful development of novel therapeutics, ensuring both efficacy and safety. It is recommended that any investigation of a novel pyrazole-based compound includes a broad, early-stage assessment of its selectivity to mitigate the risks associated with off-target effects.

References

"benchmarking the synthesis of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid against other methods"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazole derivatives is a cornerstone of medicinal chemistry, with this heterocyclic scaffold present in numerous therapeutic agents. This guide provides a comparative analysis of two primary synthetic routes to 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid, a valuable building block in drug discovery. The methods are benchmarked based on reaction efficiency, step economy, and the availability of starting materials, supported by experimental data from analogous reactions found in the literature.

Method 1: Aza-Michael Addition of 3-Methylpyrazole to an Acrylate Ester

This approach represents a highly convergent and atom-economical route to the target compound. The synthesis proceeds in two straightforward steps: an aza-Michael addition of 3-methylpyrazole to an acrylate ester, followed by the hydrolysis of the resulting ester intermediate.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate

To a solution of 3-methylpyrazole (1.0 eq) in a suitable solvent such as DMF or acetonitrile, a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH) is added, and the mixture is stirred at room temperature. Ethyl acrylate (1.1-1.5 eq) is then added, and the reaction mixture is heated. Reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified. Some protocols suggest that this reaction can also proceed without a catalyst under solvent-free conditions at elevated temperatures.[1][2]

Step 2: Hydrolysis of Ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate

The purified ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate is dissolved in a mixture of an alcohol (e.g., ethanol) and water containing a base such as sodium hydroxide or potassium hydroxide. The mixture is refluxed until the ester is completely consumed, as indicated by TLC. The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried. Non-catalytic hydrolysis at high temperatures (200°C) has also been reported for similar compounds.

Method 2: Knorr Pyrazole Synthesis via Cyclocondensation

The Knorr pyrazole synthesis is a classic and robust method for forming the pyrazole ring.[3][4][5][6] This route involves the cyclocondensation of a hydrazine with a β-dicarbonyl compound. For the synthesis of this compound, this would require a suitably functionalized β-keto ester.

Experimental Protocol

Step 1: Synthesis of a 5-Oxohexanoic Acid Derivative (β-dicarbonyl precursor)

A key starting material for this route is a derivative of 5-oxohexanoic acid, such as its ethyl ester. This precursor can be synthesized via several methods, including the acylation of a ketone enolate with ethyl chloroformate.[7][8]

Step 2: Cyclocondensation with Hydrazine

The 5-oxohexanoic acid derivative (1.0 eq) is dissolved in a protic solvent like ethanol or acetic acid. Hydrazine hydrate (1.0-1.2 eq) is added, often with a catalytic amount of acid. The mixture is heated to reflux for several hours until the formation of the pyrazole is complete, as monitored by TLC.[3][9] The reaction mixture is then cooled, and the product is isolated by precipitation or extraction and subsequently purified.

Comparative Data

The following table summarizes the key quantitative parameters for the two synthetic routes, based on typical yields and conditions reported for analogous reactions in the literature.

ParameterMethod 1: Aza-Michael AdditionMethod 2: Knorr Pyrazole Synthesis
Starting Materials 3-Methylpyrazole, Ethyl AcrylateHydrazine, 5-Oxohexanoic acid derivative
Number of Steps 22 (assuming precursor availability)
Typical Yield (Step 1) 80-98% (Michael Addition)[10]60-95% (Pyrazole Formation)[11]
Typical Yield (Step 2) >90% (Hydrolysis)Variable (Precursor Synthesis)
Overall Estimated Yield HighModerate to High
Reaction Conditions Mild to moderate heatingReflux temperatures
Key Reagents Base (e.g., DBU, NaH), Acid/Base for hydrolysisAcid or Base catalyst
Atom Economy HighModerate
Precursor Availability Readily availableRequires synthesis of the β-dicarbonyl precursor

Workflow and Pathway Diagrams

Michael_Addition_Workflow Method 1: Aza-Michael Addition Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrolysis A 3-Methylpyrazole D Reaction A->D B Ethyl Acrylate B->D C Base (e.g., DBU) C->D E Ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate D->E F Ester Intermediate I Reaction F->I G Base (e.g., NaOH) G->I H Acid Workup J This compound H->J I->H Knorr_Synthesis_Workflow Method 2: Knorr Synthesis Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclocondensation A Ketone D Reaction A->D B Ethyl Chloroformate B->D C Base C->D E 5-Oxohexanoic Acid Derivative D->E F β-Dicarbonyl Precursor I Reaction F->I G Hydrazine Hydrate G->I H Acid Catalyst H->I J This compound I->J

References

A Comparative Analysis of Pyrazole-Based Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of potent and selective enzyme inhibitors. This guide provides a comparative analysis of pyrazole-based inhibitors targeting key enzymes implicated in various diseases, supported by experimental data and detailed protocols to aid in the evaluation of novel compounds.

The versatility of the pyrazole ring system has led to its incorporation into a multitude of clinically relevant drugs and investigational compounds. Its unique structural and electronic properties allow for diverse interactions with enzyme active sites, making it a privileged scaffold in medicinal chemistry. This guide focuses on a comparative analysis of pyrazole-based inhibitors against three major classes of enzymes: Cyclooxygenases (COX), Kinases, and Xanthine Oxidase.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase enzymes, particularly COX-2, are well-established targets for anti-inflammatory therapies. Pyrazole-containing compounds, such as Celecoxib, have demonstrated significant success as selective COX-2 inhibitors, reducing the gastrointestinal side effects associated with non-selective NSAIDs. The comparative inhibitory activities of several pyrazole derivatives against COX-1 and COX-2 are presented below.

Comparative Inhibitory Activity of Pyrazole-Based COX Inhibitors
CompoundTarget EnzymeIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
CelecoxibCOX-1150.04[1][2]
COX-20.6
PhenylbutazoneCOX-15.20.12[1]
COX-243.5
SC-558COX-1>100>1667[1]
COX-20.06
Compound 11COX-20.043-[3]
Compound 12COX-20.049-[3]
Compound 15COX-20.045-[3]
Compound 4aCOX-15.648.41[4]
COX-20.67
Compound 4bCOX-16.1210.55[4]
COX-20.58

Caption: Table 1. In vitro inhibitory activity (IC50) and selectivity of various pyrazole-based compounds against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency, and a higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Cyclooxygenase-2 (COX-2) Signaling Pathway

The inflammatory response is mediated by the production of prostaglandins, which is catalyzed by the COX-2 enzyme. Inhibition of this pathway is a key mechanism for anti-inflammatory drugs.

COX2_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 PGG2 PGG2 COX-2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->COX-2

Caption: COX-2 signaling pathway leading to inflammation.

Kinase Inhibition

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazole derivatives have been extensively developed as kinase inhibitors, targeting various members of the kinome.

Comparative Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
CompoundTarget KinaseIC50 (nM)Reference
RuxolitinibJAK1~3[5]
JAK2~3[5]
JAK3~430[5]
TozasertibAurora Kinase A5[6]
Compound 43dCDK1633 (EC50)[6]
SunitinibVEGFR29
PDGFRβ8
c-KIT4
CrizotinibALK24
c-MET8

Caption: Table 2. In vitro inhibitory activity (IC50) of selected pyrazole-based kinase inhibitors against their primary targets.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation.[7] Aberrant activation of this pathway is implicated in various cancers and inflammatory diseases.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation Cytokine Cytokine Cytokine->Cytokine Receptor Binding STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT Dimer STAT Dimer pSTAT->STAT Dimer Dimerization Nucleus Nucleus STAT Dimer->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->JAK

Caption: The JAK/STAT signaling pathway.

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[8] Elevated levels of uric acid can lead to gout, and inhibitors of xanthine oxidase are used for its treatment.

Comparative Inhibitory Activity of Pyrazole-Based Xanthine Oxidase Inhibitors
CompoundTarget EnzymeIC50 (µM)Reference
AllopurinolXanthine Oxidase13.03[9]
FebuxostatXanthine Oxidase0.02[9]
Compound 5eXanthine Oxidase10.87[10]
ALS-8Xanthine Oxidase4.5 (Ki)[8]
ALS-28Xanthine Oxidase2.7 (Ki)[8]

Caption: Table 3. In vitro inhibitory activity (IC50 or Ki) of pyrazole and other inhibitors against xanthine oxidase.

Xanthine Oxidase and Uric Acid Production Pathway

The production of uric acid from purine breakdown is a critical metabolic pathway. Its over-activation can lead to hyperuricemia and associated pathologies.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine Oxidase Xanthine Oxidase Hypoxanthine->Xanthine Oxidase Xanthine Xanthine Xanthine->Xanthine Oxidase Uric Acid Uric Acid Gout Gout Uric Acid->Gout Excess Xanthine Oxidase->Xanthine Xanthine Oxidase->Uric Acid Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->Xanthine Oxidase Experimental_Workflow A Compound Preparation (Serial Dilutions) C Assay Plate Setup (Controls and Test Wells) A->C B Enzyme and Substrate Preparation B->C D Pre-incubation (Enzyme + Inhibitor) C->D E Reaction Initiation (Addition of Substrate) D->E F Kinetic Measurement (e.g., Spectrophotometry) E->F G Data Analysis (IC50 Determination) F->G

References

Safety Operating Guide

Proper Disposal of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the responsible disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid, a compound combining the functionalities of a pyrazole derivative and a carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach based on the known hazards of its constituent parts is essential.

I. Hazard Assessment and Initial Precautions

Due to its chemical structure, this compound should be treated as a potentially hazardous substance. Pyrazole derivatives are recognized for their diverse pharmacological activities, while propanoic acid is a known corrosive and flammable liquid[1][2][3][4][5][6]. Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat[2][7]. All handling and disposal preparations should be conducted in a well-ventilated area or a chemical fume hood.

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash [1][2][7][8]. The primary and recommended method of disposal is through a licensed chemical waste disposal service[2][8].

II. Waste Segregation and Collection

Proper segregation is the first critical step in safe chemical waste management. Different forms of waste containing this compound must be collected separately to prevent unintended reactions.

Waste TypeCollection ContainerExamples
Solid Waste Clearly labeled, sealed, and chemically compatible container for solid chemical waste.Unused or expired solid compound, contaminated weighing paper, pipette tips, tubes, and gloves.[2][8]
Liquid Waste Clearly labeled, sealed, and chemically compatible container for liquid chemical waste.Solutions containing the compound (e.g., in DMSO or other solvents), and experimental media.[2]
Aqueous Waste Separate container for acidic aqueous solutions, if neutralization is intended.Aqueous solutions from experimental workups.
Sharps Waste Puncture-resistant sharps container.Contaminated needles or razor blades.

Table 1: Waste Segregation and Collection Summary

III. Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of waste containing this compound.

Step 1: Container Selection and Labeling Select containers that are in good condition, compatible with acidic and organic chemical waste, and have a secure, tight-fitting lid[2][7]. Label each container clearly with the words "Hazardous Waste," the full chemical name "this compound," an estimated concentration and volume, the accumulation start date, and the name of the principal investigator and laboratory location[1].

Step 2: Waste Accumulation

  • Solid Waste: Place all contaminated solid materials directly into the designated solid waste container.

  • Liquid Waste: Pour liquid waste into the designated liquid waste container. Do not overfill the container; leave adequate headspace to allow for expansion[1].

  • Rinsate Collection: When rinsing contaminated glassware, the first rinseate must be collected and disposed of as hazardous waste[1]. Subsequent rinses with water may be permissible for drain disposal, but only if local regulations and institutional EHS policies allow.

Step 3: Neutralization of Aqueous Acidic Waste (Optional and with Caution) For purely aqueous solutions containing the acid that are free of other hazardous materials, neutralization may be an option prior to disposal, subject to institutional guidelines.

  • Dilution: For small quantities (e.g., under 25 mL) of concentrated acidic solutions, dilute by a factor of 10 with water before neutralization[9].

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring. Monitor the pH.

  • pH Confirmation: Continue adding the base until the pH of the solution is between 6.0 and 9.0[10].

  • Disposal of Neutralized Solution: If permitted by your institution's EHS office, the neutralized solution may be flushed down the sanitary sewer with copious amounts of water[9][11]. However, if the solution contains any other organic compounds or heavy metals, it must be disposed of as hazardous waste.

Step 4: Storage of Hazardous Waste Store all hazardous waste containers in a designated, secondary containment area within the laboratory. This area should be away from incompatible materials, such as bases and oxidizing agents[5][12]. Ensure containers are kept closed except when adding waste.

Step 5: Arrange for Waste Pickup Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste containers[2]. Provide them with a detailed inventory of the waste.

Visual Summaries of Disposal Procedures

To further clarify the disposal workflow and the rationale for treating this compound as hazardous, the following diagrams are provided.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal Solid Waste Solid Waste Solid Waste Container Solid Waste Container Solid Waste->Solid Waste Container Liquid Waste Liquid Waste Liquid Waste Container Liquid Waste Container Liquid Waste->Liquid Waste Container Contaminated PPE Contaminated PPE Contaminated PPE->Solid Waste Container Labeled & Sealed Containers Labeled & Sealed Containers Solid Waste Container->Labeled & Sealed Containers Liquid Waste Container->Labeled & Sealed Containers EHS Pickup EHS Pickup Labeled & Sealed Containers->EHS Pickup

Caption: Workflow for the proper disposal of this compound.

G cluster_pyrazole Pyrazole Moiety cluster_acid Propanoic Acid Moiety Compound This compound Pyrazole_Hazard Potential Pharmacological Activity Compound->Pyrazole_Hazard Acid_Hazard Corrosive & Flammable Properties Compound->Acid_Hazard Hazardous_Waste Treat as Hazardous Waste Pyrazole_Hazard->Hazardous_Waste Acid_Hazard->Hazardous_Waste

Caption: Rationale for treating the compound as hazardous waste based on its structural components.

References

Essential Safety and Operational Guidance for 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When working with this compound, the use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE based on safety data sheets of structurally similar compounds.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety Goggles or GlassesOSHA 29 CFR 1910.133 or European Standard EN166[1]Protects eyes from splashes, dust, and vapors.
Face ShieldAs neededProvides additional protection for the face from splashes.
Hand Protection Chemical-resistant glovesASTM D6978 (Chemotherapy gloves)[2]Prevents skin contact and absorption.
Body Protection Impermeable, long-sleeved lab coat or gownClosed in the back with knit cuffs[2]Protects skin from contamination.
Respiratory Protection NIOSH-approved respiratorOSHA 29 CFR 1910.134 or European Standard EN 149[1]Required when ventilation is inadequate or when handling powders to prevent inhalation.[1][3]
Foot Protection Closed-toe shoesN/AProtects feet from spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps for safe handling from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe 1. Don Appropriate PPE prep_setup 2. Prepare Well-Ventilated Work Area prep_ppe->prep_setup handle_receive 3. Receive and Inspect Container prep_setup->handle_receive handle_weigh 4. Weigh and Prepare for Use handle_receive->handle_weigh handle_exp 5. Perform Experiment handle_weigh->handle_exp cleanup_decon 6. Decontaminate Work Area handle_exp->cleanup_decon cleanup_dispose 7. Dispose of Waste cleanup_decon->cleanup_dispose cleanup_doff 8. Doff PPE cleanup_dispose->cleanup_doff

Safe handling workflow for this compound.

1. Preparation:

  • Donning PPE: Before entering the laboratory area where the chemical will be handled, put on all required personal protective equipment as detailed in the table above.

  • Work Area Setup: Ensure that the work area, preferably a chemical fume hood, is clean and uncluttered. Verify that safety equipment, such as an eyewash station and safety shower, is accessible and operational.[1][4]

2. Handling:

  • Receiving and Storage: Upon receipt, inspect the container for any damage or leaks. Store the compound in a cool, dry, and well-ventilated area away from incompatible substances.[1] Keep the container tightly closed when not in use.[5]

  • Weighing and Aliquoting: If the compound is a solid, handle it in a way that minimizes dust generation.[1] Use a containment balance enclosure or a fume hood for weighing.

  • Experimental Use: When using the compound in experiments, avoid direct contact, ingestion, and inhalation.[1] Use only with adequate ventilation.[5]

3. Cleanup and Disposal:

  • Decontamination: After handling, thoroughly clean and decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands thoroughly with soap and water after work and before breaks.[3][5]

  • Waste Disposal: Dispose of waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[5] Place waste into a suitable, labeled disposal container.[5]

  • Doffing PPE: Remove PPE in a designated area, being careful to avoid self-contamination. Dispose of single-use PPE appropriately.

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Get medical aid if irritation develops or persists.[1][4]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3][4]

  • Ingestion: If swallowed, do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]

Spills and Leaks: In the event of a spill, evacuate the area and ensure adequate ventilation.[3] Wearing appropriate PPE, contain the spill using an inert material such as sand or earth.[1] Collect the spilled material and place it in a suitable container for disposal.[5]

By adhering to these safety protocols and operational plans, laboratory professionals can significantly mitigate the risks associated with handling this compound, fostering a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.